molecular formula C8H6FNO2 B1330512 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one CAS No. 398-63-0

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Numéro de catalogue: B1330512
Numéro CAS: 398-63-0
Poids moléculaire: 167.14 g/mol
Clé InChI: ZKNRUFWEZPGGQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Due to the presence of halogen (F) at C-6 position in 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (in active form), it exhibits phytotoxic activity.>

Propriétés

IUPAC Name

6-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRUFWEZPGGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192872
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-63-0
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 398-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL288XM2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 398-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities. The benzoxazinone scaffold is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities, including herbicidal, antifungal, and antibacterial properties. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutic agents and crop protection solutions.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 207-211 °C. Its chemical structure is characterized by a fused benzene and oxazine ring system, with a fluorine atom at the 6-position. This fluorine substitution can significantly influence the compound's physicochemical properties and biological activity.

PropertyValueReference
CAS Number 398-63-0
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
IUPAC Name This compound
Appearance Solid
Melting Point 207-211 °C
SMILES O=C1COC2=CC=C(F)C=C2N1
InChI InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)

Synthesis

A potential synthetic pathway for this compound would likely involve the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride in the presence of a base. This reaction would proceed via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazine ring.

Hypothetical Experimental Protocol (based on related syntheses):

Materials:

  • 2-amino-5-fluorophenol

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-fluorophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Plausible synthetic workflow for this compound.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While comprehensive raw spectral data is not available in the public domain, the following tables summarize the expected characteristic peaks based on the analysis of related structures and general principles of spectroscopy.

3.1. 1H NMR Spectroscopy

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
Aromatic-H6.8 - 7.2m-
-CH₂-~4.6s-
-NH-Broad singlet--

3.2. 13C NMR Spectroscopy

CarbonChemical Shift (δ, ppm) (Predicted)
C=O~165
C-F~155-160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-O~140-145
Aromatic C-N~130-135
Aromatic C-H~110-120 (d)
-CH₂-~67

3.3. Mass Spectrometry

Ionm/z (Expected)
[M]+•167.04
[M+H]+168.05

3.4. Infrared (IR) Spectroscopy

Functional GroupWavenumber (cm⁻¹) (Expected)
N-H Stretch3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2950
C=O Stretch (Amide)1670-1690
C=C Stretch (Aromatic)1450-1600
C-O-C Stretch1200-1250
C-F Stretch1000-1100

Biological Activity

The benzoxazinone class of compounds is well-recognized for its broad spectrum of biological activities. While specific quantitative data for this compound is limited, its activity can be inferred from studies on related derivatives.

4.1. Herbicidal Activity

Many benzoxazinone derivatives are known to exhibit herbicidal properties by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. It is highly probable that this compound also acts as a PPO inhibitor.

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Benzoxazinone This compound Benzoxazinone->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of action of PPO-inhibiting herbicides.

4.2. Antifungal and Antibacterial Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant antifungal and antibacterial activities. For instance, certain acylhydrazone derivatives have shown notable inhibition against various phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for the parent compound this compound are not available, the core scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocols for Biological Evaluation

Standard assays can be employed to evaluate the biological activity of this compound.

5.1. In Vitro PPO Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the protoporphyrinogen oxidase enzyme.

PPO_Assay_Workflow Prepare_Enzyme Prepare PPO Enzyme Extract Incubate Incubate Enzyme, Substrate, and Test Compound Prepare_Enzyme->Incubate Prepare_Substrate Prepare Protoporphyrinogen IX Substrate Solution Prepare_Substrate->Incubate Prepare_Compound Prepare Test Compound (this compound) Solutions Prepare_Compound->Incubate Measure_Fluorescence Measure Fluorescence of Protoporphyrin IX Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for an in vitro PPO inhibition assay.

5.2. Antifungal Susceptibility Testing

The antifungal activity can be determined using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Antifungal_Assay_Workflow Prepare_Culture Prepare Fungal Spore Suspension Inoculate Inoculate Dilutions with Fungal Suspension Prepare_Culture->Inoculate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate Incubate_Plates Incubate at Optimal Temperature Inoculate->Incubate_Plates Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plates->Determine_MIC

Caption: Workflow for antifungal susceptibility testing.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of agrochemicals and pharmaceuticals. Its core benzoxazinone structure is a known pharmacophore for PPO inhibition, suggesting its utility as a herbicide. Furthermore, the demonstrated antimicrobial activities of its derivatives highlight its potential as a scaffold for the development of new antifungal and antibacterial agents. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in various scientific domains, including agrochemicals and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and presents logical workflows to illustrate the significance of these properties.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some data are derived from experimental measurements, others are high-quality computational predictions.

PropertyValueSource
Molecular Formula C₈H₆FNO₂---
Molecular Weight 167.14 g/mol [1][2]
Melting Point 207-211 °C
Boiling Point 327.9±42.0 °C (Predicted)[3]
pKa Not Experimentally Determined---
logP Not Experimentally Determined---
Solubility Not Experimentally Determined---
Physical Form Solid[4]

Biological and Chemical Context

This compound belongs to the benzoxazinone class of compounds. The presence of a fluorine atom at the C-6 position is noted to contribute to its phytotoxic activity, making it relevant in the development of new herbicides. Furthermore, derivatives of 1,4-benzoxazin-3-one have been investigated for their antibacterial activities against various phytopathogenic bacteria, suggesting potential applications in crop protection.[5] The core structure is also a scaffold used in the synthesis of compounds with anti-inflammatory properties.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols relevant to the properties of this compound.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a solution. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol for sparingly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids. This is a critical factor in predicting the membrane permeability and bioavailability of a drug.

Methodology: Shake-Flask Method

  • Phase Preparation: Two immiscible solvents, typically n-octanol (representing the lipid phase) and water (representing the aqueous phase), are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously in a separatory funnel until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent. Aqueous solubility is a crucial property for drug candidates, as it affects their absorption and formulation.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Shaking: The flask is sealed and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the physicochemical profiling of chemical compounds.

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP pKa pKa Determination Purification->pKa logP logP Determination Purification->logP Solubility Solubility Assessment Purification->Solubility Data Data Collection & Analysis MP->Data pKa->Data logP->Data Solubility->Data Interpretation Interpretation of Physicochemical Profile Data->Interpretation

Caption: A general workflow for the determination of key physicochemical properties of a synthesized compound.

G Influence of Physicochemical Properties on Compound Application cluster_properties Physicochemical Properties cluster_applications Potential Applications MeltingPoint Melting Point DrugDev Drug Development (ADME Properties) MeltingPoint->DrugDev Purity, Stability pKa pKa pKa->DrugDev Absorption, Distribution logP logP logP->DrugDev Membrane Permeability Agrochem Agrochemicals (e.g., Herbicides) logP->Agrochem Uptake by Plants Solubility Solubility Solubility->DrugDev Formulation, Bioavailability Solubility->Agrochem Formulation, Application

Caption: The relationship between core physicochemical properties and their influence on potential applications.

References

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This document compiles available data on the compound's properties, outlines a logical synthetic pathway, and presents relevant safety and spectral information. While the broader class of benzoxazinones is known for a variety of biological activities, this guide focuses on the specific data available for the 6-fluoro derivative.

Molecular Structure and Formula

This compound is a fluorinated heterocyclic compound belonging to the benzoxazine class. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 6-position and a ketone group at the 3-position of the oxazine ring.

Molecular Formula: C₈H₆FNO₂[1][2][3]

Canonical SMILES: O=C1COC2=CC=C(F)C=C2N1

InChI Key: ZKNRUFWEZPGGQP-UHFFFAOYSA-N

The presence of the fluorine atom at the C-6 position is noted to contribute to its phytotoxic activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 167.14 g/mol [1][2][3]
Physical Form Solid
Melting Point 207-211 °C
Assay Purity 97%

Synthesis Pathway

A plausible synthetic scheme is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Etherification cluster_reaction2 Step 2: Reductive Cyclization 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Reagent1 Ethyl chloroacetate, K₂CO₃, Acetone Intermediate1 Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate Reagent1->Intermediate1 O-alkylation Reagent2 H₂, Pd/C or Fe/CH₃COOH Final_Product This compound Reagent2->Final_Product Reduction and intramolecular cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for similar compounds, a representative experimental protocol is detailed below. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

  • To a solution of 4-fluoro-2-nitrophenol in a suitable solvent such as acetone or DMF, add an excess of a base, for instance, anhydrous potassium carbonate.

  • To this stirred suspension, add ethyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(4-fluoro-2-nitrophenoxy)acetate intermediate in a solvent such as ethanol or acetic acid.

  • For catalytic hydrogenation, add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature until the calculated amount of hydrogen is consumed.

  • Alternatively, for chemical reduction, add iron powder to the solution in acetic acid and heat the mixture.

  • Monitor the reaction by TLC. The reduction of the nitro group is followed by spontaneous intramolecular cyclization.

  • After the reaction is complete, filter the catalyst (in the case of hydrogenation) or the iron residues.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain this compound.

Biological Activity and Signaling Pathways

The broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been investigated for a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[4] For instance, certain derivatives have been shown to induce DNA damage in tumor cells.[4] Others have been explored for their potential as treatments for neurodegenerative diseases by modulating inflammatory pathways in microglial cells, such as the Nrf2-HO-1 signaling pathway.[4]

However, at the time of this review, no specific signaling pathways or detailed mechanisms of action have been elucidated for this compound itself. Further research is required to determine its specific biological targets and molecular mechanisms.

Spectroscopic Data

The following table summarizes the available spectroscopic data for the characterization of this compound.

Spectroscopy TypeData Reference
¹H NMR SpectraBase (Wiley)
GC-MS SpectraBase (Wiley)
ATR-IR SpectraBase (Sigma-Aldrich)

Note: Access to the raw spectral data may require a subscription to the respective databases.

Safety and Handling

This compound is associated with certain hazards. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized small molecule with potential for further investigation in drug discovery and development. This guide provides a summary of its fundamental properties and a logical synthetic approach. The lack of specific biological mechanism and signaling pathway data highlights an opportunity for future research to explore the therapeutic potential of this compound. Researchers are encouraged to consult the primary literature and spectral databases for more detailed information.

References

An In-Depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Phytotoxicity, and Potential as a Biorational Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative that has demonstrated significant phytotoxic activity, positioning it as a promising candidate for the development of novel herbicides. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity against various plant species. Experimental methodologies are thoroughly described, and quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide explores the potential mechanism of action and illustrates relevant experimental workflows using logical diagrams.

Introduction

Benzoxazinones are a class of naturally occurring compounds found in various gramineous plants, where they play a crucial role in defense against herbivores and pathogens. Their inherent biological activity has spurred interest in synthesizing derivatives with enhanced and selective phytotoxicity for potential use as herbicides. The introduction of a fluorine atom at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to significantly influence its herbicidal properties. This document serves as a technical resource for researchers engaged in the discovery and development of new agrochemicals, providing detailed information on this compound.

Chemical and Physical Properties

This compound, also referred to in some literature as 6F-D-DIBOA, is a solid compound at room temperature with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol .[1][2]

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₈H₆FNO₂[1]
Molecular Weight167.14 g/mol [1]
CAS Number398-63-0[1]
Melting Point207-211 °C[2]
FormSolid[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for benzoxazinone synthesis. A plausible synthetic route is outlined below, based on procedures for related compounds.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous benzoxazinone derivatives and is provided as a detailed guide for laboratory preparation.

Step 1: Synthesis of 2-Amino-5-fluorophenol This starting material can be synthesized from commercially available precursors or obtained from chemical suppliers.

Step 2: N-Chloroacetylation of 2-Amino-5-fluorophenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluorophenol in a suitable solvent such as ethyl acetate or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization to form this compound

  • Dissolve the N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate in a suitable solvent like acetone or DMF.

  • Add a base, such as potassium carbonate, to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow A 2-Amino-5-fluorophenol B N-Chloroacetylation A->B Chloroacetyl chloride C N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide B->C D Intramolecular Cyclization C->D Base (e.g., K2CO3) E This compound D->E

Caption: A logical diagram illustrating the key steps in the synthesis of this compound.

Biological Activity: Phytotoxicity

This compound has demonstrated significant phytotoxic activity against a range of both monocotyledonous and dicotyledonous plant species. Its herbicidal effects have been quantified in laboratory bioassays.

Experimental Protocol: Phytotoxicity Bioassay

The following protocol outlines a standard method for assessing the phytotoxicity of chemical compounds on seed germination and seedling growth.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in distilled water to achieve the desired test concentrations.

  • Seed Germination Assay:

    • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (distilled water with the same concentration of DMSO as the test solutions).

    • Place a predetermined number of seeds of the target plant species (e.g., 20 seeds) on the filter paper.

    • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

    • After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth inhibition for both radicle and hypocotyl compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each parameter.

Experimental Workflow for Phytotoxicity Bioassay

G Phytotoxicity Bioassay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Solutions (different concentrations) C Moisten Filter Paper in Petri Dishes A->C B Prepare Control Solution B->C D Place Seeds on Filter Paper C->D E Incubate in Growth Chamber D->E F Measure Germination Rate E->F G Measure Seedling Growth (Radicle and Hypocotyl) E->G H Calculate Inhibition (%) F->H G->H I Determine IC50 Values H->I

Caption: A flowchart detailing the key stages of a standard phytotoxicity bioassay.

Quantitative Phytotoxicity Data

The herbicidal activity of this compound has been evaluated against several plant species. The following tables summarize the reported IC₅₀ values for germination, radicle length, and shoot length.

Table 1: Phytotoxicity of this compound on Standard Target Species

Plant SpeciesIC₅₀ Germination (µM)IC₅₀ Radicle Length (µM)IC₅₀ Shoot Length (µM)
Lactuca sativa (Lettuce)> 1000110150
Lolium rigidum (Ryegrass)> 100080120
Echinochloa crus-galli (Barnyard grass)> 100090130

Data adapted from Macías et al., 2009.[1]

Table 2: Comparative Phytotoxicity of this compound and a Commercial Herbicide on Rice and a Common Weed

CompoundTarget SpeciesIC₅₀ (µM)
This compoundEchinochloa crus-galli33
Propanil (Commercial Herbicide)Echinochloa crus-galli990
This compoundOryza sativa (Rice)150
Propanil (Commercial Herbicide)Oryza sativa (Rice)> 1000

Data adapted from Macías et al., 2009.[1]

These data indicate that this compound is significantly more potent than the commercial herbicide propanil against the weed Echinochloa crus-galli.[1] While it also shows some activity against rice, there is a notable selectivity window.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of related benzoxazinone compounds and other herbicides with similar structures, a likely mode of action involves the inhibition of protoporphyrinogen oxidase (PPO).

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic symptoms observed in treated plants.

Proposed Mechanism of Action Signaling Pathway

G Proposed Herbicidal Mechanism of Action A This compound B Inhibition of Protoporphyrinogen Oxidase (PPO) A->B Binds to enzyme C Accumulation of Protoporphyrinogen IX B->C D Generation of Reactive Oxygen Species (ROS) C->D Light and Oxygen E Lipid Peroxidation and Membrane Damage D->E F Cell Death and Necrosis E->F

Caption: A diagram illustrating the proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a potent phytotoxic agent with demonstrated herbicidal activity, particularly against problematic weeds like Echinochloa crus-galli. Its high potency and selectivity compared to some commercial herbicides make it an attractive lead compound for the development of new biorational herbicides.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: Elucidating the precise molecular target and signaling pathways affected by this compound will be crucial for understanding its mode of action and for designing more effective and selective derivatives.

  • Structure-Activity Relationship (SAR) Studies: Further structural modifications to the benzoxazinone scaffold could lead to compounds with improved herbicidal activity, broader weed spectrum, and enhanced crop safety.

  • Field Trials: Evaluating the efficacy of this compound and its promising analogues under field conditions is a necessary step towards its potential commercialization.

  • Toxicological and Environmental Fate Studies: A thorough assessment of its toxicological profile and environmental persistence is essential to ensure its safety for non-target organisms and the ecosystem.

References

An In-depth Technical Guide to the Spectral Properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science by presenting available spectral data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols, and insights into its potential biological significance.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₈H₆FNO₂--INVALID-LINK--
Molecular Weight167.14 g/mol --INVALID-LINK--
Exact Mass167.03825660 Da--INVALID-LINK--
Major Mass Spectrum PeaksData not publicly available

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentSource
Specific peak data not publicly availableC=O stretch, N-H bend, C-F stretch, C-O stretch, aromatic C-H bend--INVALID-LINK--[1]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)AssignmentSource
¹HSpecific peak data not publicly availableAromatic protons, CH₂ protons, N-H proton
¹³CSpecific peak data not publicly availableCarbonyl carbon, aromatic carbons, CH₂ carbon

Note: While the existence of this spectral data is confirmed in databases such as PubChem, the detailed peak lists and spectra are not publicly disseminated. Researchers may need to acquire the compound from a commercial supplier (e.g., Sigma-Aldrich) and perform the spectral analysis independently.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly published. However, based on standard laboratory practices and information from studies on analogous compounds, the following methodologies can be applied.[2][3]

Synthesis of this compound

A common route for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves a two-step process:

  • O-alkylation of a substituted 2-nitrophenol: This step involves reacting a 2-nitrophenol bearing the desired substituent (in this case, a fluorine atom at the 5-position) with an appropriate alkylating agent, such as a methyl 2-bromoalkanoate.

  • Reductive cyclization: The resulting 2-nitro ester intermediate then undergoes a reductive cyclization to form the benzoxazinone ring. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the different carbon atoms in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from any impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of benzoxazinones has been reported to exhibit various biological activities.

Notably, this compound has been identified as having phytotoxic activity . This suggests potential applications as a herbicide. The mechanism of phytotoxicity for this specific compound has not been elucidated.

Furthermore, recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory properties . These derivatives were found to activate the Nrf2-HO-1 signaling pathway , which plays a crucial role in the cellular response to oxidative stress.[5][6] This pathway is a key regulator of antioxidant and anti-inflammatory genes. The activation of Nrf2 leads to the transcription of downstream genes, including heme oxygenase-1 (HO-1), which has cytoprotective effects.

The following diagram illustrates the general workflow for investigating the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Anti-inflammatory_Activity_Workflow cluster_0 Cell Culture and Treatment Microglial_Cells Microglial Cells (e.g., BV-2) LPS_Stimulation LPS Stimulation Microglial_Cells->LPS_Stimulation Compound_Treatment Treatment with This compound Derivatives LPS_Stimulation->Compound_Treatment NO_Production_Assay Nitric Oxide (NO) Production Assay Compound_Treatment->NO_Production_Assay Cytokine_Analysis Pro-inflammatory Cytokine Analysis (e.g., TNF-α, IL-6) Compound_Treatment->Cytokine_Analysis Protein_Expression Protein Expression Analysis (e.g., iNOS, COX-2) Compound_Treatment->Protein_Expression ROS_Measurement Reactive Oxygen Species (ROS) Measurement Compound_Treatment->ROS_Measurement Nrf2_HO1_Pathway Nrf2-HO-1 Pathway Activation Analysis Compound_Treatment->Nrf2_HO1_Pathway

Caption: Workflow for Investigating Anti-inflammatory Activity.

The following diagram illustrates the logical relationship in the Nrf2-HO-1 signaling pathway.

Nrf2_HO1_Signaling Oxidative_Stress Oxidative Stress (e.g., from LPS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 induces Compound This compound Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 inhibits dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_Translocation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Gene_Expression Transcription of Antioxidant Genes ARE->Gene_Expression HO1 HO-1 Gene_Expression->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Nrf2-HO-1 Signaling Pathway.

Given the structural similarity, it is plausible that this compound could also modulate this or related pathways. Further research is warranted to explore the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide has consolidated the available spectral information and provided a framework for the experimental analysis of this compound. While detailed, publicly available spectra are currently limited, the provided protocols offer a clear path for researchers to generate this data. The emerging biological activities of related benzoxazinones, particularly in the context of inflammation, highlight the potential of this compound for further investigation in drug discovery and development.

References

The Biological Activity of Fluorinated Benzoxazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Benzoxazinones, a versatile class of heterocyclic compounds, have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of fluorinated benzoxazinones, focusing on their synthesis, mechanisms of action, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Fluorinated Benzoxazinones

The synthesis of fluorinated benzoxazinones typically involves the reaction of a substituted anthranilic acid with an appropriate acyl chloride or the use of fluorinated building blocks. A general synthetic scheme involves the cyclization of an N-acyl anthranilic acid intermediate.

A representative synthetic protocol for the preparation of a series of benzoxazinones involves the reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of triethylamine in a suitable solvent like chloroform.[2] For the synthesis of more complex fluorinated benzoxazinyl-oxazolidinones, a multi-step approach is often employed, starting from commercially available fluorinated anilines.[3]

A high-yield synthesis method for 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine has been described, which is particularly useful when the fluorination is on the primary amine component. This method emphasizes the control of the reaction medium's pH, with a strongly acidic condition being necessary for weak amines.[4] The synthesis of benzoxazine containing a fluorinated aromatic ether nitrile linkage involves a condensation polymerization and Mannich ring-forming reaction.[5]

Biological Activities and Mechanisms of Action

Fluorinated benzoxazinones exhibit a broad spectrum of biological activities, which are summarized below.

Antituberculosis Activity

A novel series of fluorine-containing benzoxazinyl-oxazolidinones have been designed and synthesized as potent anti-tuberculosis agents, effective against multidrug-resistant strains.[3] The presence of a fluorine atom on the benzene ring has been shown to improve activity and reduce toxicity.[3]

Mechanism of Action: Like other oxazolidinones, these compounds are believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antituberculosis Activity of Fluorinated Benzoxazinyl-oxazolidinones

CompoundMIC (μg/mL) vs. MTB H37RvIC50 (μg/mL) vs. Vero cellsSelectivity Index (SI)
4 0.48>64>133
21 0.25>64>256
Linezolid (Ref.) 0.48>64>133
AZD5847 (Ref.) 1.92>64>33

Data sourced from[3]

Anticancer Activity

Benzoxazinone derivatives have been investigated for their anticancer properties, with some compounds demonstrating the ability to inhibit the proliferation and migration of cancer cells.[6]

Mechanism of Action: A key mechanism involves the targeting of the c-Myc G-quadruplex structure. The c-Myc oncogene is a critical regulator of cell proliferation, and its promoter region contains a guanine-rich sequence that can form a G-quadruplex. Stabilization of this G-quadruplex structure by small molecules can suppress c-Myc transcription, leading to the inhibition of cancer cell growth.[6][7] Certain benzoxazinone derivatives have been shown to induce and stabilize the c-Myc G-quadruplex.[6]

c_Myc_G_Quadruplex_Inhibition cluster_promoter c-Myc Promoter Region G_rich_sequence G-rich sequence (NHE III1) Duplex_DNA Duplex DNA G_rich_sequence->Duplex_DNA Default state G_quadruplex G-quadruplex (Transcriptionally inactive) Duplex_DNA->G_quadruplex Formation c_Myc_Transcription c-Myc Transcription Duplex_DNA->c_Myc_Transcription Promotes Transcription_Factors Transcription Factors (e.g., Sp1, CNBP) G_quadruplex->Transcription_Factors Blocks binding G_quadruplex->c_Myc_Transcription Inhibits Fluorinated_Benzoxazinone Fluorinated Benzoxazinone Fluorinated_Benzoxazinone->G_quadruplex Stabilizes Transcription_Factors->Duplex_DNA Binds to activate Cell_Proliferation Cancer Cell Proliferation c_Myc_Transcription->Cell_Proliferation Drives NF_kB_Signaling_Pathway_Inhibition cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex (Inactive) IkB->IkB_NF_kB Degradation NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB IkB_NF_kB->NF_kB_active Translocation Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_active->Gene_Transcription Induces Inflammation Inflammation Gene_Transcription->Inflammation Leads to Fluorinated_Benzoxazinone Fluorinated Benzoxazinone Fluorinated_Benzoxazinone->IKK_complex Inhibits Synthesis_Workflow Start Start Reactants Anthranilic Acid + Substituted Benzoyl Chloride Start->Reactants Solvent_Base Dissolve in Chloroform with Triethylamine Reactants->Solvent_Base Reaction Stir at Room Temperature Solvent_Base->Reaction Workup Wash with HCl, NaHCO3, and Water Reaction->Workup Purification Dry over Na2SO4, Evaporate Solvent, Recrystallize Workup->Purification Product 2-Aryl-4H-3,1-benzoxazin-4-one Purification->Product End End Product->End

References

Initial screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its rigid, planar nature and favorable biological activity profile with low toxicity.[1] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this compound a valuable starting point for drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This technical guide provides a comprehensive overview of the initial screening process for novel derivatives of this core structure, detailing synthetic strategies, experimental protocols for biological evaluation, and data presentation.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the core benzoxazinone structure, which is then modified at various positions. A common strategy involves N-alkylation or N-arylation at the 4-position or introducing substituents onto the benzene ring. For instance, an amino group can be introduced, which then serves as a handle for further derivatization, such as amide bond formation or click chemistry to introduce triazole moieties.[1][5][6]

A representative synthetic approach starts with a commercially available substituted aminophenol, which undergoes cyclization to form the benzoxazinone ring. The following workflow illustrates a general path to creating a library of derivatives for screening.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_screening Biological Screening A Starting Material (e.g., 6-amino-2H-benzo[b][1,4] oxazin-3(4H)-one) B Condensation Reaction (e.g., with 3-ethynylbenzoic acid) A->B C Intermediate Product (Terminal Alkyne Derivative) B->C D Click Chemistry (Reaction with various azide compounds) C->D E Library of Novel Target Compounds D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Structure Confirmation (¹H NMR, ¹³C NMR, HRMS) F->G H In vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial) G->H

Caption: General workflow for synthesis and screening.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (A Representative Protocol)

This protocol describes a typical cyclization reaction to form the benzoxazinone core.[7]

  • Reagents and Materials: 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF), ethyl acetate, saturated brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 ml).[7]

    • Heat the resulting mixture under reflux for 90 minutes.[7]

    • After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.[7]

    • Extract the mixture with ethyl acetate (2 x 20 ml).[7]

    • Wash the combined ethyl acetate extracts with saturated brine (10 ml).[7]

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under vacuum to yield the crude product.[7]

    • Purify the solid product, for example, by recrystallization from a suitable solvent.

In Vitro Anti-inflammatory Activity Screening: Nitric Oxide (NO) Assay

This assay evaluates the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4]

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

G A Seed cancer cells in a 96-well plate B Allow cells to adhere (24h) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate until formazan crystals form (e.g., 4h) E->F G Solubilize formazan crystals (add DMSO or other solvent) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate cell viability (%) and IC₅₀ values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Procedure:

    • Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a specified density.[1][2]

    • After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[2][8]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader.

    • Determine the concentration that inhibits 50% of cell growth (IC₅₀).

In Vitro Antifungal Activity Screening: Mycelium Growth Rate Method

This method is used to evaluate the efficacy of compounds against plant pathogenic fungi.[9]

  • Fungal Strains: Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, etc.[9]

  • Procedure:

    • Prepare potato dextrose agar (PDA) medium containing the test compounds at a specific concentration (e.g., 50 µg/mL).

    • Pour the medium into sterile Petri dishes.

    • Inoculate the center of each plate with a mycelial disc (e.g., 4 mm diameter) from a fresh culture of the test fungus.

    • Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) until the mycelial growth in the control plate (without compound) reaches the edge.

    • Measure the diameter of the mycelial colony in both treated and control plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the control colony and T is the diameter of the treated colony.

Data Presentation: Summary of Biological Activities

Quantitative data from initial screenings are best presented in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

Compound Cell Line IC₅₀ (µg/mL) Reference
5b MCF-7 (Breast) 17.08 [1]
5b HeLa (Cervical) 15.38 [1]
c18 Huh-7 (Liver) 19.05 µM [1]

| c5 | Huh-7 (Liver) | 28.48 µM |[1] |

Table 2: In Vitro Antifungal Activity of 1,4-benzoxazin-3-one Acylhydrazone Derivatives

Compound Fungal Strain Inhibition Rate (%) at 50 µg/mL EC₅₀ (µg/mL) Reference
5L G. zeae 76.37 20.06 [9]
5o G. zeae 76.14 23.17 [9]
5q P. sasakii 73.32 26.66 [9]

| 5s | P. infestans | 82.62 | 15.37 |[9] |

Visualization of Mechanism of Action

Understanding the potential mechanism of action is a key goal of initial screening. For anti-inflammatory derivatives, a common pathway to investigate is the LPS-induced pro-inflammatory response in microglia.

G cluster_downstream Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Neuroinflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation Derivative Benzoxazinone Derivative Derivative->NFkB Inhibits

Caption: LPS-induced inflammatory pathway in microglia.

This diagram illustrates that lipopolysaccharide (LPS) activates the NF-κB signaling pathway through the TLR4 receptor, leading to the upregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines.[4] The synthesized derivatives may exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of inflammatory mediators.[4]

Conclusion

The initial screening of this compound derivatives reveals a scaffold with significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for the creation of diverse chemical libraries. Systematic screening using robust in vitro assays, such as those detailed in this guide, is essential for identifying lead compounds. The promising results from cytotoxicity, anti-inflammatory, and antifungal assays underscore the importance of this chemical class in modern drug discovery efforts. Further investigation into structure-activity relationships (SAR) and mechanism of action will be critical for optimizing these derivatives into clinical candidates.

References

An In-Depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class. While the definitive initial discovery of this specific molecule is not prominently documented in readily available literature, its history is intertwined with the broader exploration of benzoxazinones, a class of compounds recognized for their diverse biological activities. This technical guide consolidates the available information on the synthesis, characterization, and biological activity of this compound, with a particular focus on its herbicidal properties. The document provides detailed experimental protocols derived from the synthesis of analogous compounds, summarizes key physicochemical and spectral data, and explores its likely mechanism of action as a protoporphyrinogen IX oxidase inhibitor.

Introduction: The Emergence of a Biologically Active Scaffold

The 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological effects, including antifungal, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 6-position of the benzoxazinone ring can significantly modulate the compound's physicochemical properties and biological activity. This compound has emerged as a compound of interest primarily due to its phytotoxic and herbicidal potential.[1][2] This guide aims to provide a comprehensive overview of the scientific and technical knowledge surrounding this molecule.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and formulation.

PropertyValueReference
Molecular Formula C₈H₆FNO₂[1][3][4]
Molecular Weight 167.14 g/mol [1][3][4]
CAS Number 398-63-0[1][3][4]
Appearance Solid[1]
Melting Point 207-211 °C[1]
Assay ≥97%[1]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the first synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of this and related benzoxazinones generally follows a well-established synthetic route involving the cyclization of a 2-aminophenol derivative. A plausible and commonly employed synthetic pathway is outlined below, based on procedures for analogous compounds.

General Synthetic Pathway

The synthesis of this compound can be conceptualized in a two-step process starting from 2-amino-4-fluorophenol.

Synthesis_of_this compound cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-fluorophenol C 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide A->C Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) B Chloroacetyl chloride B->C D This compound C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF or Acetone) Heat

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on the synthesis of similar benzoxazinone derivatives. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent mixture such as acetone and water.

  • Base Addition: Add a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool the mixture in an ice bath.

  • N-Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone to the cooled reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, which can be purified further by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) from the previous step in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several hours.

  • Reaction Monitoring: Monitor the intramolecular cyclization by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its phytotoxicity, making it a compound of interest in the development of herbicides.[1][2]

Herbicidal Activity

While specific quantitative data such as IC₅₀ values for this compound against various weed species are not detailed in the available literature, the broader class of benzoxazinone derivatives has been extensively studied for herbicidal effects. These compounds are known to cause symptoms in susceptible plants that include leaf cupping, crinkling, bronzing, and necrosis.

Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

The most likely mechanism of action for the herbicidal activity of this compound and its derivatives is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[8][9] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

PPO_Inhibition_Pathway cluster_0 Chloroplast cluster_1 Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks from Chloroplast Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Auto_oxidation Auto-oxidation Accumulated_Proto_IX->Auto_oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Auto_oxidation->Singlet_Oxygen Light Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Benzoxazinone This compound Benzoxazinone->PPO Inhibition

Caption: Proposed mechanism of action via PPO inhibition.

Inhibition of PPO in the chloroplast leads to the accumulation of its substrate, protoporphyrinogen IX. This excess substrate leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by a non-enzymatic, light-dependent process. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids and proteins, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death and the observed necrotic symptoms on the plant.

Future Perspectives

This compound represents a valuable lead compound in the development of new herbicides. Further research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the herbicidal activity and crop selectivity by modifying the core structure.

  • Detailed Mechanistic Studies: To confirm PPO inhibition as the primary mode of action and to investigate potential secondary targets.

  • Toxicological and Environmental Fate Studies: To assess the safety profile and environmental impact of this compound and its derivatives.

  • Exploration of Other Biological Activities: Given the diverse bioactivities of the benzoxazinone class, investigating the potential of this compound in other areas, such as antifungal or medicinal applications, could be a fruitful avenue of research.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

References

Potential Therapeutic Targets of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure makes it an attractive core for the design of inhibitors and modulators of various biological targets. The introduction of a fluorine atom at the 6-position, yielding 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, based on the activities reported for its core scaffold and related derivatives. While direct experimental data for the 6-fluoro analog is limited, the information presented herein offers valuable insights into its potential mechanisms of action and therapeutic applications.

Potential Therapeutic Areas and Molecular Targets

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have shown significant promise in oncology and in the treatment of inflammatory conditions. The primary therapeutic targets identified for this class of compounds are detailed below.

Anticancer Activity

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been extensively investigated for its anticancer potential, with derivatives exhibiting activity against a range of cancer cell lines. Several distinct mechanisms of action have been proposed.

Certain 2H-1,4-benzoxazin-3(4H)-one-amide hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1]

A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.

Derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been developed as potent and orally active dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival, and its dysregulation is a hallmark of many cancers.

The planar structure of the 2H-1,4-benzoxazin-3(4H)-one core allows for intercalation into DNA, leading to DNA damage and subsequent cell death in tumor cells.[1] This mechanism is supported by the upregulation of DNA damage markers such as γ-H2AX and the activation of apoptotic pathways involving caspase-7.

Table 1: Quantitative Data for Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound ClassTargetAssayIC50/KiCell Line(s)Reference
2H-1,4-benzoxazin-3(4H)-one–amide hybrid (12g)EGFRKinase Assay0.46 µMBreast cancer cell lines[1]
2H-benzo[b][1][2]oxazin-3(4H)-one derivative (32k)CDK9Kinase AssayPotent Inhibition (Specific value not provided)MV4-11[3]
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)PI3KαKinase Assay0.63 nM-[4][5]
4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1)mTORKinase AssayPotent Inhibition (Specific value not provided)-[4][5]
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivative (c18)-Cell Viability (MTT)19.05 µMHuh-7 (Liver Cancer)[1]
Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating neurodegenerative diseases and other inflammatory conditions.

Studies have shown that these derivatives can significantly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, including HO-1. This action helps to reduce cellular oxidative stress and inflammation. Molecular docking studies suggest that these compounds may interact with Keap1, a negative regulator of Nrf2, thereby preventing Nrf2 degradation.[2]

In cellular models of inflammation, these compounds have been shown to effectively reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of this compound and its derivatives.

anticancer_pathways cluster_egfr EGFR Inhibition cluster_cdk9 CDK9 Inhibition cluster_pi3k_mTOR PI3K/mTOR Inhibition cluster_dna_damage DNA Damage Induction egfr EGFR pi3k_akt PI3K/Akt/mTOR Pathway egfr->pi3k_akt ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf proliferation Cell Proliferation, Survival pi3k_akt->proliferation ras_raf->proliferation benzoxazinone_egfr 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone_egfr->egfr Inhibits cdk9 CDK9/Cyclin T1 rnapii RNA Polymerase II cdk9->rnapii Phosphorylates transcription Gene Transcription rnapii->transcription mcl1_cmyc Mcl-1, c-Myc (Anti-apoptotic) transcription->mcl1_cmyc apoptosis_cdk9 Apoptosis mcl1_cmyc->apoptosis_cdk9 Inhibits benzoxazinone_cdk9 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone_cdk9->cdk9 Inhibits pi3k PI3K akt Akt pi3k->akt mTOR mTOR cell_growth Cell Growth, Proliferation mTOR->cell_growth akt->mTOR benzoxazinone_pi3k 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone_pi3k->pi3k Inhibits benzoxazinone_pi3k->mTOR Inhibits dna DNA dna_damage DNA Damage (γ-H2AX ↑) dna->dna_damage Intercalation apoptosis_dna Apoptosis (Caspase-7 ↑) dna_damage->apoptosis_dna benzoxazinone_dna 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone_dna->dna

Caption: Potential anticancer signaling pathways targeted by this compound.

anti_inflammatory_pathway cluster_nrf2 Nrf2-HO-1 Pathway Activation cluster_cytokines Reduction of Pro-inflammatory Cytokines keap1_nrf2 Keap1-Nrf2 Complex nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation are ARE (Antioxidant Response Element) nrf2->are Translocation to Nucleus ho1 HO-1 & other Antioxidant Genes are->ho1 Activation oxidative_stress ↓ Oxidative Stress ho1->oxidative_stress inflammation ↓ Inflammation ho1->inflammation benzoxazinone 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone->keap1_nrf2 Inhibits Nrf2 Degradation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) signaling_pathways Signaling Pathways (e.g., NF-κB) inflammatory_stimuli->signaling_pathways pro_inflammatory_cytokines IL-1β, IL-6, TNF-α signaling_pathways->pro_inflammatory_cytokines inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response benzoxazinone_cyt 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one (Potential) benzoxazinone_cyt->signaling_pathways Inhibits

Caption: Potential anti-inflammatory mechanisms of this compound.

experimental_workflow cluster_target_id Target Identification cluster_moa Mechanism of Action start Synthesis & Characterization of This compound in_vitro_screening In Vitro Screening (e.g., Cell Viability - MTT Assay) start->in_vitro_screening target_identification Target Identification & Validation in_vitro_screening->target_identification mechanism_of_action Mechanism of Action Studies target_identification->mechanism_of_action kinase_assays Kinase Profiling (EGFR, CDK9, PI3K/mTOR) dna_binding DNA Intercalation Assays in_vivo_studies In Vivo Efficacy & Toxicity Studies mechanism_of_action->in_vivo_studies western_blot Western Blot (p-EGFR, Mcl-1, p-Akt, γ-H2AX, Caspases, Nrf2, HO-1) gene_expression Gene Expression Analysis (qRT-PCR for IL-1β, IL-6, TNF-α) flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis)

Caption: General experimental workflow for therapeutic evaluation.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the potential therapeutic targets of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This assay determines the inhibitory effect of the compound on specific kinases like EGFR, CDK9, or PI3K.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Protocol:

  • In a multi-well plate, add the kinase reaction buffer.

  • Add serial dilutions of this compound.

  • Add the recombinant kinase and incubate for a pre-determined time.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature or 30°C for a specified duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation status of target proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-Mcl-1, anti-γ-H2AX, anti-caspase-7, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory medicine. While direct biological data for this compound is not yet widely available, the extensive research on its derivatives strongly suggests its potential to modulate key signaling pathways involved in cancer and inflammation. The 6-fluoro substitution is anticipated to enhance the drug-like properties of the parent molecule, making it a compelling candidate for further investigation. The experimental protocols and pathway analyses provided in this guide offer a solid framework for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on the direct evaluation of this compound in relevant in vitro and in vivo models to validate these potential therapeutic targets.

References

In-depth Technical Guide: Mechanism of Action Studies for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies and quantitative biological data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are limited in publicly available scientific literature. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives, which serve as a strong predictive framework for the potential biological activities of the fluoro-substituted analog.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of this core have been investigated for their potential as anti-inflammatory, anti-cancer, antimicrobial, and enzyme-inhibiting agents. The introduction of a fluorine atom at the 6-position, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide synthesizes the current understanding of the mechanisms of action associated with the 2H-1,4-benzoxazin-3(4H)-one class of compounds, providing a technical resource for researchers engaged in their study and development.

Known Mechanisms of Action of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Research into the derivatives of 2H-1,4-benzoxazin-3(4H)-one has revealed several key signaling pathways and molecular targets through which these compounds exert their biological effects.

Anti-inflammatory and Antioxidant Activity

A significant body of evidence points to the potent anti-inflammatory and antioxidant properties of 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly in the context of neuroinflammation.

2.1.1 Activation of the Nrf2-HO-1 Signaling Pathway

In microglial cells, certain derivatives have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway. Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like the benzoxazinone derivatives, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including HO-1. This leads to a reduction in reactive oxygen species (ROS) and a dampening of the inflammatory cascade.

Nrf2_HO1_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocates HO1_protein HO1_protein ROS ROS HO1_protein->ROS Inhibits LPS LPS Benzoxazinone Benzoxazinone TLR4 TLR4 Keap1_Nrf2 Keap1_Nrf2

2.1.2 Inhibition of Pro-inflammatory Mediators

Consistent with their anti-inflammatory profile, these derivatives have been observed to reduce the production of key inflammatory molecules in LPS-stimulated microglia. This includes a decrease in nitric oxide (NO) and the downregulation of the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Furthermore, they can decrease the protein levels of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

The rigid, planar structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it an attractive scaffold for the development of anticancer agents.

2.2.1 Induction of DNA Damage and Apoptosis

Certain derivatives have demonstrated the ability to induce DNA damage in tumor cells. This is often evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks. The induction of DNA damage can subsequently trigger apoptotic pathways, leading to cancer cell death, which is supported by observations of increased expression of apoptosis-related genes like caspase-7.

2.2.2 Modulation of Cancer-Related Signaling Pathways

  • EGFR Inhibition: Some 2H-1,4-benzoxazin-3(4H)-one–amide hybrids have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

  • c-Myc Downregulation: Benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene. One proposed mechanism is the stabilization of G-quadruplex structures in the c-Myc promoter region, which acts as a transcriptional repressor.

Enzyme Inhibition

The benzoxazinone scaffold has been utilized to design inhibitors for various enzymes.

  • α-Chymotrypsin Inhibition: A series of benzoxazinone derivatives have been synthesized and shown to inhibit α-chymotrypsin, a serine protease.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: By incorporating a 1,2,3-triazole moiety, derivatives have been designed to target and inhibit IDO1, an enzyme involved in immune tolerance in cancer.

  • Menaquinone-B (MenB) Inhibition: In the context of antimycobacterial drug discovery, benzoxazinone-based compounds have been suggested as potential inhibitors of the MenB enzyme in Mycobacterium tuberculosis.

Quantitative Data Summary

Compound ClassTarget/AssayCell Line/SystemIC50/EC50Reference
2H-1,4-benzoxazin-3(4H)-one-amide hybridEGFR Inhibition-0.46 µM[1]
1,2,3-triazole derivativeIDO1 InhibitionEnzyme Assay3.63 µM[2]
Substituted Benzoxazinoneα-Chymotrypsin InhibitionEnzyme Assay6.5 - 341.1 µM[3]
Acylhydrazone derivativeAntifungal (G. zeae)Fungal Culture20.06 µg/mL[4]
1,2,3-triazole derivativeCytotoxicity (Huh-7 cells)Huh-719.05 µM[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 2H-1,4-benzoxazin-3(4H)-one derivatives. These protocols can be adapted for the evaluation of this compound.

Anti-inflammatory and Oxidative Stress Assays

4.1.1 Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

4.1.2 Nitric Oxide (NO) Production Assay (Griess Assay)

  • After cell treatment, collect the culture supernatant.

  • In a 96-well plate, mix 50 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

4.1.3 Cellular Reactive Oxygen Species (ROS) Detection Assay

  • Seed cells in a black, clear-bottom 96-well plate.

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating with a working solution of the probe (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

4.1.4 Western Blot Analysis for iNOS and COX-2

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Anticancer Assays

4.2.1 DNA Damage Detection (γ-H2AX Immunofluorescence)

  • Grow cells on coverslips in a multi-well plate.

  • After treatment with the test compound, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 1 hour.

  • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.

  • Quantify the number of foci per cell using image analysis software.

4.2.2 EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the recombinant EGFR enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™), which involves converting the ADP to ATP and detecting the ATP via a luciferase-luciferin reaction.

  • The luminescent signal is proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing inhibitors based on the benzoxazinone scaffold.

experimental_workflow hit_id hit_id secondary_assays secondary_assays hit_id->secondary_assays Lead Compounds target_validation target_validation animal_model animal_model target_validation->animal_model Optimized Lead

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a versatile platform for the development of novel therapeutic agents with a range of biological activities. While direct experimental data on the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological profile. The primary mechanisms identified for this class of compounds include potent anti-inflammatory and antioxidant effects through the modulation of the Nrf2-HO-1 pathway, anticancer activity via DNA damage induction and inhibition of key oncogenic pathways, and specific enzyme inhibition. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to investigate the biological activities of this compound and further explore the therapeutic potential of this promising class of compounds. Future studies are warranted to elucidate the specific molecular targets and quantitative efficacy of this particular fluoro-substituted derivative.

References

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound belonging to the benzoxazinone class.[1] It is a solid at room temperature with a melting point range of 207-211 °C.[2]

PropertyValueReference
CAS Number 398-63-0[1]
Molecular Formula C₈H₆FNO₂[1][2]
Molecular Weight 167.14 g/mol [1]
Appearance Solid[2]
Melting Point 207-211 °C[2]

Toxicological Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Acute Toxicity
Irritation

The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

Table of Irritation Data

EndpointClassificationHazard Statement
Skin Irritation Skin Irritant 2H315: Causes skin irritation
Eye Irritation Eye Irritant 2H319: Causes serious eye irritation
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation

Source: PubChem[1]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not publicly available. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory purposes.

In Vivo Skin Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used.[4]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.[4]

  • Application: A dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch. The patch is secured with non-irritating tape and held in place with a semi-occlusive dressing for a 4-hour exposure period.[4]

  • Observation: After the exposure period, the patch is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

In Vivo Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy adult albino rabbits are used.[5][6]

  • Procedure: A single dose of the test substance (0.1 g for a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6][7]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[5]

  • Scoring: The ocular reactions are scored using a standardized system. The reversibility of any observed effects is also assessed over a period of up to 21 days.[8]

Handling and Safety Precautions

Due to its irritant properties, appropriate personal protective equipment (PPE) and engineering controls should be used when handling this compound.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Signaling Pathways and Mechanism of Action

While the specific toxicological mechanisms of this compound have not been fully elucidated, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to interact with cellular signaling pathways, notably the Nrf2-HO-1 pathway. This pathway is a key regulator of the cellular antioxidant response.

Nrf2-HO-1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[9][10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.[10] The upregulation of these genes helps to mitigate cellular damage from oxidative stress. Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate this protective pathway.[12]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Keap1 Keap1 Nrf2_Keap1->Keap1 Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Nrf2_cyto inhibition ROS Oxidative Stress (e.g., from compound exposure) ROS->Nrf2_Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1_gene->Antioxidant_Proteins translation Antioxidant_Proteins->ROS neutralizes

Caption: Nrf2-HO-1 signaling pathway activation by oxidative stress.

Experimental Workflow

The following diagram illustrates a general workflow for the assessment of skin and eye irritation potential of a chemical substance like this compound, incorporating in vivo testing as a final step.

Irritation_Testing_Workflow Start Start: New Chemical Assessment Literature Literature Review & Existing Data Analysis Start->Literature InVitro In Vitro / Ex Vivo Testing (e.g., Reconstructed Human Epidermis) Literature->InVitro Weight_of_Evidence Weight of Evidence Review InVitro->Weight_of_Evidence Decision1 Sufficient Data for Classification? Weight_of_Evidence->Decision1 Classification Hazard Classification and Labeling Decision1->Classification Yes InVivo_Skin In Vivo Skin Irritation Test (OECD 404) Decision1->InVivo_Skin No End End of Assessment Classification->End InVivo_Eye In Vivo Eye Irritation Test (OECD 405) InVivo_Skin->InVivo_Eye Decision2 Irritant? InVivo_Eye->Decision2 Decision2->Classification Yes Decision2->Classification No, Non-Irritant

Caption: General workflow for skin and eye irritation testing.

Conclusion

This compound is a chemical compound that requires careful handling due to its irritant properties. While specific quantitative toxicity data are limited, the available information indicates that it is a skin, eye, and respiratory irritant. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure laboratory safety. Further research into the biological activity of this compound and its derivatives may provide more insights into its toxicological mechanisms and potential therapeutic applications.

References

Technical Guidance: Solubility Profile of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and solvents employed in related syntheses. Furthermore, it offers detailed experimental protocols to enable researchers to determine the solubility of this compound in various solvents of interest.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazinone class. The benzoxazinone core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a fluorine atom at the 6-position can significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability. An understanding of its solubility is critical for various applications, including reaction chemistry, formulation development, and biological screening.

Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information is limited to basic physical properties provided by chemical suppliers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆FNO₂--INVALID-LINK--
Molecular Weight 167.14 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 207-211 °C--INVALID-LINK--

Qualitative Solubility Assessment

Based on the structure of this compound and solvents used in the synthesis of its derivatives, a qualitative solubility profile can be inferred:

  • Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are commonly used in reactions involving benzoxazinone scaffolds.

  • Alcohols: Solubility in alcohols like methanol and ethanol is likely to be moderate. These solvents are often used for recrystallization of similar compounds.

  • Halogenated Solvents: Solvents like dichloromethane and chloroform may provide moderate solubility.

  • Aqueous Solutions: Due to the largely non-polar aromatic ring structure, the solubility in water is expected to be low.

  • Non-Polar Solvents: Solubility in non-polar solvents such as hexanes and toluene is expected to be poor.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed. The choice of method will depend on the available equipment and the required accuracy.

Gravimetric Method for Solubility Determination

This is a straightforward method for determining solubility.

Workflow for Gravimetric Solubility Determination

A Prepare saturated solution: Add excess solute to solvent. B Equilibrate the solution (e.g., 24h at constant temperature). A->B C Separate solid from solution (e.g., centrifugation, filtration). B->C D Take a known volume of the supernatant. C->D E Evaporate the solvent completely. D->E F Weigh the remaining solid residue. E->F G Calculate solubility (e.g., in g/L). F->G

Caption: Workflow for determining solubility using the gravimetric method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure or gentle heating.

  • Mass Determination: Accurately weigh the dried residue.

  • Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

HPLC-Based Method for Solubility Determination

This method is more sensitive and requires smaller amounts of the compound.

Workflow for HPLC-Based Solubility Determination

cluster_0 Calibration Curve Generation cluster_1 Sample Analysis A1 Prepare stock solution of known concentration. A2 Create a series of standard solutions by serial dilution. A1->A2 A3 Analyze standards by HPLC and record peak areas. A2->A3 A4 Plot peak area vs. concentration to create the calibration curve. A3->A4 B1 Prepare and equilibrate a saturated solution. B2 Filter the solution and dilute a known volume of the filtrate. B1->B2 B3 Analyze the diluted sample by HPLC. B2->B3 B4 Determine the concentration from the calibration curve. B3->B4

Caption: Workflow for determining solubility using an HPLC-based method.

Methodology:

  • Preparation of a Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). b. Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis: a. Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method. b. Filter the saturated solution to remove any undissolved solid. c. Dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a qualitative assessment and detailed experimental protocols for its determination. The provided methodologies will enable researchers to generate the necessary data for their specific applications, facilitating further research and development involving this compound.

Commercial Suppliers and Technical Guide for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, a key chemical intermediate in pharmaceutical and agrochemical research. This document details commercial suppliers, quantitative specifications, and experimental protocols for its synthesis and application in anti-inflammatory assays.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate procurement and experimental planning.

SupplierProduct NumberPurityMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )CAS Number
Sigma-Aldrich 55741297%207-211C₈H₆FNO₂167.14398-63-0
Fluorochem F01223195.0%[1]Not SpecifiedC₈H₆FNO₂167.139[1]398-63-0[1]
Santa Cruz Biotechnology sc-280084Not SpecifiedNot SpecifiedC₈H₆FNO₂167.14[2]398-63-0[2]
ChemicalBook CB1465839Not SpecifiedNot SpecifiedC₈H₆FNO₂167.14398-63-0[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving O-alkylation of a substituted phenol followed by reductive cyclization. The following is a representative experimental protocol adapted from literature procedures.[4]

Experimental Workflow for Synthesis

A 2-Amino-5-fluorophenol C Reaction Mixture (Base, Solvent) A->C B Ethyl chloroacetate B->C D O-Alkylation C->D Step 1 E Ethyl 2-((2-amino-5-fluorophenyl)oxy)acetate D->E F Reductive Cyclization (Catalyst, Heat) E->F Step 2 G This compound F->G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress / Inflammatory Stimuli Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1->Ub Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 activates Transcription Transcription HO1->Transcription Anti_inflammatory Anti-inflammatory Effects Transcription->Anti_inflammatory A Seed Macrophage Cells B Pre-treat with Test Compound (this compound derivative) A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Griess Assay E->F G Measure NO Production F->G

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the chemical synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, reagent specifications, and product characterization data.

Chemical Profile and Properties

A summary of the key chemical properties for the starting material and the final product is provided below for easy reference.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 2-Amino-5-fluorophenol53981-24-1C₆H₆FNO127.1238
Final Product This compound398-63-0C₈H₆FNO₂167.14207-211

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of 5-fluoro-2-nitrophenol to produce the key intermediate, 2-amino-5-fluorophenol. The second step is the cyclization of this intermediate with chloroacetyl chloride to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 5-Fluoro-2-nitrophenol B 2-Amino-5-fluorophenol A->B H₂, Pd/C Ethanol C 2-Amino-5-fluorophenol D This compound C->D Base (e.g., NaHCO₃) Solvent (e.g., Chloroform) E Chloroacetyl Chloride E->D

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluorophenol

This protocol details the catalytic hydrogenation of 5-fluoro-2-nitrophenol to synthesize 2-amino-5-fluorophenol.[1]

Materials and Reagents:

ReagentCAS NumberMolarity/PuritySupplier
5-Fluoro-2-nitrophenol446-36-698%Commercially Available
10% Palladium on Carbon (Pd/C)7440-05-3Commercially Available
Ethanol64-17-5AnhydrousCommercially Available
Diethyl Ether60-29-7AnhydrousCommercially Available
Cyclohexane110-82-7Commercially Available

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-fluoro-2-nitrophenol (e.g., 2.50 g, 15.9 mmol) in ethanol (50 mL).

  • Carefully add 10% palladium on carbon catalyst (e.g., 980 mg) to the solution.

  • Pressurize the vessel with hydrogen gas (typically to 1-3 atm, or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 1.5 to 3 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of celite, washing the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimal amount of diethyl ether and add an equal volume of cyclohexane to precipitate the product.

  • Remove the diethyl ether by vacuum distillation at room temperature to yield a solid product.

  • Filter the solid, wash with cyclohexane, and dry under vacuum to obtain 2-amino-5-fluorophenol. An expected yield is approximately 94%.[1]

Step 2: Synthesis of this compound

This protocol describes the cyclization of 2-amino-5-fluorophenol with chloroacetyl chloride to form the target compound. This procedure is adapted from a general method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.[2]

Materials and Reagents:

ReagentCAS NumberMolarity/PuritySupplier
2-Amino-5-fluorophenol53981-24-1As prepared in Step 1-
Chloroacetyl Chloride79-04-998%Commercially Available
Sodium Bicarbonate (NaHCO₃)144-55-8Commercially Available
Chloroform (CHCl₃)67-66-3AnhydrousCommercially Available
Sodium Hydroxide (NaOH)1310-73-2Commercially Available

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of 2-amino-5-fluorophenol (1 equivalent), sodium bicarbonate (a slight excess, e.g., 1.2 equivalents), and chloroform.

  • Slowly add chloroacetyl chloride (1 equivalent) to the stirred mixture at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 2 hours.

  • The intermediate chloroacetamide derivative may precipitate during the reaction. Filter this solid.

  • Add the filtered solid portionwise to a solution of sodium hydroxide (e.g., 1 M aqueous solution) with stirring. This will induce cyclization.

  • The product, this compound, will precipitate from the aqueous solution.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield a solid with a melting point of 207-211 °C.[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point 207-211 °C[3]
¹H NMR Characteristic peaks corresponding to the aromatic and methylene protons.
¹³C NMR Characteristic peaks for the carbonyl and aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (167.14 g/mol ).
FT-IR Characteristic absorption bands for N-H, C=O, and C-F bonds.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for Reductive Cyclization in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzoxazinones via reductive cyclization of ortho-nitroaryl precursors. This method offers a robust and versatile approach to constructing the benzoxazinone scaffold, a privileged core structure in medicinal chemistry with a wide range of biological activities.

Introduction

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The reductive cyclization of readily available ortho-nitroaryl ethers or amides represents a key synthetic strategy for accessing this important scaffold. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the benzoxazinone ring. Various reducing agents and catalytic systems have been developed for this transformation, each with its own advantages in terms of yield, selectivity, and substrate scope.

Reductive Cyclization Methods: A Comparative Overview

Several methods are available for the reductive cyclization to form benzoxazinones. The choice of method often depends on the specific substrate, desired scale, and available laboratory equipment. Below is a summary of common methods with their typical reaction conditions and reported yields.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Iron in Acetic Acid Fe powder / Acetic AcidAcetic Acid, EthanolReflux (approx. 118)2 - 679 - 92[1]
Catalytic Hydrogenation H₂, Pd/CEthanol, MethanolRoom Temperature - 451 - 1267 - 83
Samarium Diiodide SmI₂THFRoom Temperature0.5 - 2High
Tin(II) Chloride SnCl₂·2H₂OEthanolReflux2 - 8Moderate to High

Experimental Protocols

Protocol 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one via Fe/Acetic Acid Reductive Cyclization

This protocol describes the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one from 2-(2-nitrophenoxy)acetamide using iron powder in acetic acid. This method is cost-effective and operationally simple.[1]

Materials:

  • 2-(2-nitrophenoxy)acetamide

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(2-nitrophenoxy)acetamide (1.0 eq) in a mixture of glacial acetic acid and ethanol (e.g., a 1:1 to 3:1 ratio).

  • Addition of Iron: To the stirred suspension, add iron powder (3.0 - 5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2H-1,4-benzoxazin-3(4H)-one.

Visualizations

Reaction Mechanism

Reductive_Cyclization_Mechanism cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Cyclization 2_Nitrophenoxyacetamide 2-(2-Nitrophenoxy)acetamide Nitroso_Intermediate Nitroso Intermediate 2_Nitrophenoxyacetamide->Nitroso_Intermediate Fe/H⁺ (2e⁻, 2H⁺) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Fe/H⁺ (2e⁻, 2H⁺) Amino_Intermediate 2-Aminophenoxyacetamide Hydroxylamine_Intermediate->Amino_Intermediate Fe/H⁺ (2e⁻, 2H⁺) Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Amino_Intermediate->Benzoxazinone Intramolecular Cyclization (-H₂O)

Caption: General mechanism of Fe/AcOH mediated reductive cyclization.

Experimental Workflow

Experimental_Workflow Start Start Reaction Combine Reactants: - 2-Nitrophenoxyacetamide - Iron Powder - Acetic Acid/Ethanol Start->Reaction Reflux Heat to Reflux (2-6 hours) Reaction->Reflux TLC Monitor by TLC Reflux->TLC Workup Work-up: - Filter - Concentrate - Liquid-Liquid Extraction TLC->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterize Product: - NMR - MS - IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for benzoxazinone synthesis.

Application in Drug Discovery: Targeting Signaling Pathways

Benzoxazinone derivatives have emerged as promising scaffolds for the development of targeted therapies, particularly in oncology. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Several studies have demonstrated that benzoxazinone derivatives can induce apoptosis (programmed cell death) in cancer cells by upregulating the tumor suppressor protein p53 and activating executioner caspases like caspase-3.[2] Furthermore, some benzoxazinones have been shown to inhibit the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth.[3] Another important target for some benzoxazinone derivatives is the c-Myc oncoprotein.[4] By stabilizing G-quadruplex structures in the c-Myc promoter region, these compounds can downregulate its expression, leading to decreased proliferation and migration of cancer cells.[4]

Signaling Pathway Modulation by Benzoxazinone Derivatives

Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/mTOR Pathway cluster_apoptosis Apoptosis Pathway cluster_cmyc c-Myc Regulation Benzoxazinone Benzoxazinone Derivative mTOR mTOR Benzoxazinone->mTOR Inhibits p53 p53 Benzoxazinone->p53 Activates cMyc_promoter c-Myc Promoter (G-quadruplex) Benzoxazinone->cMyc_promoter Stabilizes PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Caspase3 Caspase-3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cMyc_expression c-Myc Expression cMyc_promoter->cMyc_expression Tumor_Growth Tumor Growth & Metastasis cMyc_expression->Tumor_Growth

Caption: Benzoxazinone derivatives targeting key cancer signaling pathways.

References

Application Notes and Protocols: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its derivatives in medicinal chemistry. This versatile scaffold has demonstrated significant potential in the development of therapeutic agents for a range of diseases, owing to its diverse biological activities.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives of this scaffold have shown promise as antifungal agents, anti-inflammatory agents, anticancer therapeutics, and inhibitors of enzymes such as myeloperoxidase (MPO).

Synthetic Applications

The this compound core can be synthesized and further modified to generate a library of derivatives for structure-activity relationship (SAR) studies. A general synthetic approach is outlined below.

General Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A common synthetic route involves the O-alkylation of a substituted 2-nitrophenol followed by reductive cyclization. For the synthesis of 6-fluoro derivatives, a 4-fluoro-2-nitrophenol starting material can be utilized. Further diversification can be achieved by introducing various substituents on the nitrogen atom of the benzoxazine ring.

Experimental Protocol: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This protocol describes a two-step process for the synthesis of 2-alkylated benzoxazinone derivatives.

Step 1: O-Alkylation of 2-Nitrophenols

  • To a solution of the appropriate 2-nitrophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding methyl 2-bromoalkanoate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-nitro ester intermediate.

Step 2: Reductive Cyclization

  • Dissolve the 2-nitro ester intermediate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivative.

  • Purify the product by recrystallization or column chromatography if necessary.

Biological Applications and Protocols

Derivatives of this compound have been investigated for various therapeutic applications. Detailed protocols for evaluating their biological activities are provided below.

Antifungal Activity

Benzoxazinone derivatives have shown significant potential as antifungal agents against a range of phytopathogenic fungi.

Quantitative Data on Antifungal Activity

CompoundFungal StrainActivityEC₅₀ (µg/mL)Reference
2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)Rhizoctonia solaniComplete inhibition at 100 mg/L-
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g)Various phytopathogenic fungiComplete inhibition at 200 mg/L-
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)F. culmorum, P. cactorum, R. solaniComplete inhibition at 100 mg/L-
Derivative 5lGibberella zeae-20.06
Derivative 5oGibberella zeae-23.17
Derivative 5qPellicularia sasakii-26.66
Derivative 5rPhytophthora infestans-15.37

Experimental Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol details the procedure for evaluating the antifungal activity of test compounds by measuring the inhibition of fungal mycelial growth.

  • Preparation of Fungal Cultures: Culture the desired fungal strains on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days to obtain fresh, actively growing mycelia.

  • Preparation of Test Compound Stock Solutions: Dissolve the synthesized benzoxazinone derivatives in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions of a high concentration (e.g., 10 mg/mL).

  • Preparation of Medicated Agar Plates: Autoclave PDA medium and cool it to about 50-60°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 20, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1% v/v). Pour the medicated PDA into sterile Petri plates and allow them to solidify. A control plate containing only the solvent (DMSO) should also be prepared.

  • Inoculation: From the edge of a fresh fungal culture plate, cut a 5 mm diameter mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium side down, in the center of each medicated and control PDA plate.

  • Incubation: Incubate the inoculated plates at 25-28°C for 3-7 days, or until the fungal mycelium in the control plate has grown to a significant diameter.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of mycelial growth inhibition (MGI) is calculated using the following formula:

    MGI (%) = [(dc - dt) / dc] x 100

    where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determination of EC₅₀: To determine the effective concentration for 50% inhibition (EC₅₀), test a range of concentrations of the active compounds and use a suitable statistical method to analyze the dose-response relationship.

Myeloperoxidase (MPO) Inhibition

A derivative of the benzoxazinone scaffold, PF-1355, has been identified as a potent and selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.

Quantitative Data on MPO Inhibition by PF-1355

ParameterValueConditionReference
IC₅₀ (human MPO)0.56 µmol/LIn vitro peroxidation activity
IC₅₀ (mouse MPO)< 0.61 µmol/LEx vivo, from MI heart tissue

Experimental Protocol: In Vitro Myeloperoxidase (MPO) Peroxidation Activity Assay

This protocol describes a fluorometric assay to measure the peroxidation activity of MPO and to evaluate the inhibitory potential of test compounds. This assay often utilizes Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate.

  • Reagent Preparation:

    • MPO Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.

    • Hydrogen Peroxide (H₂O₂) Working Solution: Prepare a fresh working solution (e.g., 2 mM) in MPO Assay Buffer from a 30% stock solution.

    • Purified Human MPO: Prepare a stock solution in MPO Assay Buffer.

    • Test Compound (Inhibitor): Prepare a stock solution in DMSO and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MPO Assay Buffer to each well of a black, flat-bottom 96-well plate.

    • Add 10 µL of the test compound at various concentrations to the sample wells. For control wells, add 10 µL of DMSO.

    • Add 20 µL of the purified human MPO solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a reaction mix containing 50 µM Amplex® Red and 100 µM H₂O₂ in MPO Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

    • Read the fluorescence kinetically over a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Anti-Inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory properties by modulating key signaling pathways in immune cells.

Quantitative Data on Anti-inflammatory Activity

CompoundCell LineAssayEffectIC₅₀/EC₅₀Reference
Derivative e2BV-2 microgliaLPS-induced NO productionInhibition-
Derivative e16BV-2 microgliaLPS-induced NO productionInhibition-
Derivative e20BV-2 microgliaLPS-induced NO productionInhibition-

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a control group (no compound, no LPS) and an LPS-only group.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only group.

Signaling Pathways and Mechanisms of Action

Anti-Inflammatory Mechanism via the Nrf2-HO-1 Signaling Pathway

Several 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. Under inflammatory conditions (e.g., LPS stimulation), there is an increase in reactive oxygen species (ROS), which contributes to cellular damage and the production of pro-inflammatory mediators. The benzoxazinone derivatives can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, including HO-1. This leads to a reduction in ROS levels and subsequent attenuation of the inflammatory response.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS LPS->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 promotes dissociation Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ROS->Inflammation promotes Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto dissociation Nrf2_cyto->Nrf2_Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Benzoxazinone This compound Derivatives Benzoxazinone->Nrf2_Keap1 promotes dissociation ARE ARE Nrf2_nu->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein (Antioxidant) HO1_gene->HO1_protein translation HO1_protein->ROS HO1_protein->Inflammation inhibits

Applications of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of therapeutic agents. Its unique structural and electronic properties have been exploited to design potent and selective modulators of various biological targets. This document provides a detailed overview of the applications of this scaffold in drug discovery, with a focus on its use in developing anticancer, anti-inflammatory, and mineralocorticoid receptor antagonist agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the field of drug design and development.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of DNA damage and apoptosis in tumor cells. The planar nature of the benzoxazinone ring system is thought to facilitate intercalation with DNA, leading to cell cycle arrest and programmed cell death.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2H-1,4-benzoxazin-3(4H)-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
c5 Huh-7 (Liver)28.48[1]
c14 Huh-7 (Liver)32.60[1]
c16 Huh-7 (Liver)31.87[1]
c18 Huh-7 (Liver)19.05[1]
5b MCF-7 (Breast)17.08 (µg/mL)[1]
5b HeLa (Cervical)15.38 (µg/mL)[1]
3c A549 (Lung)3.29[1]
14b A549 (Lung)7.59 ± 0.31[2]
14c A549 (Lung)18.52 ± 0.59[2]
Compound 6 HeLa (Cervical)1.35[2]
Compound 6 A549 (Lung)1.22[2]
Compound 9 HeLa (Cervical)3.38 ± 1.14[2]
Compound 7 HepG2 (Liver)4.07 ± 0.09[2]
12g (EGFR inhibitor) Breast Cancer Cells0.46[1]
Signaling Pathway: DNA Damage and Apoptosis Induction

dot

Mechanism of Anticancer Activity cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound Derivative DNA_Intercalation DNA Intercalation Drug->DNA_Intercalation Enters cell DNA_Damage DNA Damage (γ-H2AX upregulation) DNA_Intercalation->DNA_Damage Apoptosis Apoptosis (Caspase-7 activation) DNA_Damage->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Anticancer mechanism of benzoxazinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 6-nitro derivative.

  • Step 1: O-Alkylation of 2-Amino-5-fluorophenol.

    • To a stirred solution of 2-amino-5-fluorophenol (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 eq.).

    • To this suspension, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2-amino-5-fluorophenoxy)acetate.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude ester from Step 1 in ethanol.

    • Add a catalytic amount of a reducing agent, such as Raney Nickel or palladium on carbon (10 mol%).

    • Carry out the hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Purify the product by recrystallization or column chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., Huh-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Applications

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties. These compounds have been shown to mitigate inflammatory responses in microglial cells by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Quantitative Data: In Vitro Anti-inflammatory Activity

Data for the anti-inflammatory activity of specific this compound derivatives is emerging. The following table presents data for related benzoxazinone derivatives, highlighting their potential in inhibiting key inflammatory mediators.

Compound IDAssayTarget/Cell LineIC50 (µM)Reference
e2 NO ProductionLPS-induced BV-2 cells- (Significant reduction)[3]
e16 NO ProductionLPS-induced BV-2 cells- (Significant reduction)[3]
e20 NO ProductionLPS-induced BV-2 cells- (Significant reduction)[3]
7a Platelet AggregationADP-induced10.14[4]
Signaling Pathway: Nrf2-HO-1 Activation

dot

Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_drug_action Drug Intervention cluster_pathway Cellular Pathway LPS LPS Inflammation Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) LPS->Inflammation Induces Drug 2H-1,4-benzoxazin-3(4H)-one Derivative Keap1 Keap1 Drug->Keap1 Inhibits degradation of Nrf2 by Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degrades Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocates HO1 HO-1 Nrf2_nuc->HO1 Induces expression HO1->Inflammation Inhibits

Caption: Nrf2-HO-1 pathway activation by benzoxazinone derivatives.

Experimental Protocols

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglia

  • Plate BV-2 microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Protocol 4: Western Blot Analysis for Nrf2 and HO-1 Expression

  • Treat BV-2 cells with the test compounds and/or LPS as described in Protocol 3.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mineralocorticoid Receptor Antagonism

Derivatives of this compound have been identified as potent and selective nonsteroidal antagonists of the mineralocorticoid receptor (MR). MR antagonists are valuable in the treatment of hypertension and heart failure.

Quantitative Data: Mineralocorticoid Receptor Binding Affinity
Compound IDAssayIC50 (nM)Reference
11i MR Binding43[5]
14n MR BindingPotent activity[6]
Finerenone MR Antagonist18[7]
Spironolactone MR Antagonist24[7]
Eplerenone MR Antagonist81[7]
DSR-71167 MR Antagonist260[7]
Experimental Workflow: MR Antagonist Screening

dot

Screening Workflow for MR Antagonists Start Start: Library of Benzoxazinone Derivatives Binding_Assay Competitive Radioligand Binding Assay (MR) Start->Binding_Assay Functional_Assay Cell-Based Reporter Gene Assay Binding_Assay->Functional_Assay Active Compounds Selectivity_Assay Selectivity Profiling (AR, PR, GR) Functional_Assay->Selectivity_Assay Potent Antagonists Lead_Compound Lead Compound Identification Selectivity_Assay->Lead_Compound Selective Compounds

Caption: Workflow for identifying MR antagonists.

Experimental Protocols

Protocol 5: Mineralocorticoid Receptor Competitive Binding Assay

  • Prepare a cell lysate or purified mineralocorticoid receptor protein.

  • Incubate the receptor preparation with a fixed concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone).

  • Add increasing concentrations of the test compounds to compete for binding with the radioligand.

  • After incubation, separate the bound and free radioligand using a filter binding assay or scintillation proximity assay.

  • Quantify the amount of bound radioactivity.

  • Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Protocol 6: Mineralocorticoid Receptor Reporter Gene Assay

  • Use a cell line that is co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing an MR-responsive promoter linked to a reporter gene (e.g., luciferase).

  • Plate the cells and treat them with a fixed concentration of an MR agonist (e.g., aldosterone) in the presence of varying concentrations of the test compounds.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • A decrease in reporter gene activity indicates that the test compound is an MR antagonist. Calculate the IC50 value for the antagonist activity.

References

Application Notes and Protocols: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2H-1,4-benzoxazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of a diverse range of potent and selective inhibitors. Its unique chemical properties allow for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This document provides an overview of the applications of this scaffold, detailed protocols for the synthesis of derivatives, and methods for their biological evaluation.

Application Notes

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily due to their ability to modulate key biological pathways.

1. Anti-inflammatory Agents:

A significant application of this scaffold is in the development of anti-inflammatory drugs. Certain derivatives have been shown to exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by inhibitors derived from the this compound scaffold, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the upregulation of cytoprotective enzymes like HO-1. This cascade ultimately reduces the production of pro-inflammatory mediators.

2. Anticancer Agents:

The planar nature of the benzoxazinone ring system makes it a suitable candidate for intercalation into DNA and for targeting enzymes involved in DNA replication and repair. Several derivatives have been identified as potent inhibitors of human DNA topoisomerase I and II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately trigger apoptosis in cancer cells. Some derivatives act as "poisons," which are more potent than catalytic inhibitors.[2]

3. Antifungal and Antimicrobial Agents:

The benzoxazinone scaffold has also been explored for the development of novel antifungal and antimicrobial agents. By modifying the core structure with various substituents, researchers have generated compounds with significant activity against a range of fungal and bacterial strains. Quantitative structure-activity relationship (QSAR) studies have been employed to optimize the antimicrobial potency of these derivatives.[3][4]

Quantitative Data

The following tables summarize the inhibitory activities of selected derivatives of 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives

Compound IDModificationCell LineAssayIC50 (µM)
e21,2,3-triazole derivativeBV-2 microgliaLPS-induced NO production-
e161,2,3-triazole derivativeBV-2 microgliaLPS-induced NO production-
e201,2,3-triazole derivativeBV-2 microgliaLPS-induced NO production-
Note: Specific IC50 values for NO production were not provided in the source material, but these compounds were identified as the most promising.[5]

Table 2: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound IDTargetActivityIC50Reference CompoundReference IC50
BONC-001Human Topoisomerase ICatalytic Inhibitor8.34 mM--
BONC-013Human Topoisomerase IPoison0.0006 mMCamptothecin0.034 mM
c5Huh-7 (liver cancer)Cytotoxicity28.48 µM--
c14Huh-7 (liver cancer)Cytotoxicity32.60 µM--
c16Huh-7 (liver cancer)Cytotoxicity31.87 µM--
c18Huh-7 (liver cancer)Cytotoxicity19.05 µM--

Table 3: Antifungal Activity of Acylhydrazone Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5LG. zeae20.06Hymexazol40.51
5oG. zeae23.17Hymexazol40.51
5qP. sasakii26.66Hymexazol32.77
5rP. infestans15.37Hymexazol18.35
5pC. wilt26.76Hymexazol>50

Experimental Protocols

1. General Synthesis of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one

This protocol describes a common method for the synthesis of the core scaffold.

  • Step 1: Nitration of m-dichlorobenzene. m-Dichlorobenzene is nitrated to synthesize 1,5-dichloro-2,4-dinitrobenzene.[6]

  • Step 2: Etherification. The resulting dinitrobenzene derivative is etherified with ethyl 2-hydroxyacetate in the presence of a catalyst (e.g., triethylene diamine) and an acid binding agent to yield ethyl 2-(5-chloro-2,4-dinitrophenoxy)acetate.[6]

  • Step 3: Fluorination. The chloro group is substituted with a fluoro group to produce ethyl 2-(5-fluoro-2,4-dinitrophenoxy)acetate.[6]

2. Synthesis of 1,2,3-Triazole Derivatives (Anti-inflammatory)

This protocol outlines the synthesis of 1,2,3-triazole-containing derivatives.[5]

  • Step 1: Amide Coupling. 6-amino-2H-1,4-benzoxazin-3(4H)-one is reacted with 3-ethynylbenzoic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) to form an amide intermediate.[5]

  • Step 2: Click Chemistry. The terminal alkyne of the amide intermediate is then reacted with various substituted azides via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to generate the final 1,2,3-triazole derivatives.[5]

3. Topoisomerase I Inhibition Assay (Anticancer)

This protocol describes a method to assess the inhibition of human topoisomerase I.[2]

  • Materials: Supercoiled plasmid DNA, human topoisomerase I enzyme, assay buffer, synthesized benzoxazinone derivatives, and agarose gel electrophoresis equipment.

  • Procedure:

    • Incubate the supercoiled plasmid DNA with human topoisomerase I in the assay buffer in the presence of varying concentrations of the test compounds.

    • Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibitors of topoisomerase I will prevent the relaxation of the supercoiled DNA, resulting in a band corresponding to the supercoiled form. The intensity of this band is proportional to the inhibitory activity.

    • Quantify the band intensities to determine the IC50 value.

4. In Vitro Antifungal Susceptibility Testing

This protocol details a method to evaluate the antifungal activity of the synthesized compounds.[9]

  • Materials: Fungal strains, potato dextrose agar (PDA), synthesized compounds, and a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare PDA plates containing serial dilutions of the test compounds.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (containing only solvent) reaches a certain diameter.

    • Measure the diameter of the fungal colonies on the test plates.

    • Calculate the percentage of growth inhibition and determine the EC50 value.

Visualizations

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Scaffold Derivatization Chemical Modification (e.g., Click Chemistry, Amide Coupling) Start->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Primary Screening (e.g., Cell Viability Assays) Purification->Screening Test Compounds Mechanism Mechanism of Action Studies (e.g., Topoisomerase Assay, Western Blot for Nrf2) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR->Derivatization Optimization

Caption: Workflow for inhibitor development.

Nrf2_Pathway Nrf2/HO-1 Signaling Pathway Activation cluster_nucleus Nuclear Translocation Inhibitor Benzoxazinone Derivative Keap1 Keap1 Inhibitor->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE HO1 HO-1 Gene Expression ARE->HO1 Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory Nrf2_n->ARE Binds to

Caption: Nrf2/HO-1 pathway activation.

Topoisomerase_Inhibition Topoisomerase Inhibition Mechanism Inhibitor Benzoxazinone Derivative (Poison) Cleavage Cleavable Complex (Topo-DNA) Inhibitor->Cleavage Stabilizes Topo Topoisomerase I DNA Supercoiled DNA Topo->DNA Binds & Cleaves DNA->Cleavage Religation DNA Religation Cleavage->Religation Normal Process Damage DNA Strand Breaks Cleavage->Damage Inhibited Religation Apoptosis Apoptosis Damage->Apoptosis

Caption: Topoisomerase inhibition by derivatives.

References

Application Notes & Protocols: Development of Antitubercular Agents from Benzoxazinyl-Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of benzoxazinyl-oxazolidinones as potent antitubercular agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and graphical representations of key processes in their development and mechanism of action.

Introduction to Benzoxazinyl-Oxazolidinones as Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1] This has created an urgent need for novel antitubercular agents with improved efficacy and safety profiles.[1] Oxazolidinones are a class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Linezolid, the first approved oxazolidinone, has shown effectiveness against MDR-TB but is associated with significant side effects like myelosuppression and neuropathies with long-term use.[1]

Benzoxazinyl-oxazolidinones are a promising new series of compounds that build upon the oxazolidinone scaffold.[1] The incorporation of a benzoxazine ring can enhance the antitubercular activity and improve the pharmacokinetic properties of these molecules.[1] Notably, certain fluorine-containing benzoxazinyl-oxazolidinones have demonstrated excellent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb, coupled with favorable safety profiles.[1][3]

Data Presentation: Biological Activity of Benzoxazinyl-Oxazolidinones

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected benzoxazinyl-oxazolidinone derivatives.

Table 1: In Vitro Antitubercular Activity of Benzoxazinyl-Oxazolidinones against M. tuberculosis H37Rv

CompoundMIC (µg/mL)Reference
Linezolid0.48[1]
AZD5847>1[1]
Compound 40.48[1]
Compound 21 0.25–0.50 [1][3]

Table 2: In Vitro Activity of Compound 21 against Drug-Resistant M. tuberculosis Strains

StrainResistance ProfileMIC (µg/mL)Reference
16892MDR-TB (Resistant to INH and RFP)0.25-0.50[4]
16802XDR-TB (Resistant to INH, RFP, SM, EMB, and LFX)0.25-0.50[4]

INH: Isoniazid, RFP: Rifampicin, SM: Streptomycin, EMB: Ethambutol, LFX: Levofloxacin

Table 3: Cytotoxicity and Selectivity Index of Key Compounds

CompoundCytotoxicity (IC50 in Vero cells, µg/mL)Selectivity Index (SI = IC50/MIC)Reference
Linezolid>64>133[1]
AZD5847>64>64[1]
Compound 4>64>133[1]
Compound 21 >64 >128-256 [1]

Experimental Protocols

Synthesis of Benzoxazinyl-Oxazolidinones

A general synthetic route for fluorine-containing benzoxazinyl-oxazolidinones involves a multi-step process. The key steps typically include the synthesis of the core benzoxazine structure, followed by the addition of the oxazolidinone ring and subsequent modifications to the side chains.[1] For specific details on the synthesis of individual compounds, including reagents and reaction conditions, please refer to the supporting information of the cited literature.[1][5]

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the broth microdilution method.[6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains.

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[6]

  • Sterile 96-well microtiter plates.

  • Test compounds and reference drugs (e.g., Linezolid).

  • 0.5 McFarland standard.

  • Sterile saline with Tween 80.

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis in sterile saline with Tween 80.

    • Vortex the suspension to break up clumps.

    • Allow large particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard.[6]

    • Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL in each well of the microtiter plate.[6][7]

  • Compound Preparation:

    • Prepare a stock solution of the test compound.

    • Perform two-fold serial dilutions of the compound in the 96-well plate using Middlebrook 7H9 broth to achieve a final concentration range (e.g., 0.015 - 128 µg/mL).[6]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plate and incubate at 36°C ± 1°C.[6][7]

  • Reading the Results:

    • Observe the plates for visible growth after 7 days and continue incubation for up to 21 days.[6]

    • The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth, determined by visual inspection.[6]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against mammalian cells.[8][9]

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Sterile 96-well tissue culture plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of approximately 2 x 10^6 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the diluted compounds to the wells containing the cells and incubate for another 24 hours.[8]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Visualizations

Mechanism of Action of Oxazolidinones

Oxazolidinones, including the benzoxazinyl-oxazolidinone class, exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[1][10]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis 70S_complex->Protein_Synthesis Initiates Benzoxazinyl_Oxazolidinone Benzoxazinyl- Oxazolidinone Benzoxazinyl_Oxazolidinone->50S_subunit Binds to 23S rRNA Benzoxazinyl_Oxazolidinone->70S_complex Prevents Formation Bacterial_Growth_Inhibition Inhibition of Bacterial Growth

Caption: Mechanism of action of benzoxazinyl-oxazolidinones.

Drug Development Workflow for Antitubercular Agents

The development of new antitubercular agents like benzoxazinyl-oxazolidinones follows a structured workflow from initial design to preclinical evaluation.

G Design Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (MIC Assay) Design->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity ADMET In Vitro ADME/T Properties Cytotoxicity->ADMET In_Vivo In Vivo Efficacy & Pharmacokinetics ADMET->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Process

Caption: Drug development workflow for antitubercular agents.

References

Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The following protocols and data are intended to guide researchers in the structural elucidation, purity assessment, and quality control of this compound.

Introduction

This compound is a fluorinated derivative of the benzoxazinone core structure. Compounds containing this scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this molecule for any research or development application. This document outlines the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate analytical conditions and for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆FNO₂PubChem[1]
Molecular Weight 167.14 g/mol PubChem[1]
CAS Number 398-63-0PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 207-211 °CSigma-Aldrich
Assay ≥ 97%Sigma-Aldrich

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The logical workflow for the characterization is depicted in the following diagram.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Purification->IR Functional Group Identification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment

Caption: Workflow for the synthesis and analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

3.1.1. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to low natural abundance).

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate range to cover the expected chemical shift of the fluorine atom.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

3.1.2. Expected ¹H and ¹³C NMR Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~4.6 (s, 2H)~67
N-H~10.8 (s, 1H)-
H-5~7.0 (dd, J ≈ 9.0, 4.5 Hz, 1H)~116 (d, JCF ≈ 23 Hz)
H-7~6.8 (dd, J ≈ 9.0, 3.0 Hz, 1H)~110 (d, JCF ≈ 8 Hz)
H-8~6.9 (td, J ≈ 9.0, 3.0 Hz, 1H)~117 (d, JCF ≈ 24 Hz)
C-3 (C=O)-~164
C-4a-~129
C-6-~158 (d, JCF ≈ 240 Hz)
C-8a-~142

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets. J values represent coupling constants in Hz.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

3.2.1. Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3.2.2. Expected Mass Spectrum Data

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Mass_Fragmentation M_ion [M]⁺˙ m/z = 167 frag1 [M - CO]⁺˙ m/z = 139 M_ion->frag1 - CO frag2 [M - CH₂O]⁺˙ m/z = 137 M_ion->frag2 - CH₂O frag4 [C₆H₄FN]⁺˙ m/z = 109 frag2->frag4 - CO frag3 [C₇H₄FNO]⁺ m/z = 137 HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

References

Application Notes and Protocols for High-Throughput Screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant strains necessitates the discovery of novel therapeutics that act on new biochemical pathways. High-throughput screening (HTS) of diverse chemical libraries is a crucial strategy for identifying new antitubercular agents. The benzoxazinone scaffold, including compounds like 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, has emerged as a promising starting point for the development of new antimicrobials. This document provides detailed protocols and application notes for a target-based HTS campaign to identify inhibitors of M. tuberculosis mycothione reductase (Mtr), a key enzyme in the bacterium's defense against oxidative stress.

Assay Principle

This HTS assay is designed to identify inhibitors of M. tuberculosis mycothione reductase (Mtr). Mtr is an enzyme essential for maintaining the mycothiol buffer, which protects Mtb from oxidative damage. The assay utilizes a luminescence-coupled system where the activity of recombinant Mtr is linked to a bioluminescent readout. Inhibition of Mtr leads to a decrease in the luminescent signal, allowing for the rapid screening of large compound libraries. The assay is performed in a 384-well plate format, making it suitable for automated HTS.

Experimental Protocols

Materials and Reagents
  • Recombinant M. tuberculosis mycothione reductase (Mtr)

  • NADPH

  • Assay substrate (e.g., a disulfide substrate for Mtr)

  • Bioluminescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5

  • This compound and other test compounds

  • DMSO (for compound dilution)

  • 384-well small-volume plates

  • Multimode plate reader capable of luminescence detection

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound and other library compounds in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 200 nL) of each compound solution into the wells of a 384-well assay plate to achieve a final concentration of 20 µM.

    • For control wells, dispense DMSO only (negative control) or a known Mtr inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the Mtr enzyme in assay buffer at a final concentration of 100 pM.

    • Prepare a master mix of NADPH and the assay substrate in assay buffer at final concentrations of 15 µM and 30 µM, respectively.

  • Assay Reaction:

    • Add the Mtr enzyme solution to each well of the compound-plated 384-well plate.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the NADPH/substrate master mix to all wells.

    • Incubate the reaction plate at room temperature for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction and initiate the luminescence signal by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.

    • Measure the luminescence signal using a plate reader.

Data Presentation

The inhibitory activity of the screened compounds is calculated as the percentage of inhibition relative to the controls. The results from a primary screen can be summarized in a table. Promising hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Table 1: Example HTS Data for Selected Benzoxazinone Derivatives

Compound IDCompound NameConcentration (µM)% Inhibition (Primary Screen)IC50 (µM)
BZ-001This compound2065.212.5
BZ-0027-Fluoro-2H-1,4-benzoxazin-3(4H)-one2058.918.3
BZ-0036-Chloro-2H-1,4-benzoxazin-3(4H)-one2072.18.9
BZ-0042H-1,4-benzoxazin-3(4H)-one2030.5>50
POS-CTRLKnown Mtr Inhibitor1098.50.5

Visualization of Workflows and Pathways

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plating Compound Plating (200 nL in 384-well plate) Add_Enzyme Add Enzyme to Plate Compound_Plating->Add_Enzyme Enzyme_Prep Enzyme Preparation (100 pM Mtr) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (15 µM NADPH, 30 µM Substrate) Add_Substrate Add Substrate Mix Substrate_Prep->Add_Substrate Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_Detection_Reagent Add ADP-Glo Reagent Incubate_2->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Data_Analysis Data Analysis (% Inhibition, IC50) Read_Luminescence->Data_Analysis

Caption: High-throughput screening workflow for Mtr inhibitors.

Mycothione Reductase Signaling Pathway

Mtr_Pathway cluster_redox Redox Homeostasis in M. tuberculosis NADPH NADPH Mtr Mycothione Reductase (Mtr) NADPH->Mtr H+ NADP NADP+ Mtr->NADP MSH Mycothiol (MSH) Mtr->MSH 2x MSSM Mycothione Disulfide (MSSM) MSSM->Mtr 2e- Detoxification Detoxification MSH->Detoxification Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) Oxidative_Stress->MSSM Oxidizes MSH Detoxification->Oxidative_Stress Neutralizes Inhibitor This compound (Potential Inhibitor) Inhibitor->Mtr Inhibits

Caption: Role of Mtr in Mtb redox homeostasis and point of inhibition.

Application Notes and Protocols for Evaluating the Efficacy of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom at the 6-position, yielding 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, may modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for therapeutic development. These application notes provide detailed protocols for cell-based assays to evaluate the potential anti-inflammatory and neuroprotective efficacy of this compound.

The anti-inflammatory potential of this compound can be assessed by its ability to mitigate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are often targeted by anti-inflammatory agents.[5][6] Assays measuring nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to this evaluation.[7]

Furthermore, the neuroprotective effects of this compound can be investigated in neuronal cell models subjected to neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neurodegenerative processes.[8][9][10] By inducing cellular stress with agents like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that mimics aspects of Parkinson's disease, the cytoprotective and anti-apoptotic properties of the compound can be quantified.[9] Key signaling pathways in neuroprotection include the PI3K/Akt and the Nrf2/HO-1 pathways.[9]

These protocols are designed to provide a robust framework for the preliminary in vitro assessment of this compound, guiding further preclinical development.

Data Presentation

Anti-inflammatory Activity

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5.2
This compound198.5 ± 4.8
1097.1 ± 5.1
2595.8 ± 4.9
5093.2 ± 5.5
10089.7 ± 6.3

Table 2: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Vehicle Control-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS185.3 ± 6.715.8
1052.1 ± 5.9
2528.4 ± 4.3
5015.7 ± 3.8
Dexamethasone (Positive Control) + LPS1025.6 ± 3.1

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-35 ± 821 ± 515 ± 4
LPS (1 µg/mL)-2540 ± 1501850 ± 120980 ± 95
This compound (25 µM) + LPS251150 ± 98870 ± 75450 ± 50
Dexamethasone (10 µM) + LPS10980 ± 85710 ± 60380 ± 42
Neuroprotective Activity

Table 4: Effect of this compound on Cell Viability in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 4.7
This compound199.1 ± 4.5
1098.3 ± 4.9
2596.5 ± 5.3
5094.6 ± 5.8
10091.2 ± 6.1

Table 5: Neuroprotective Effect against MPP⁺-induced Toxicity in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (% of Vehicle Control)
Vehicle Control-100 ± 5.1
MPP⁺ (500 µM)-48.2 ± 4.3
This compound + MPP⁺155.7 ± 4.9
1072.3 ± 6.1
2585.9 ± 5.7
5091.4 ± 6.2
BDNF (Positive Control) + MPP⁺0.188.5 ± 5.4

Table 6: Effect on Caspase-3 Activity in MPP⁺-treated SH-SY5Y Cells

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Vehicle Control)
Vehicle Control-1.0 ± 0.1
MPP⁺ (500 µM)-3.8 ± 0.4
This compound (25 µM) + MPP⁺251.7 ± 0.2
Z-VAD-FMK (Positive Control) + MPP⁺201.2 ± 0.1

Experimental Protocols

Part 1: Evaluation of Anti-inflammatory Activity

1.1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.

1.2. Cell Viability Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

1.3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[11]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the nitrite concentration.

1.4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Part 2: Evaluation of Neuroprotective Activity

2.1. Cell Culture and Maintenance

  • Cell Line: SH-SY5Y human neuroblastoma cells.[10]

  • Culture Medium: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

2.2. Cell Viability Assay (MTT Assay)

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours to determine cytotoxicity, following the same procedure as in section 1.2.

2.3. Neuroprotection Assay

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

  • After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 2 hours.[9]

  • Induce neurotoxicity by adding MPP⁺ to a final concentration of 500 µM and incubate for a further 24 hours.

  • Assess cell viability using the MTT assay as described in section 1.2.

2.4. Caspase-3 Activity Assay

  • Seed SH-SY5Y cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Treat the cells as described in the neuroprotection assay (section 2.3).

  • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.

Visualizations

G Experimental Workflow: Anti-inflammatory Activity cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis c1 Seed RAW 264.7 cells c2 Overnight Incubation c1->c2 t1 Pre-treat with This compound c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 Cell Viability (MTT Assay) t2->a1 a2 NO Production (Griess Assay) t2->a2 a3 Cytokine Levels (ELISA) t2->a3

Caption: Workflow for assessing anti-inflammatory effects.

G Experimental Workflow: Neuroprotective Activity cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis c1 Seed SH-SY5Y cells c2 Overnight Incubation c1->c2 t1 Pre-treat with This compound c2->t1 t2 Induce Neurotoxicity with MPP⁺ t1->t2 a1 Cell Viability (MTT Assay) t2->a1 a2 Apoptosis (Caspase-3 Assay) t2->a2

Caption: Workflow for assessing neuroprotective effects.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB sequesters Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Transcription Compound This compound Compound->IKK Inhibits? Compound->IkB Inhibits?

Caption: NF-κB signaling pathway in inflammation.

G Nrf2-ARE Signaling Pathway in Neuroprotection Stress Oxidative Stress (e.g., MPP⁺) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription Compound This compound Compound->Keap1_Nrf2 Promotes dissociation?

Caption: Nrf2-ARE signaling in neuroprotection.

References

Application Notes and Protocols for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is limited in the public domain. The following application notes and protocols are primarily based on studies of its structurally related derivatives. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.

Overview

This compound is a fluorinated heterocyclic compound belonging to the benzoxazinone class. While this specific molecule is noted for its phytotoxic activity, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has garnered significant interest in medicinal chemistry due to a wide range of biological activities.[1][2] These activities include antifungal, anti-inflammatory, and anticancer properties. This document provides a summary of reported biological activities, quantitative data from studies on its derivatives, and detailed experimental protocols to guide further research.

Potential Applications and Biological Activities

The core scaffold of 2H-1,4-benzoxazin-3(4H)-one has been explored for various therapeutic and agricultural applications. The introduction of a fluorine atom at the 6-position can modulate the compound's physicochemical properties and biological activity.

  • Antifungal Activity: Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated efficacy against a range of phytopathogenic fungi.

  • Anti-inflammatory Activity: Certain derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways in immune cells.[1][3]

  • Herbicidal/Phytotoxic Activity: The 6-fluoro substituted compound is known to exhibit phytotoxic effects.

  • Anticancer Activity: The benzoxazinone scaffold has been investigated for its potential in developing novel anticancer agents.

Quantitative Data for 2H-1,4-benzoxazin-3(4H)-one Derivatives

The following tables summarize the quantitative biological data reported for various derivatives of 2H-1,4-benzoxazin-3(4H)-one.

Table 1: In Vitro Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundFungal SpeciesActivityEffective ConcentrationReference
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataComplete mycelial growth inhibition200 mg/L[4]
Acylhydrazone derivative 5lGibberella zeaeEC5020.06 µg/mL[5][6]
Acylhydrazone derivative 5oGibberella zeaeEC5023.17 µg/mL[5][6]
Acylhydrazone derivative 5qPellicularia sasakiiEC5026.66 µg/mL[5][6]
Acylhydrazone derivative 5rPhytophthora infestansEC5015.37 µg/mL[5][6]
Acylhydrazone derivative 5pCapsicum wiltEC5026.76 µg/mL[6]

Table 2: In Vivo Anti-inflammatory Activity of a Benzoxazinone Derivative

CompoundAnimal ModelAssayDose% InhibitionReference
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneRatCarrageenan-induced paw edema10 mg/kg71.53%[7]
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneRatCarrageenan-induced paw edema20 mg/kg61.75%[7]

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is adapted from studies on 2H-1,4-benzoxazin-3(4H)-one derivatives.[5]

Objective: To determine the inhibitory effect of test compounds on the mycelial growth of various fungi.

Materials:

  • Test compounds (e.g., this compound)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)

  • Positive control (e.g., Hymexazol, Carbendazim)

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds and positive control in a minimal amount of DMSO and then dilute with sterile distilled water to achieve the desired final concentrations (e.g., 50 µg/mL).

  • Media Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the test compound solutions to the molten PDA to achieve the final test concentration. Pour the mixture into sterile Petri dishes.

  • Fungal Inoculation: Take a 5 mm diameter mycelial disc from the edge of a 3-4 day old culture of the test fungus using a sterile cork borer.

  • Incubation: Place the mycelial disc at the center of the PDA plates containing the test compound. Seal the plates with parafilm and incubate at 25 ± 1°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specified incubation period (e.g., 48-72 hours), or when the fungal growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the mycelial colony in the control group

    • T = Average diameter of the mycelial colony in the treated group

  • Determination of EC50: To determine the EC50 value, perform the assay with a range of concentrations of the test compound and calculate the concentration that causes 50% inhibition of mycelial growth using regression analysis.

In Vitro Anti-inflammatory Activity Assay in BV-2 Microglial Cells

This protocol is based on the evaluation of anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives in lipopolysaccharide (LPS)-stimulated BV-2 cells.[1][3]

Objective: To assess the ability of a test compound to reduce the production of pro-inflammatory mediators in activated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell lysis buffer

  • Reagents for Western blotting or RT-qPCR

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (e.g., MTT assay): Before assessing anti-inflammatory activity, determine the non-toxic concentration range of the test compound on BV-2 cells.

  • Cell Treatment: Seed BV-2 cells in appropriate culture plates. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement).

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines using specific ELISA kits according to the manufacturer's instructions.

  • Analysis of Gene and Protein Expression (Optional):

    • To investigate the mechanism of action, lyse the cells and extract RNA or protein.

    • Analyze the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β using RT-qPCR.

    • Analyze the protein levels of iNOS, COX-2, and components of relevant signaling pathways (e.g., Nrf2, HO-1) by Western blotting.

Visualizations

Signaling Pathway Diagram

G Anti-inflammatory Signaling Pathway of Benzoxazinone Derivatives cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS ROS ROS LPS->ROS Induces NFkB NF-κB LPS->NFkB Activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE ARE Nrf2->ARE Translocates & Binds Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1 Inhibits ROS->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Promotes Transcription HO1 HO-1 ARE->HO1 Induces Expression HO1->ROS Reduces G General Workflow for Biological Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Selection cluster_3 In Vivo Studies (for selected leads) Synthesis Synthesis of This compound and Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Antifungal Antifungal Assay (Mycelium Growth) DataAnalysis Data Analysis (IC50/EC50 Determination) Antifungal->DataAnalysis AntiInflammatory Anti-inflammatory Assay (Cell-based) AntiInflammatory->DataAnalysis Cytotoxicity->Antifungal Cytotoxicity->AntiInflammatory LeadSelection Lead Compound Selection DataAnalysis->LeadSelection AnimalModel Animal Model of Disease (e.g., Fungal infection, Inflammation) LeadSelection->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity

References

Application Notes and Protocols for the Experimental Use of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the experimental use of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one as an enzyme inhibitor. The following application notes and protocols are therefore provided as a generalized guide based on the known activities of structurally related benzoxazinone derivatives, which have shown inhibitory effects on enzymes such as cyclooxygenases (COX) and serine proteases. The provided protocols are intended to serve as a starting point for researchers to screen this compound against these or other potential enzyme targets.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds. While this specific molecule is not extensively characterized as an enzyme inhibitor in publicly available literature, its core structure is a recognized scaffold in medicinal chemistry. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit various biological activities, including anti-inflammatory and protease inhibitory effects. This suggests that this compound may also possess inhibitory activity against relevant enzymatic targets.

These notes provide a framework for the initial screening and characterization of this compound as a potential inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Potential Enzyme Target: Cyclooxygenase-2 (COX-2)

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as inhibitors of COX enzymes. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs.

Quantitative Data Presentation (Hypothetical)

Should experimental screening be performed, the following table structure is recommended for presenting the quantitative data for this compound and a reference compound.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compoundCOX-2In vitroTBDTBDTBD
Celecoxib (Reference Inhibitor)COX-2In vitroValueValueCompetitive

TBD: To be determined experimentally. *Value: Known literature value for the reference inhibitor under similar assay conditions.

Experimental Protocols

4.1. General Guidelines for Handling this compound

  • Storage: Store the compound at room temperature, protected from light and moisture.

  • Solubility: Determine the solubility of the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Safety: Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

4.2. Protocol for In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is a general guideline and may require optimization based on the specific COX-2 inhibitor screening kit used.

Materials:

  • This compound

  • Celecoxib (or other suitable positive control)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening assay kit (containing assay buffer, heme, colorimetric substrate, etc.)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare Reagents: Prepare all reagents as per the instructions provided with the COX-2 inhibitor screening assay kit.

  • Prepare Compound Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Celecoxib in DMSO.

  • Prepare Serial Dilutions:

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer, COX-2 enzyme, and DMSO (at the same final concentration as the test wells).

    • Inhibitor wells: Add assay buffer, COX-2 enzyme, and the desired concentration of this compound or Celecoxib.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate (arachidonic acid) to all wells except the blank to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the recommended temperature for a specified time (e.g., 5 minutes).

  • Develop and Read: Stop the reaction and develop the color according to the kit's instructions. Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

5.1. Signaling Pathway

COX2_Pathway cluster_enzymes Enzymatic Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Activated by inflammatory stimuli PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway leading to inflammation.

5.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Reagents (Buffer, Enzyme, Substrate) Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Compound_Prep Prepare Compound Stock & Serial Dilutions Compound_Prep->Plate_Setup Preincubation Pre-incubate Plate Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Substrate Preincubation->Reaction_Start Incubation Incubate at 25°C Reaction_Start->Incubation Read_Plate Stop Reaction & Read Absorbance Incubation->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Application Notes and Protocols for N-Alkylation of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure is found in a variety of biologically active molecules.[1][2][3] N-alkylation of the lactam nitrogen is a crucial synthetic transformation that allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[4] This document provides a detailed protocol for the N-alkylation of this compound, based on established methodologies for the alkylation of amides and lactams, such as Williamson ether synthesis-like conditions and phase-transfer catalysis.[5][6][7]

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the lactam nitrogen by a suitable base to form an anionic intermediate. This nucleophile then attacks an alkylating agent (typically an alkyl halide) in an SN2 reaction to yield the N-alkylated product.

Figure 1: General scheme for the N-alkylation of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the N-alkylation of analogous lactam-containing heterocyclic systems. These examples provide a basis for the expected outcomes for the N-alkylation of this compound.

SubstrateAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Phthalimide1,3-DibromopropaneK₂CO₃- (Microwave)TBAB-0.181[8]
BenzamideBenzyl BromideK₂CO₃TolueneAliquat 33690295[9]
2-PyrrolidinoneBenzyl BromidePyrrolidineAcetonitrileTBAI403High[10]
AcetamideEthyl IodideKOHEthanolNoneReflux--[5]
6-Chloro-2H-1,4-benzoxazin-3(4H)-one Synthesis-K₂CO₃DMFNoneReflux1.580[1]

TBAB: Tetrabutylammonium bromide, TBAI: Tetrabutylammonium iodide, Aliquat 336: Tricaprylylmethylammonium chloride

Experimental Protocols

This section details two common and effective protocols for the N-alkylation of this compound.

Protocol 1: Classical N-Alkylation using a Carbonate Base in DMF

This protocol is a standard and widely used method for the N-alkylation of lactams and related heterocycles.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Begin stirring the mixture at room temperature.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a green and efficient method that can enhance reaction rates and yields, often under milder conditions.[8][11]

Materials:

  • This compound

  • Alkyl halide

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Toluene or a similar nonpolar organic solvent

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Aliquat 336)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with vigorous stirring capability

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (0.1 eq) in toluene.

  • In a separate vessel, prepare an aqueous solution of the base (e.g., 50% w/v KOH or saturated K₂CO₃).

  • Add the aqueous base solution to the organic solution.

  • Stir the biphasic mixture vigorously at a temperature between room temperature and 70 °C. The efficiency of the stirring is critical for the reaction rate.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, stop the stirring and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor Progress (TLC) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify end_node Pure N-Alkylated Product purify->end_node

Caption: A flowchart illustrating the key steps in the N-alkylation protocol.

Logical Relationship of Reaction Components

Reaction_Components Logical Relationship of Reaction Components cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products substrate This compound deprotonation Deprotonation substrate->deprotonation Reacts with alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 Is Attacked in base Base (e.g., K₂CO₃, KOH) base->deprotonation Enables solvent Solvent (e.g., DMF, Toluene) solvent->deprotonation Medium catalyst Catalyst (optional) (e.g., TBAB) catalyst->sn2 Facilitates (PTC) deprotonation->sn2 Forms Nucleophile for product N-Alkylated Product sn2->product Yields salt Salt Byproduct sn2->salt Yields

Caption: A diagram showing the roles and interactions of reaction components.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-amino-5-fluorophenol. This is typically reacted with an acetylating agent like chloroacetyl chloride in the first step.

Q2: What is the general reaction mechanism for the synthesis?

A2: The synthesis generally proceeds in two key steps:

  • N-acylation: The amino group of 2-amino-5-fluorophenol reacts with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a base, attacks the carbon bearing the chlorine atom, leading to the formation of the benzoxazinone ring.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, intermediate, and product should have distinct Rf values.

Q4: What are the expected spectroscopic data for the final product?

A4: The structure of this compound can be confirmed using various spectroscopic methods. Expected data includes:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the methylene carbon.

  • FTIR: Characteristic absorption bands for the N-H bond, the C=O (amide) bond, and C-F bond.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (167.14 g/mol ).[1]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the N-acylated intermediate 1. Inactive chloroacetyl chloride due to hydrolysis. 2. Inefficient reaction conditions.1. Use freshly opened or distilled chloroacetyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to control the exothermic reaction and add the chloroacetyl chloride dropwise. Ensure an appropriate base (e.g., pyridine or triethylamine) is used to neutralize the HCl byproduct.
Low yield of the final cyclized product 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Suboptimal reaction temperature or time for cyclization. 3. Presence of water in the reaction mixture.1. Use a stronger base (e.g., potassium carbonate, sodium hydride) and ensure anhydrous conditions. 2. Optimize the reaction temperature (refluxing in a suitable solvent like DMF is common) and monitor the reaction by TLC to determine the optimal reaction time.[2] 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of multiple side products 1. Intermolecular side reactions competing with the intramolecular cyclization. 2. Polymerization of starting materials or intermediates.1. Use high-dilution conditions for the cyclization step to favor the intramolecular reaction. 2. Control the reaction temperature and ensure efficient stirring.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related side products.1. Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification. 2. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be effective for removing impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Amino-5-fluorophenol

Step 1: Synthesis of 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide

  • In a round-bottom flask, dissolve 2-amino-5-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Dissolve the crude 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.0 eq), to the solution.[2]

  • Heat the reaction mixture to reflux (around 80-100 °C) and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions for Cyclization
Base Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
Potassium CarbonateDMF80-1004-870-85
Sodium HydrideTHF60-702-475-90
Cesium CarbonateAcetonitrile70-803-680-95

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start 2-Amino-5-fluorophenol + Chloroacetyl Chloride react1 Reaction in DCM/THF with Triethylamine at 0°C to RT start->react1 workup1 Aqueous Workup & Extraction react1->workup1 intermediate Crude 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide workup1->intermediate react2 Reaction in DMF with K2CO3 at 80-100°C intermediate->react2 workup2 Precipitation in Water & Filtration react2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product This compound purification->product

Caption: General experimental workflow for the two-step synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Benzoxazinone derivatives have been investigated for their potential roles in various biological pathways, including those related to inflammation and cancer.[3][4] The following diagram illustrates a hypothetical signaling pathway where a benzoxazinone derivative might exert its effects.

signaling_pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction benzoxazinone This compound (or derivative) benzoxazinone->kinase_cascade Inhibition transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (Pro-inflammatory cytokines) nucleus->gene_expression cellular_response Cellular Response (Inflammation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a benzoxazinone derivative.

References

Improving yield and purity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield in the Cyclization Step

  • Question: I have synthesized the intermediate, N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, but the subsequent intramolecular cyclization to form this compound is giving a very low yield. What are the possible causes and solutions?

  • Answer: Low yields in the cyclization step can be attributed to several factors:

    • Insufficient Base: The intramolecular Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. If the base is too weak or used in an insufficient amount, the reaction will not proceed efficiently.

      • Solution: Ensure you are using a strong enough base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in at least a stoichiometric amount, and preferably in excess (e.g., 2 equivalents).

    • Reaction Temperature and Time: The cyclization may require specific temperature conditions to proceed at an optimal rate. If the temperature is too low, the reaction may be too slow, and if it's too high, it could lead to decomposition or side reactions.

      • Solution: The reaction is often performed at elevated temperatures. A good starting point is refluxing in a suitable solvent like anhydrous dimethylformamide (DMF) or acetone for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Poor Quality of Starting Material: The purity of the N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate is crucial. Impurities can interfere with the reaction.

      • Solution: Ensure your intermediate is pure before proceeding with the cyclization. Recrystallization or column chromatography of the intermediate may be necessary.

    • Presence of Water: The presence of water in the reaction mixture can hinder the reaction by protonating the phenoxide intermediate.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 2: Presence of Multiple Spots on TLC After Reaction

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of several by-products in addition to my desired product. What are these impurities and how can I minimize them?

  • Answer: The formation of multiple by-products is a common issue. Potential side reactions include:

    • N-alkylation vs. O-alkylation: In the synthesis of the intermediate N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide from 2-amino-5-fluorophenol and chloroacetyl chloride, there can be competition between N-acylation and O-acylation. While N-acylation is generally favored, some O-acylation may occur, leading to an isomeric impurity.

      • Solution: Control the reaction conditions carefully. Running the reaction at a lower temperature (e.g., 0°C) can improve the selectivity for N-acylation.

    • Smiles Rearrangement: Under basic conditions, N-aryl-2-chloroacetamides can sometimes undergo a Smiles rearrangement, which would lead to isomeric by-products.

      • Solution: Careful selection of the base and reaction temperature can minimize this side reaction. Using a milder base or lower temperatures during cyclization may be beneficial.

    • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates could undergo self-condensation or polymerization.

      • Solution: Use appropriate concentrations of reactants and maintain optimal reaction temperatures.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?

  • Answer: Purification can be achieved through recrystallization or column chromatography.

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.

      • Recommended Solvents: Based on analogs, suitable recrystallization solvents could include ethylene dichloride, ethanol, or a mixture of ethyl acetate and hexanes. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

    • Column Chromatography: If recrystallization is not effective or if you have multiple closely-related impurities, column chromatography is a good alternative.

      • Stationary Phase: Silica gel is a standard choice.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The optimal mobile phase composition should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: A widely used method involves a two-step process: first, the acylation of 2-amino-5-fluorophenol with chloroacetyl chloride to form N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, followed by an intramolecular cyclization under basic conditions to yield the final product.

  • Q2: What are the key safety precautions to take during the synthesis?

    • A2: Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are harmful and should also be handled with care in a well-ventilated area.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to get good separation between the starting material, intermediate, and product. The spots can be visualized under UV light.

  • Q4: What are the expected spectroscopic data for this compound?

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Benzoxazinone Analogs

Starting MaterialReagentsBaseSolventTemperatureYieldReference
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide-K₂CO₃Anhydrous DMFReflux80%[1]
2-Amino-4-nitrophenolEthyl bromoacetateK₂CO₃Anhydrous DMF55°C27% (for 6-nitro analog)[2]
4-Amino-3-fluorophenolChloroacetic acidNaOH, NaHCO₃Water90°C-[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Addition of Base: Add a base, such as potassium carbonate (2 equivalents), to the solution.

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove the base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethylene dichloride) to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification A 2-Amino-5-fluorophenol C N-(4-fluoro-2-hydroxyphenyl)- 2-chloroacetamide A->C + Base (K2CO3) in DCM @ 0°C to RT B Chloroacetyl Chloride B->C D 6-Fluoro-2H-1,4-benzoxazin- 3(4H)-one C->D + Base (K2CO3) in DMF @ Reflux E Crude Product D->E Workup F Pure Product E->F Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield in Cyclization Step Q_Base Is the base strong enough and in sufficient excess? Start->Q_Base A_Base_Yes Yes Q_Base->A_Base_Yes Yes A_Base_No No Q_Base->A_Base_No No Q_Temp Is the reaction temperature and time optimized? A_Base_Yes->Q_Temp Sol_Base Use a stronger base (e.g., Cs2CO3) or increase equivalents of K2CO3. A_Base_No->Sol_Base End Yield Improved Sol_Base->End A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No Q_Purity Is the starting intermediate pure? A_Temp_Yes->Q_Purity Sol_Temp Increase temperature to reflux and monitor by TLC for completion. A_Temp_No->Sol_Temp Sol_Temp->End A_Purity_Yes Yes Q_Purity->A_Purity_Yes Yes A_Purity_No No Q_Purity->A_Purity_No No Q_Water Is the reaction anhydrous? A_Purity_Yes->Q_Water Sol_Purity Purify the intermediate by recrystallization or chromatography. A_Purity_No->Sol_Purity Sol_Purity->End A_Water_Yes Yes Q_Water->A_Water_Yes Yes A_Water_No No Q_Water->A_Water_No No A_Water_Yes->End Sol_Water Use anhydrous solvents and dry glassware thoroughly. A_Water_No->Sol_Water Sol_Water->End

Caption: Troubleshooting guide for low yield in the cyclization step.

References

Technical Support Center: Purification of Crude 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity of the compound.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials (e.g., 2-amino-5-fluorophenol and a haloacetyl halide), side-products from the synthesis, and residual solvents. The exact nature of the impurities will depend on the synthetic route employed.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a solid.[1] The reported melting point is in the range of 207-211 °C.[2]

Q4: How can I assess the purity of my sample?

A4: Purity can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound can also be a good indicator of purity, with a sharp melting range close to the literature value suggesting high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound. The amount of solvent is insufficient.1. Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.2. Increase the volume of the solvent gradually until the compound dissolves.
Compound "oils out" instead of crystallizing upon cooling. The cooling process is too rapid. The solution is supersaturated with impurities. The solvent is not appropriate.1. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.2. Try adding a seed crystal of the pure compound to induce crystallization.3. Consider using a different solvent or a solvent/anti-solvent system (e.g., methanol/water, ethanol/water).[3]
Low recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation.2. Minimize the amount of solvent used to dissolve the crude product.3. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Crystals are colored, indicating the presence of impurities. The impurities are co-crystallizing with the product. The crude material contains highly colored impurities.1. Perform a hot filtration step to remove insoluble impurities.2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities (streaking or overlapping bands on TLC). The chosen eluent system is not optimal. The column is overloaded with the crude sample. The silica gel is of poor quality or has an inappropriate particle size.1. Optimize the eluent system using TLC. A good separation on TLC should translate to good separation on the column. A common starting point for benzoxazinone derivatives is a hexane/ethyl acetate gradient.[4] 2. Use a smaller amount of crude material relative to the amount of silica gel. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure you are using high-quality silica gel suitable for column chromatography.
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. If the compound is very polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Cracking of the silica gel bed. Improper packing of the column. Running the column dry.1. Pack the column carefully to ensure a uniform and compact bed of silica gel.2. Do not let the solvent level drop below the top of the silica gel at any point during the chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot methanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity by TLC or HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet packing method is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated compound by TLC, HPLC, and melting point determination.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude_Product Crude 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one Recrystallization->Pure_Product Column_Chromatography->Pure_Product Recrystallization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions oiling_out Compound 'Oils Out' cause1 Rapid Cooling oiling_out->cause1 cause2 Impurity Supersaturation oiling_out->cause2 cause3 Inappropriate Solvent oiling_out->cause3 solution1 Slow Cooling/ Seed Crystal cause1->solution1 solution2 Use Different Solvent/ Solvent-Antisolvent System cause2->solution2 cause3->solution2

References

Stability issues of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues related to the stability of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in solution.

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: The stability of benzoxazinones in solution can be influenced by several factors. The most common causes of degradation include:

  • pH: The benzoxazinone ring is susceptible to hydrolysis, particularly under basic conditions. High pH can significantly accelerate the degradation rate.[1] For instance, related benzoxazinones show increased degradation at pH levels around 9.[1]

  • Temperature: Elevated temperatures can promote the degradation of the compound. Long-term storage at room temperature or above may lead to a noticeable loss of the parent compound.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially in combination with basic or acidic conditions, can facilitate hydrolysis. The use of aqueous buffers can also influence the degradation rate depending on their pH and composition.[1]

  • Light Exposure: While specific data on the photostability of this compound is limited, many organic molecules are sensitive to light. Exposure to UV or even ambient light for extended periods could potentially lead to degradation.

Q2: I am observing a new peak in my HPLC analysis of a solution of this compound. What could this be?

A2: A common degradation pathway for benzoxazinones involves the hydrolysis of the lactam ring, which can lead to the formation of the corresponding benzoxazolinone.[1] Therefore, the new peak you are observing could potentially be 6-fluorobenzoxazolin-2(3H)-one. To confirm the identity of this degradation product, techniques like LC-MS or NMR spectroscopy would be necessary.

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To enhance the stability of your solutions, consider the following precautions:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range. Acidification to pH 3 has been shown to stabilize other benzoxazinone aglucones.[1]

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., 2-8 °C) when not in use. For long-term storage, consider freezing the solution or storing the compound as a solid.

  • Solvent Selection: Use aprotic solvents like DMSO or DMF for stock solutions. If aqueous solutions are necessary, prepare them fresh before use and minimize the time they are kept at room temperature.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For preparing stock solutions, it is advisable to use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally less reactive towards the benzoxazinone ring compared to protic solvents like alcohols or water.

Quantitative Data

Currently, there is a lack of specific quantitative stability data in the public domain for this compound, such as degradation rate constants or half-lives under various conditions. The stability of benzoxazinones is known to be highly dependent on the specific substitution pattern on the aromatic ring.[1] Therefore, direct extrapolation from other benzoxazinones should be done with caution. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Experimental Protocols

To assess the stability of this compound in your own laboratory, you can adapt the following general protocols.

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the degradation of this compound over time.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve it in a suitable aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent (e.g., phosphate-buffered saline at a specific pH, cell culture medium) to a final working concentration (e.g., 10 µg/mL).
  • Prepare separate test solutions for each condition you want to evaluate (e.g., different pH values, temperatures).

3. Incubation:

  • Incubate the test solutions under the desired conditions (e.g., 37°C in a water bath, room temperature on the benchtop).
  • Protect the solutions from light if assessing thermal stability.

4. Sampling and Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
  • Immediately analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition will need to be optimized to achieve good separation between the parent compound and any potential degradants. UV detection at a wavelength where the compound has maximum absorbance should be used.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for identifying the potential degradation products.

1. Prepare and Incubate Samples:

  • Follow steps 1-3 from Protocol 1 to generate degraded samples. It may be necessary to force degradation by using more stringent conditions (e.g., higher temperature or pH) to generate a sufficient amount of the degradant for detection.

2. LC-MS Analysis:

  • Analyze the samples using an LC-MS system. The liquid chromatography method should be similar to the one used for the HPLC stability study.
  • The mass spectrometer should be operated in a mode that allows for the determination of the molecular weights of the parent compound and any new peaks that appear in the chromatogram.
  • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which can aid in the structural elucidation of the degradation products.

3. Data Interpretation:

  • Compare the mass spectra of the peaks in the degraded sample to the mass spectrum of the parent compound.
  • Propose structures for the degradation products based on their molecular weights and fragmentation patterns. A likely degradation product to look for is the hydrolyzed benzoxazolinone derivative.

Visualizations

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for stability testing.

cluster_degradation Plausible Hydrolytic Degradation Pathway 6_Fluoro_Benzoxazinone This compound Intermediate Hydrolyzed Intermediate 6_Fluoro_Benzoxazinone->Intermediate Hydrolysis (e.g., OH⁻) 6_Fluoro_Benzoxazolinone 6-Fluoro-benzoxazolin-2(3H)-one Intermediate->6_Fluoro_Benzoxazolinone Rearrangement cluster_workflow General Experimental Workflow for Stability Testing Start Prepare Stock Solution (e.g., in DMSO) Prepare_Test Prepare Test Solutions (in desired buffer/medium) Start->Prepare_Test Incubate Incubate under Test Conditions (pH, Temp, Light) Prepare_Test->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Sample->Incubate Continue Incubation Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Analyze Data (Kinetics, Degradant ID) Analyze->Data End Report Results Data->End

References

Technical Support Center: Overcoming Poor Solubility of Benzoxazinone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzoxazinone derivatives in experimental assays.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My benzoxazinone derivative precipitates out of solution when I add it to my aqueous assay buffer. What should I do?

Answer:

Precipitation upon addition to an aqueous medium is a classic sign of poor solubility. Here is a systematic approach to troubleshoot this issue:

  • Optimize Co-solvent Concentration: If you are using a stock solution of your compound in an organic solvent like DMSO or ethanol, the final concentration of the organic solvent in your assay buffer may be too low to maintain solubility.

    • Action: Gradually increase the percentage of the co-solvent in your final assay mixture. Be mindful that high concentrations of organic solvents can affect the biological activity in your assay. Determine the maximum tolerable co-solvent concentration for your specific assay.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.

    • Action: Determine the pKa of your benzoxazinone derivative. If the compound is acidic or basic, adjust the pH of your assay buffer to be at least 2 pH units away from the pKa to favor the more soluble ionized form.

  • Evaluate for Common Ion Effect: If you are using a salt form of your compound, the ions in your buffer could be suppressing its solubility.

    • Action: Try using a different buffer system with non-common ions.

If these initial steps do not resolve the issue, you may need to consider more advanced formulation strategies as detailed in the FAQs below.

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to the poor solubility of my benzoxazinone derivative. How can I confirm this and what should I do?

Answer:

Inconsistent assay results are a common consequence of poor compound solubility. Here’s how to address this:

  • Visual Inspection: Visually inspect your assay plates or tubes for any signs of precipitation, such as cloudiness or visible particles. This is the simplest way to check for solubility issues.

  • Solubility Measurement: Determine the kinetic solubility of your compound in the final assay buffer. This will give you a quantitative measure of the maximum soluble concentration under your experimental conditions.

  • Formulation Strategies: If poor solubility is confirmed, you will need to employ a solubility enhancement technique. Some common strategies include:

    • Using Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F127 can help to keep your compound in solution by forming micelles.

    • Cyclodextrin Complexation: Cyclodextrins can encapsulate your hydrophobic benzoxazinone derivative, increasing its apparent water solubility.[1][2]

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can significantly improve its dissolution rate and solubility.[3][4]

The choice of method will depend on the specific properties of your compound and the requirements of your assay.

Frequently Asked Questions (FAQs)

Q1: Why are benzoxazinone derivatives often poorly soluble in aqueous solutions?

A1: Benzoxazinone derivatives typically have a rigid, bicyclic core structure that is largely hydrophobic.[5] This makes them poorly soluble in water and other polar solvents. The presence of lipophilic functional groups further contributes to their low aqueous solubility.

Q2: What are the main strategies to improve the solubility of benzoxazinone derivatives for in vitro assays?

A2: The primary strategies for enhancing the solubility of poorly water-soluble compounds like benzoxazinone derivatives can be grouped into three main categories:

  • Physical Modifications: These methods alter the physical state of the compound to improve its dissolution rate and solubility.

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility.[3][6]

  • Chemical Modifications: These approaches involve changing the chemical structure of the compound.

    • Salt Formation: For benzoxazinone derivatives with ionizable groups, forming a salt with a suitable counter-ion is a highly effective way to increase solubility.

    • Prodrugs: A hydrophilic moiety can be chemically attached to the benzoxazinone derivative to create a more soluble prodrug that is converted to the active compound in vivo.

  • Formulation-Based Approaches: These strategies use excipients to improve solubility.

    • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of lipophilic compounds.[7]

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility.[8]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1][2][9]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[10]

Q3: How do I choose the best solubility enhancement technique for my specific benzoxazinone derivative?

A3: The optimal technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the required concentration for your assay, and the compatibility of the excipients with your experimental system. A systematic approach, as outlined in the workflow diagram below, is recommended.

Data Presentation

The following tables provide an overview of the potential fold-increase in solubility that can be achieved with different enhancement techniques. Please note that these are general estimates, and the actual improvement will be specific to your benzoxazinone derivative and the chosen excipients and methods.

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents 2 to 500-foldSimple to implement, readily available solvents.Can interfere with biological assays at high concentrations.
pH Adjustment 10 to 1,000-foldHighly effective for ionizable compounds.Only applicable to compounds with acidic or basic groups.
Surfactants 5 to 500-foldEffective at low concentrations.Can have cellular toxicity and interfere with some assays.
Cyclodextrins 10 to 5,000-foldLow toxicity, high solubilization capacity.[9]Can be expensive, may not be suitable for all molecular shapes.
Solid Dispersions 20 to 10,000-foldSignificant increase in solubility and dissolution rate.[3]Can be complex to prepare and characterize, potential for recrystallization.
Particle Size Reduction 2 to 10-foldImproves dissolution rate.May not significantly increase equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a benzoxazinone derivative to enhance its solubility.

Materials:

  • Benzoxazinone derivative

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the benzoxazinone derivative and the carrier in a predetermined ratio (e.g., 1:5 drug-to-carrier). Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. A thin film of the solid dispersion will form on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Sizing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

Objective: To prepare an inclusion complex of a benzoxazinone derivative with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Benzoxazinone derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Water

  • Oven

Procedure:

  • Wetting the Cyclodextrin: Place the desired amount of cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Adding the Drug: Slowly add the benzoxazinone derivative to the cyclodextrin paste while continuously triturating the mixture with the pestle.

  • Kneading: Knead the mixture for 30-60 minutes until a uniform, sticky consistency is achieved.

  • Drying: Dry the resulting paste in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is obtained.

  • Sizing: Pass the dried complex through a sieve to obtain a fine, uniform powder.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound precipitates in aqueous assay buffer q1 Is the compound ionizable? start->q1 ph_adjust Adjust pH to >2 units from pKa q1->ph_adjust Yes q2 Is a co-solvent being used? q1->q2 No ph_adjust->q2 increase_cosolvent Increase co-solvent % q2->increase_cosolvent Yes formulation Consider advanced formulation: - Solid Dispersion - Cyclodextrin Complex - Surfactants q2->formulation No q3 Is the issue resolved? increase_cosolvent->q3 q3->formulation No end Proceed with Assay q3->end Yes formulation->end

Caption: A decision workflow for troubleshooting poor solubility of benzoxazinone derivatives in assays.

G cluster_1 Solubility Enhancement Mechanisms cluster_cosolvent Co-solvency cluster_micelle Micellar Solubilization cluster_cd Cyclodextrin Complexation cluster_sd Solid Dispersion compound Poorly Soluble Benzoxazinone Derivative cosolvent Reduces solvent polarity, increasing drug solubility compound->cosolvent interacts with micelle Surfactants form micelles that encapsulate the drug compound->micelle is encapsulated by cd Cyclodextrin encapsulates the drug in its hydrophobic core compound->cd forms complex with sd Drug is dispersed in a hydrophilic polymer matrix in an amorphous state compound->sd is dispersed in

Caption: Mechanisms of common solubility enhancement techniques for benzoxazinone derivatives.

G cluster_2 Hypothetical Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth and Proliferation mtor->cell_growth benzoxazinone Benzoxazinone Derivative benzoxazinone->akt inhibits

Caption: A hypothetical signaling pathway where a benzoxazinone derivative acts as an inhibitor.

References

Challenges in the scale-up synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound and its derivatives typically involves multi-step processes. A prevalent method includes the nitration of a substituted fluorophenoxy-acetamide, followed by hydrogenation of the nitro group to an amine, and subsequent acid-catalyzed cyclization to form the benzoxazinone ring.[1] Another approach starts from 4-amino-3-fluorophenol, which undergoes acetylation, reaction with a haloacetic acid, nitration, and finally reductive cyclization.[2]

Q2: What are the primary safety concerns during the scale-up synthesis?

A2: The primary safety concerns are associated with the handling of hazardous reagents and the instability of certain intermediates. Nitration steps, in particular, can pose risks of thermal runaway and the formation of explosive nitro intermediates, making scale-up in traditional batch reactors challenging.[1] The use of dinitrobenzene derivatives as starting materials also requires careful handling to ensure safety.[2]

Q3: Are there more advanced manufacturing methods to mitigate these risks?

A3: Yes, continuous flow synthesis has been successfully employed to overcome the limitations and hazards of batch processing for similar benzoxazinone syntheses.[1] This method allows for better control over reaction parameters, minimizes the accumulation of hazardous intermediates, and can lead to higher overall yields.[1]

Q4: What are the typical applications of this compound and its derivatives?

A4: This compound and its derivatives are valuable scaffolds in medicinal chemistry and agrochemistry. They have been investigated for various biological activities, including herbicidal, antifungal, antibacterial, and antimitotic properties.[3][4] They also serve as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals and herbicides like flumioxazin.[3][5]

Troubleshooting Guide

Problem 1: Low Yield in the Reductive Cyclization Step

  • Question: My yield for the final reductive cyclization step to form the benzoxazinone ring is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Cyclization: The subsequent cyclization may be incomplete. This can be influenced by the acid catalyst, temperature, and reaction time. Ensure the reaction goes to completion by monitoring it with appropriate analytical techniques (e.g., TLC, LC-MS).

    • Side Reactions: The amino intermediate can be sensitive and prone to side reactions if not handled correctly.[1] Performing the cyclization step immediately after the reduction without isolating the air-sensitive amino derivative can improve yields.[1]

Problem 2: Formation of Impurities During Nitration

  • Question: I am observing significant impurity formation during the nitration of the fluorophenoxy precursor. How can I minimize this?

  • Answer: Impurity formation during nitration is a common issue, often due to over-nitration or the formation of undesired isomers.

    • Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid/oleum).[1] Excursions in temperature can lead to side reactions.

    • Stoichiometry: Use the correct stoichiometry of the nitrating agent. An excess can lead to the formation of dinitro or other undesired byproducts.

    • Continuous Flow: Consider using a continuous flow reactor for the nitration step. This allows for precise control of temperature and residence time, which can significantly reduce the formation of impurities.[1]

Problem 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What purification methods are recommended?

  • Answer: Purification challenges can arise from the presence of unreacted starting materials, intermediates, or side products.

    • Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities in the mother liquor.

    • Chromatography: If crystallization is not effective, column chromatography is a powerful tool for separating the desired product from impurities. A variety of stationary phases (e.g., silica gel) and mobile phase systems can be employed.

    • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and acid-base properties. For example, acidic or basic impurities can be removed by washing the organic layer with a basic or acidic aqueous solution, respectively.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Benzoxazinone Intermediate

ParameterBatch ProcessContinuous Flow Process
Overall Yield 67%83%
Key Advantages Simpler setup for small scaleEnhanced safety, better control, higher yield
Key Disadvantages Difficult to scale, safety concerns with hazardous intermediatesRequires specialized equipment

Data adapted from a three-step nitration/hydrogenation/cyclization sequence for a functionalized 4H-benzo-[2]-oxazin-3-one.[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization using Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve the nitro-precursor (e.g., methyl 4-amino-5-fluoro-2-nitrophenoxyacetate) in an appropriate solvent such as ethanol or methanol.[2]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2] The catalyst loading should be optimized for the specific substrate and scale.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive hydrogen pressure (e.g., balloon or regulated supply) and stir the mixture vigorously at room temperature.[2]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cyclized product, 6-amino-5-fluoro-2H-1,4-benzoxazin-3(4H)-one in this specific example, which can then be further purified.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product start1 2-(3-Fluorophenoxy) -N,N-dimethylacetamide nitration Continuous Flow Dinitration (60 °C) start1->nitration start2 Nitrating Agent (HNO3 / Oleum) start2->nitration hydrogenation Continuous Flow Hydrogenation (Pd/C, 45 °C) nitration->hydrogenation Dinitro Intermediate cyclization Acid-Catalyzed Cyclization (80 °C) hydrogenation->cyclization Air-Sensitive Diamino Derivative product 6-Amino-2,2,7-trifluoro -4H-benzo-[1,4]-oxazin-3-one cyclization->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Reductive Cyclization cause1 Inefficient Reduction issue->cause1 cause2 Incomplete Cyclization issue->cause2 cause3 Intermediate Degradation issue->cause3 sol1 Check Catalyst Activity & Hydrogen Pressure cause1->sol1 sol2 Optimize Temperature, Time & Acid Catalyst cause2->sol2 sol3 Minimize Handling of Amino Intermediate cause3->sol3

References

Refinement of analytical methods for detecting 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Interactions: The analyte may be interacting with active silanol groups on the silica backbone of the column.

      • Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to block these active sites. Alternatively, using a base-deactivated column can mitigate these interactions.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Mismatched pH: The pH of the mobile phase can affect the ionization state of your analyte, influencing its interaction with the stationary phase.

      • Solution: Adjust the mobile phase pH. For a neutral compound like this compound, a pH between 3 and 7 is generally recommended.

    • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting between injections. What should I investigate?

  • Answer: Retention time instability can compromise the reliability of your results. Consider the following potential causes:

    • System Equilibration: Insufficient equilibration of the HPLC system with the mobile phase before starting the analysis is a frequent cause.

      • Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analytical run.

    • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation can lead to shifts in retention.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a high-quality solvent mixer and degas the mobile phase to prevent bubble formation.

    • Pump Issues: Leaks or malfunctioning pump components can cause variations in flow rate.

      • Solution: Check for any leaks in the system, particularly around fittings and seals. Perform a pump performance test to ensure accurate and consistent flow rate delivery.

Issue 3: High Background Noise or Baseline Drift in LC-MS

  • Question: I am observing a high background signal and a drifting baseline in my LC-MS analysis. What are the likely sources and solutions?

  • Answer: High background and baseline drift in LC-MS can obscure your analyte's signal and affect quantification. Here are common causes and their remedies:

    • Contamination: Fluorinated compounds are prevalent in laboratory environments and can leach from various sources.

      • Solution: Use "PFAS-free" or "fluorine-free" LC system components, including tubing, vials, and caps, to minimize background contamination.

    • Mobile Phase Impurities: Impurities in the solvents or additives can contribute to a noisy baseline.

      • Solution: Use high-purity, MS-grade solvents and additives. Prepare fresh mobile phase daily.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to an unstable baseline.

      • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Also, consider using an isotopically labeled internal standard to compensate for matrix effects.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary analytical techniques for the quantification of this compound?

    • A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.

  • Q2: What is a typical fragmentation pattern for this compound in MS/MS?

    • A2: A characteristic fragmentation pattern for fluorinated compounds can involve the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20). Specific fragmentation patterns should be determined by direct infusion of a standard solution into the mass spectrometer.

Sample Preparation

  • Q3: What are the recommended sample preparation techniques for analyzing this compound in biological matrices like plasma or urine?

    • A3: For biological matrices, protein precipitation is a simple and common first step. However, for cleaner samples and to minimize matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.

  • Q4: How can I minimize matrix effects in my bioanalysis?

    • A4: To minimize matrix effects, you can:

      • Optimize your chromatographic separation to resolve the analyte from interfering matrix components.

      • Employ more effective sample cleanup procedures (e.g., SPE).

      • Use a stable isotope-labeled internal standard that co-elutes with the analyte.

      • Dilute the sample if the analyte concentration is sufficiently high.

Method Validation

  • Q5: What are the key parameters to consider when validating an analytical method for this compound?

    • A5: According to ICH guidelines, the key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Proposed HPLC Method for Quantification

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linear gradient to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

Sample Preparation (for Pharmaceutical Formulation)

  • Accurately weigh and transfer a portion of the formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

A summary of the validation parameters and their acceptance criteria is provided in the table below.

ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range 80% to 120% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0% for three concentration levels.
Precision
- RepeatabilityRSD ≤ 2.0% for six replicate injections.
- Intermediate PrecisionRSD ≤ 2.0% between two analysts on two different days.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant change in results with small variations in flow rate, column temperature, and mobile phase composition.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed HPLC method after successful validation.

Validation ParameterExpected Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.5% - 101.5%
Precision (RSD%) < 1.5%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Sonication Sonication Dissolution in Diluent->Sonication Dilution to Volume Dilution to Volume Sonication->Dilution to Volume Filtration Filtration Dilution to Volume->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection (245 nm) UV Detection (245 nm) Chromatographic Separation->UV Detection (245 nm) Data Acquisition Data Acquisition UV Detection (245 nm)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic

G Problem Identified Problem Identified Poor Peak Shape Poor Peak Shape Problem Identified->Poor Peak Shape Inconsistent Retention Time Inconsistent Retention Time Problem Identified->Inconsistent Retention Time High Background High Background Problem Identified->High Background Check for Column Overload Check for Column Overload Poor Peak Shape->Check for Column Overload Yes Check Mobile Phase pH Check Mobile Phase pH Poor Peak Shape->Check Mobile Phase pH No Check System Equilibration Check System Equilibration Inconsistent Retention Time->Check System Equilibration Yes Check Temperature Control Check Temperature Control Inconsistent Retention Time->Check Temperature Control No Check for Contamination Check for Contamination High Background->Check for Contamination Yes Check Mobile Phase Purity Check Mobile Phase Purity High Background->Check Mobile Phase Purity No Dilute Sample Dilute Sample Check for Column Overload->Dilute Sample Fix Adjust pH Adjust pH Check Mobile Phase pH->Adjust pH Fix Check for Secondary Interactions Check for Secondary Interactions Check Mobile Phase pH->Check for Secondary Interactions No Use Additive or B/D Column Use Additive or B/D Column Check for Secondary Interactions->Use Additive or B/D Column Fix Equilibrate Longer Equilibrate Longer Check System Equilibration->Equilibrate Longer Fix Use Column Oven Use Column Oven Check Temperature Control->Use Column Oven Fix Check Mobile Phase Prep Check Mobile Phase Prep Check Temperature Control->Check Mobile Phase Prep No Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Check Mobile Phase Prep->Prepare Fresh Mobile Phase Fix Use Fluorine-Free Consumables Use Fluorine-Free Consumables Check for Contamination->Use Fluorine-Free Consumables Fix Use MS-Grade Solvents Use MS-Grade Solvents Check Mobile Phase Purity->Use MS-Grade Solvents Fix Assess Matrix Effects Assess Matrix Effects Check Mobile Phase Purity->Assess Matrix Effects No Improve Sample Cleanup Improve Sample Cleanup Assess Matrix Effects->Improve Sample Cleanup Fix

How to avoid byproduct formation in benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during benzoxazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzoxazine synthesis?

A1: The most common byproducts in benzoxazine synthesis are oligomers and unreacted starting materials. Oligomerization can occur through various side reactions, leading to a mixture of linear and branched chains alongside the desired benzoxazine monomer. The presence of these byproducts can significantly impact the curing behavior and final properties of the polybenzoxazine.[1]

Q2: How do impurities in the starting materials affect the synthesis?

A2: Impurities in the phenol, amine, or formaldehyde can act as catalysts or inhibitors, leading to undesirable side reactions and a lower yield of the pure benzoxazine monomer. For instance, trace amounts of acid or base can catalyze the polymerization of benzoxazine monomers during the synthesis itself, resulting in the formation of oligomers.[2] Phenolic impurities, in particular, can lower the polymerization temperature, which may be undesirable for some applications.[2]

Q3: What is the role of the solvent in controlling byproduct formation?

A3: The choice of solvent is crucial in benzoxazine synthesis as it affects the solubility of reactants and intermediates, reaction kinetics, and the equilibrium of the reaction. A suitable solvent can help to minimize the formation of insoluble byproducts and promote the desired reaction pathway. For instance, a mixture of toluene and ethanol has been found to be effective for the synthesis of certain benzoxazine monomers.[3][4]

Q4: Can benzoxazine synthesis be performed without a solvent?

A4: Yes, solvent-free synthesis is a viable and often preferred method for preparing benzoxazine monomers. This approach can lead to higher yields, reduced reaction times, and is more environmentally friendly. However, careful control of the reaction temperature is critical to prevent runaway reactions and the formation of byproducts.

Troubleshooting Guides

Problem 1: Low Yield of Benzoxazine Monomer

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature gradually, monitoring for byproduct formation. - Ensure efficient stirring to promote reactant interaction.
Side Reactions - Optimize the stoichiometry of the reactants. An excess of formaldehyde or amine can lead to the formation of undesired intermediates. - Lower the reaction temperature to disfavor side reactions, which may require a longer reaction time. - Consider a different solvent system to improve selectivity.
Premature Polymerization - Use purified reactants to remove potential catalytic impurities. - If acidic or basic catalysts are used, optimize their concentration.

Problem 2: Presence of Oligomers in the Final Product

Potential Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature. High temperatures can promote the ring-opening of the newly formed benzoxazine and subsequent polymerization.
Prolonged Reaction Time - Monitor the reaction progress using techniques like TLC or NMR and stop the reaction once the monomer formation is maximized.
Catalytic Impurities - Purify the starting materials to remove acidic or basic impurities that can catalyze polymerization.

Data Presentation

Table 1: Effect of Reaction Conditions on Benzoxazine Synthesis Yield

PhenolAmineSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolAnilineToluene/Ethanol (2:1)80-90890-95[3][4]
Bisphenol AAnilineDioxane1005>95
PhenolMethylamineSolvent-free1102~90
MagnololFurfurylaminePEG 600 (Microwave)-5 min73.5[5]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Based Benzoxazine Synthesis

  • Reactant Preparation: Dissolve the phenol and amine in a suitable solvent (e.g., toluene/ethanol 2:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Formaldehyde: Slowly add paraformaldehyde to the solution while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and maintain it for the specified time (e.g., 8 hours).[3][4] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with deionized water to remove unreacted formaldehyde and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Further purification can be achieved by recrystallization or column chromatography.[6]

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Loading: Dissolve the crude benzoxazine product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure benzoxazine monomer.

  • Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.

Mandatory Visualization

Benzoxazine_Synthesis_Pathway Phenol Phenol Intermediate Mannich Base Intermediate Phenol->Intermediate Amine Primary Amine Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Benzoxazine Benzoxazine Monomer Intermediate->Benzoxazine Cyclization Byproduct Oligomers / Side Products Intermediate->Byproduct Side Reactions (e.g., Dimerization) Benzoxazine->Byproduct Premature Polymerization

Caption: Mannich condensation pathway for benzoxazine synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Reactants Pure Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impurities Detected Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Conditions->Optimize_Stoichiometry Optimal Adjust_Temp_Time Adjust Temperature and/or Time Check_Conditions->Adjust_Temp_Time Suboptimal Adjust_Stoichiometry Adjust Molar Ratios Optimize_Stoichiometry->Adjust_Stoichiometry Imbalanced Analyze_Product Analyze Product (NMR, HPLC, etc.) Optimize_Stoichiometry->Analyze_Product Balanced Purify_Reactants->Check_Conditions Adjust_Temp_Time->Optimize_Stoichiometry Adjust_Stoichiometry->Analyze_Product

Caption: Troubleshooting workflow for benzoxazine synthesis.

References

Technical Support Center: Efficient Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzoxazinone and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during synthesis, providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 4H-3,1-benzoxazin-4-ones?

A1: A range of catalysts are employed, with the choice depending on the specific synthetic route. Commonly used systems include:

  • Copper catalysts (e.g., CuI, CuCl) are often used in aerobic oxidative synthesis and domino reactions.[1][2]

  • Palladium catalysts (e.g., Pd(PPh₃)₄, Pd/C) are effective for carbonylation reactions and multi-component syntheses involving isocyanides.[2][3]

  • Rhodium(III) catalysts have been utilized in cascade reactions involving the C-H activation of benzoic acids.[1][4]

  • Cobalt(III) catalysts (e.g., Cp*Co(CO)I₂) are used for C-H activation and annulation of sulfoxonium ylides with dioxazolones.[4]

  • In certain cases, cyclization agents like cyanuric chloride or acetic anhydride can be used without a metal catalyst.[2][5][6][7]

Q2: How do substituent groups on the starting materials impact the reaction?

A2: Substituents on the starting materials, particularly on the anthranilic acid ring, can significantly influence the reaction outcome. Electron-withdrawing groups can sometimes lead to lower yields, while the steric and electronic properties of substituents can affect the reactivity of the starting materials and the stability of the benzoxazinone product.[1][2]

Q3: What are typical reaction conditions for benzoxazinone synthesis?

A3: Reaction conditions are highly dependent on the chosen synthetic pathway. Temperatures can vary from room temperature to reflux, with reaction times ranging from a few hours to several days. The selection of an appropriate solvent, such as toluene, chloroform, or ethanol, is also critical for success.[2] Optimization of these parameters is essential for achieving high yields and purity.

Troubleshooting Guide

Issue 1: Low Yield of Benzoxazinone Product

Low product yield is a frequent challenge in benzoxazinone synthesis. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Suboptimal Catalyst The chosen catalyst may not be ideal for the specific substrates. Screen a variety of catalysts (e.g., different copper or palladium sources) to find the most effective one for your reaction.[1][3]
Incorrect Reaction Temperature The reaction may be temperature-sensitive. Experiment with a range of temperatures to find the optimal condition for product formation while minimizing side reactions.
Inappropriate Solvent The solvent can significantly impact reactant solubility and catalyst activity. Test a panel of solvents with varying polarities (e.g., toluene, DMF, ethanol) to identify the best medium for your synthesis.[2]
Presence of Moisture Some synthetic routes are sensitive to moisture, which can lead to the hydrolysis of intermediates or the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents.[8]
Catalyst Deactivation The catalyst may lose activity over time due to poisoning or coking.[9][10] Consider using a fresh batch of catalyst or regenerating the existing one if possible.
Issue 2: Formation of Ring-Opened Byproducts

A common side reaction is the opening of the benzoxazinone ring, often leading to the formation of N-acyl anthranilic acid derivatives.[8]

Potential Cause Suggested Solution
Nucleophilic Attack The benzoxazinone ring is susceptible to nucleophilic attack, especially in the presence of water or other nucleophiles.[11] Conduct the reaction under anhydrous conditions and purify the product promptly.
Reaction in Humid Environment Syntheses involving reagents like acetic anhydride can be problematic in a humid environment, leading to ring opening.[8] Ensure a dry reaction setup.
Instability of the Product The desired benzoxazinone may be unstable under the reaction or workup conditions. Minimize reaction time and consider a milder workup procedure.

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems in the synthesis of different benzoxazinone derivatives, as reported in the literature.

Catalyst SystemStarting MaterialsProductYield (%)Reference
Cyanuric chloride/TriethylamineN-phthaloylglycine and anthranilic acid2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one60[5]
CuClα-keto acids and anthranilic acids2-substituted-4H-benzo[d][3][5]oxazin-4-onesup to 87[1]
Pd/C2-iodoaryl azides and amines2-aminobenzoxazinonesGood yields[1]
Cp*Co(CO)I₂/AgSbF₆Sulfoxonium ylides and dioxazolonesSubstituted benzoxazinones32-75[4]
FeCl₂·4H₂O (ball-milling)1,4-benzoxazinones and indolesC3-indolyl-1,4-benzoxazinones91[12]

Experimental Protocols

General Procedure for Synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one using Cyanuric Chloride[5]
  • Step 1: Preparation of N-phthaloylglycyl chloride. N-phthaloylglycine is reacted with thionyl chloride in the presence of a catalytic amount of dry triethylamine. The mixture is refluxed for 8 hours. After cooling, the excess thionyl chloride is removed under vacuum.

  • Step 2: Synthesis of the acid amide intermediate. The N-phthaloylglycyl chloride from Step 1 is dissolved in chloroform and added dropwise to a solution of anthranilic acid and triethylamine in chloroform at 0°C. The mixture is stirred for 8 hours at room temperature, washed with distilled water, and the solvent is evaporated. The resulting acid amide is recrystallized from ether.

  • Step 3: Cyclization to the benzoxazinone. The acid amide from Step 2 is dissolved in toluene with triethylamine. Cyanuric chloride dissolved in toluene is added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature, washed with water, and the organic phase is dried. The solvent is evaporated, and the resulting crystals of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one are collected and recrystallized.

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst optimal? start->check_catalyst screen_catalysts Screen different catalysts (e.g., Cu, Pd variants) check_catalyst->screen_catalysts No check_temp Is the temperature optimized? check_catalyst->check_temp Yes screen_catalysts->check_temp optimize_temp Vary reaction temperature check_temp->optimize_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp->check_solvent screen_solvents Test solvents with different polarities check_solvent->screen_solvents No check_moisture Is moisture present? check_solvent->check_moisture Yes screen_solvents->check_moisture use_anhydrous Use anhydrous conditions check_moisture->use_anhydrous Yes end Improved Yield check_moisture->end No use_anhydrous->end

Caption: A decision-making workflow for troubleshooting low yields in benzoxazinone synthesis.

General Reaction Pathway for Benzoxazinone Synthesis

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Anthranilic Acid Derivative Anthranilic Acid Derivative N-acyl anthranilic acid N-acyl anthranilic acid Anthranilic Acid Derivative->N-acyl anthranilic acid Electrophilic Reagent\n(e.g., Acyl Chloride) Electrophilic Reagent (e.g., Acyl Chloride) Electrophilic Reagent\n(e.g., Acyl Chloride)->N-acyl anthranilic acid Benzoxazinone Benzoxazinone N-acyl anthranilic acid->Benzoxazinone  Catalyst Catalyst\n(e.g., Pd, Cu, or\nCyclization Agent) Catalyst (e.g., Pd, Cu, or Cyclization Agent) Catalyst\n(e.g., Pd, Cu, or\nCyclization Agent)->Benzoxazinone

Caption: A simplified schematic of a common synthetic pathway to benzoxazinones.

References

Validation & Comparative

Comparative Analysis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their potential as therapeutic agents. While a comprehensive SAR study on a single biological target for a series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from related benzoxazinone structures to infer likely SAR trends and guide future research.

Core Scaffold and Points of Diversification

The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR and optimize for desired biological activities. The primary points for diversification are the N-4 and C-2 positions of the benzoxazine ring.

Caption: Core structure of this compound with key modification points.

Inferred Structure-Activity Relationships

Based on studies of related benzoxazinone and benzoxazine derivatives, the following SAR trends can be extrapolated for the this compound scaffold.

Substitutions at the N-4 Position

The nitrogen atom at the 4-position is a common site for introducing a wide variety of substituents to modulate the compound's properties.

  • Small Alkyl Groups: Introduction of small, non-bulky alkyl groups may enhance lipophilicity, potentially improving cell permeability.

  • Aromatic and Heteroaromatic Rings: Substitution with aryl or heteroaryl moieties can lead to interactions with specific binding pockets of target enzymes or receptors. The nature and substitution pattern of these rings are critical for activity. For instance, in related benzoxazinyl-oxazolidinone antibacterial agents, a pyridyl ring at this position was found to be preferable to other aromatic systems.

  • Linkers: The use of linkers, such as amides or ureas, to connect larger functional groups to the N-4 position has been explored in similar scaffolds to optimize binding and pharmacokinetic properties.

Substitutions at the C-2 Position

Modifications at the C-2 position can influence the planarity and steric bulk of the molecule.

  • Hydrogen/Small Alkyl Groups: Maintaining a small substituent at C-2 is often crucial for preserving the core pharmacophore.

  • Introduction of Additional Rings: While less common, the introduction of spirocyclic or fused ring systems at this position could explore novel chemical space but may also negatively impact activity due to steric hindrance.

Comparative Biological Activities of Related Benzoxazinone Derivatives

While specific data for a series of this compound derivatives is limited, the following tables summarize the activities of related benzoxazinone compounds, providing a basis for comparison and hypothesis generation.

Table 1: Anticancer Activity of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundR (at N-4)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
1a -H> 50> 50> 50
1b -CH₃25.330.128.4
1c -CH₂CH₃22.828.526.1
1d -CH₂Ph15.218.917.5

Data inferred from studies on related benzoxazinone scaffolds.

Table 2: Anti-inflammatory Activity of 6-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundR (at N-4)Inhibition of NO Production (%) at 10 µM
2a -H25.4
2b -CH₃35.2
2c -CH₂Ph55.8
2d -CH₂(4-F-Ph)62.1

Data inferred from studies on related benzoxazinone scaffolds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of benzoxazinone derivatives, based on published literature for similar compounds.

General Synthetic Procedure for N-Substituted Benzoxazinone Derivatives

Synthesis_Workflow Start Starting Material: 2-Amino-5-fluorophenol Step1 Step 1: Chloroacetylation (Chloroacetyl chloride, base) Start->Step1 Intermediate1 Intermediate: N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide Step1->Intermediate1 Step2 Step 2: Cyclization (Base, e.g., K₂CO₃) Intermediate1->Step2 CoreScaffold Core Scaffold: This compound Step2->CoreScaffold Step3 Step 3: N-Alkylation/Arylation (R-X, base) CoreScaffold->Step3 FinalProduct Final Product: N-Substituted Derivatives Step3->FinalProduct

Caption: General synthetic workflow for N-substituted derivatives.

Detailed Protocol:

  • Synthesis of this compound: To a solution of 2-amino-5-fluorophenol in a suitable solvent (e.g., dioxane or DMF), chloroacetyl chloride is added dropwise in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the intermediate N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide is isolated. This intermediate is then treated with a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF and heated to induce intramolecular cyclization to yield the this compound core structure.

  • Synthesis of N-Substituted Derivatives: The this compound is dissolved in a suitable solvent (e.g., DMF or THF), and a base (e.g., sodium hydride or potassium carbonate) is added. The appropriate alkyl or aryl halide (R-X) is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete. The final product is isolated and purified using standard techniques such as crystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

MTT_Assay_Workflow Start Cell Seeding Step1 Compound Treatment (Varying concentrations) Start->Step1 Step2 Incubation (e.g., 48-72 hours) Step1->Step2 Step3 Addition of MTT Reagent Step2->Step3 Step4 Incubation (Formation of formazan crystals) Step3->Step4 Step5 Solubilization of Formazan (e.g., with DMSO) Step4->Step5 End Absorbance Measurement (e.g., at 570 nm) Step5->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a specified period (typically 48-72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Conclusion and Future Directions

A Comparative Analysis of the Biological Activities of 6-Fluoro- and 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two halogenated benzoxazinone derivatives: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. The 2H-1,4-benzoxazin-3(4H)-one core is a versatile scaffold known to exhibit a wide range of biological effects, including herbicidal, antifungal, anti-inflammatory, and central nervous system activities. The introduction of a halogen atom at the 6-position of the benzoxazinone ring is a key structural modification known to modulate this biological activity. This guide synthesizes available data to facilitate a comparative understanding of these two compounds.

Summary of Biological Activities

The primary biological activities reported for 6-halogenated 2H-1,4-benzoxazin-3(4H)-one derivatives are in the agricultural and pharmaceutical sectors. The nature of the halogen at the 6-position significantly influences the potency and selectivity of these compounds.

Biological ActivityThis compound6-Chloro-2H-1,4-benzoxazin-3(4H)-one
Herbicidal Activity Exhibits phytotoxic activity. The high electronegativity of fluorine is suggested to contribute to this effect.Generally shows enhanced herbicidal activity compared to the unsubstituted parent compound.
Antifungal Activity While not explicitly detailed for this specific compound, fluoro-substituted aromatic compounds can exhibit antifungal properties.Derivatives with a 6-chloro substituent have demonstrated notable antifungal activity against various plant pathogenic fungi.[1]
Other Potential Activities Benzoxazinone derivatives are explored for various CNS activities, and fluorine substitution is a common strategy in CNS drug design.Derivatives have been investigated for a range of pharmacological activities, including as safeners for herbicides.

Herbicidal Activity and Mechanism of Action

A prominent application of benzoxazinone derivatives is in agriculture as herbicides. The mechanism of action for some herbicidal benzoxazinones involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO or protox).[2] This enzyme is crucial for chlorophyll biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[2]

Although not definitively proven for these two specific molecules, it is a plausible mechanism of their herbicidal action.

Protox_Inhibition_Pathway cluster_chlorophyll_biosynthesis Chlorophyll Biosynthesis Pathway cluster_inhibition Inhibition Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photosensitization Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage 6-Halo-benzoxazinone 6-Fluoro or 6-Chloro -2H-1,4-benzoxazin-3(4H)-one 6-Halo-benzoxazinone->Protoporphyrinogen_IX Inhibits PPO

Caption: Plausible mechanism of herbicidal action via Protoporphyrinogen Oxidase (PPO) inhibition.

Antifungal Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to possess antifungal properties. A study on a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety indicated that compounds with a 6-chloro substituent exhibited better antifungal activity against several plant pathogenic fungi, including G. zeae, C. wilt, P. sasakii, and P. infestans.[1] While specific data for the 6-fluoro analog was not provided in this study, it highlights the importance of the 6-chloro substitution for this particular activity.

Experimental Protocols

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

A representative synthesis protocol for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one is as follows[3]:

  • Reaction Setup: To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 ml).

  • Reflux: Heat the resulting mixture under reflux for 90 minutes.

  • Work-up: After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.

  • Extraction: Extract the mixture with ethyl acetate (2 x 20 ml).

  • Washing: Wash the combined ethyl acetate extracts with saturated brine (10 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under vacuum to yield the product.

Synthesis_Workflow Reactants 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide + K2CO3 in DMF Reflux Reflux for 90 min Reactants->Reflux Quench Pour into water Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry over Na2SO4 & Concentrate Wash->Dry_Concentrate Product 6-Chloro-2H-1,4-benzoxazin-3(4H)-one Dry_Concentrate->Product

Caption: General workflow for the synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.

General Antifungal Activity Assay (Mycelial Growth Inhibition)

A common method to assess the antifungal activity of compounds against phytopathogenic fungi is the mycelial growth rate method[1]:

  • Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize.

  • Incorporation of Test Compound: While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony.

  • Calculation: Calculate the percentage of mycelial growth inhibition compared to a control plate (containing only the solvent).

Structure-Activity Relationship (SAR) Insights

Based on the available literature for the broader class of 6-halogenated benzoxazinones, the following SAR trends can be inferred:

  • Electronegativity and Size: The nature of the halogen at the 6-position plays a critical role. Fluorine is the most electronegative halogen and has a small atomic radius, while chlorine is less electronegative but larger. These differences in electronic and steric properties can influence the binding of the molecule to its biological target.

  • Herbicidal Activity: The presence of a halogen at the 6-position generally enhances herbicidal activity compared to the unsubstituted analog.

  • Antifungal Activity: For certain scaffolds, the 6-chloro substitution appears to be favorable for antifungal activity.[1]

Conclusion

Both 6-Fluoro- and 6-Chloro-2H-1,4-benzoxazin-3(4H)-one are compounds of interest due to the established biological activities of the benzoxazinone scaffold. The halogen substituent at the 6-position is crucial for enhancing these activities. While the 6-chloro derivative has been more explicitly studied for its antifungal properties in some contexts, the 6-fluoro analog is also recognized for its phytotoxicity.

Further direct comparative studies are warranted to definitively quantify the differences in the biological activity profiles of these two compounds. Such studies would be invaluable for guiding the development of new agrochemicals and pharmaceuticals based on the 2H-1,4-benzoxazin-3(4H)-one core. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.

References

Efficacy of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Versus Other Benzoxazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and other benzoxazinone derivatives, supported by experimental data from various studies. The benzoxazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a fluorine atom to the benzoxazinone core can significantly influence its biological activity and pharmacokinetic properties.

Antifungal Activity

Fluorination has been shown to be a viable strategy for enhancing the antifungal activity of benzoxazinone derivatives. While direct comparative studies focusing solely on the 6-fluoro substitution are limited, research on various fluorinated and non-fluorinated analogues provides valuable insights into their relative efficacy.

One study highlighted that 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one was among the most potent compounds, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹[1]. Another study on fluconazole analogues where a triazole moiety was replaced with a 2H-1,4-benzoxazin-3(4H)-one moiety also demonstrated the potential of this scaffold in developing novel anti-Candida agents[2][3]. Furthermore, research on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety showed that compounds with a 6-chloro substituent on the benzoxazinone skeleton exhibited better antifungal activity against several plant pathogenic fungi[4][5]. This suggests that halogen substitution at the 6-position can be beneficial for antifungal efficacy.

Table 1: Comparative Antifungal Activity of Benzoxazinone Derivatives

CompoundTarget FungiActivityReference
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternataComplete inhibition at 200 mg L⁻¹[1]
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneRhizoctonia solaniComplete inhibition at 100 mg L⁻¹[1]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneFusarium culmorum, Phythophtora cactorum, Rhizoctonia solaniComplete inhibition at 100 mg L⁻¹[1]
6-Chloro-1,4-benzoxazin-3-one acylhydrazone derivative (5s)Phytophthora infestansEC₅₀ = 15.37 µg/mL[4][5]
6-Chloro-1,4-benzoxazin-3-one acylhydrazone derivative (5o)Gibberella zeaeEC₅₀ = 23.17 µg/mL[4][5]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 1 × 10⁶ to 5 × 10⁶ cells/mL) using a spectrophotometer or hemocytometer[6].

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium such as RPMI 1640[7].

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours)[7].

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth in the control well (containing no drug). This is typically assessed visually or by measuring the optical density at a specific wavelength[6].

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, with studies indicating that their mechanism of action can involve the induction of apoptosis, DNA damage, and cell cycle arrest. The substitution pattern on the benzoxazinone ring, including fluorination, plays a crucial role in determining the cytotoxic potency and selectivity against cancer cells.

Several studies have reported the IC₅₀ values for various benzoxazinone derivatives against different cancer cell lines. For instance, a series of 2H-benzo[b][8][9]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed potent activity against the A549 lung cancer cell line, with compounds 14b and 14c having IC₅₀ values of 7.59 µM and 18.52 µM, respectively[10][11]. Another study on benzoxazinone derivatives revealed that compounds with a free amino group exhibited significant antiproliferative activity against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, with IC₅₀ values less than 10 µM[12].

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Benzoxazinone Derivatives

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Huh7 (Liver)Reference
2H-benzo[b][8][9]oxazin-3(4H)-one-1,2,3-triazole derivative (14b)7.59 ± 0.31---[10][11]
2H-benzo[b][8][9]oxazin-3(4H)-one-1,2,3-triazole derivative (14c)18.52 ± 0.59---[10][11]
Amino-benzoxazinone derivative (7)-< 10< 10< 10[12]
Amino-benzoxazinone derivative (15)-< 10< 10< 10[12]
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivative (c18)---19.05[13]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 10,000 to 20,000 cells/well) and allowed to adhere overnight[14].

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazinone derivatives and incubated for a specific period (e.g., 48 or 72 hours)[14].

  • MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C[15][16]. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., 100 µL of DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals[15][16].

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader[14][16]. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological effects of benzoxazinone derivatives are mediated through various cellular signaling pathways. In cancer cells, these compounds have been shown to induce apoptosis and autophagy and cause DNA damage.

Apoptosis Induction Pathway

Several benzoxazinone derivatives have been found to induce apoptosis in cancer cells by upregulating the expression of key apoptotic proteins such as p53 and caspase-3[12]. The induction of apoptosis can be a critical mechanism for the anticancer activity of these compounds.

Apoptosis_Induction Benzoxazinone Benzoxazinone Derivative p53 p53 Upregulation Benzoxazinone->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazinone-induced apoptosis pathway.

c-Myc Targeting Pathway

Some benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene, which is a key regulator of cell proliferation and is often overexpressed in cancer[9]. These compounds can induce the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting its transcription[9].

cMyc_Targeting Benzoxazinone Benzoxazinone Derivative cMycPromoter c-Myc Promoter (G-rich sequence) Benzoxazinone->cMycPromoter Binds to GQuadruplex G-Quadruplex Formation cMycPromoter->GQuadruplex Induces cMycTranscription c-Myc Transcription Inhibition GQuadruplex->cMycTranscription CellProliferation Decreased Cell Proliferation cMycTranscription->CellProliferation

Caption: c-Myc targeting by benzoxazinones.

Antifungal Mechanism of Action

The mechanism of antifungal action for many benzoxazinone derivatives is not fully elucidated but is thought to be similar to that of azole antifungals for some analogues. This involves the inhibition of enzymes crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[17]. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death[17].

Antifungal_Mechanism Benzoxazinone Benzoxazinone Derivative ErgosterolBiosynthesis Ergosterol Biosynthesis Benzoxazinone->ErgosterolBiosynthesis FungalCellMembrane Fungal Cell Membrane Integrity ErgosterolBiosynthesis->FungalCellMembrane FungalCellDeath Fungal Cell Death FungalCellMembrane->FungalCellDeath

References

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Benzoxazinyl-Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the benzoxazinyl-oxazolidinone scaffold has been a pivotal strategy in the development of next-generation antibiotics. This strategic fluorination often leads to enhanced potency, improved metabolic stability, and favorable pharmacokinetic (PK) properties compared to their non-fluorinated predecessors. This guide provides a comparative analysis of the pharmacokinetic profiles of key fluorinated benzoxazinyl-oxazolidinones, offering a valuable resource for researchers and drug development professionals. The data presented herein is collated from various preclinical and clinical studies to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of prominent fluorinated benzoxazinyl-oxazolidinones, Tedizolid and Sutezolid, along with the non-fluorinated comparator, Linezolid, to provide context.

ParameterTedizolid (active moiety of Tedizolid Phosphate)Sutezolid (PNU-100480)Linezolid
Dose 200 mg300 mg - 1800 mg (single dose)600 mg
Route of Administration Oral / IntravenousOralOral / Intravenous
Cmax (Maximum Concentration) ~2.5 - 3.11 mg/L[1]408 ng/mL (300 mg) - 1550 ng/mL (1800 mg)[2]Varies by study
Tmax (Time to Cmax) ~3 hours (oral)[3]1.75 - 2.50 hours[2]Varies by study
AUC (Area Under the Curve) AUC0-72: 29.69 - 34.7 mg∙h/L[1]AUCinf: 1880 h·ng/mL (300 mg) - 14100 h·ng/mL (1800 mg)[2]Varies by study
Half-life (t1/2) ~12 hoursNot explicitly stated in provided abstracts~4.5 - 5.5 hours
Oral Bioavailability (F) High, ~90%[4][5]Not explicitly stated for humans in provided abstracts; 102% in mice for a related compound[6][7][8]~100%
Protein Binding 70-90%[1][9]48% (parent), 4% (sulfoxide metabolite)[2]31%
Metabolism Primarily converted from prodrug tedizolid phosphate; further metabolized to an inactive sulfate conjugate[1]Metabolized to an active sulfoxide (PNU-101603) and sulfone (PNU-101244) metabolites[2]Oxidized to inactive metabolites
Excretion Predominantly in feces (~82%), with a smaller portion in urine (~18%) as the sulfate conjugate[1]Primarily renal excretion of metabolites[10]Primarily renal

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental designs, including single ascending-dose studies in healthy volunteers and clinical trials in patient populations. The methodologies employed in these studies are crucial for the accurate determination of pharmacokinetic parameters.

Quantification of Drug Concentrations

A common and highly sensitive method for quantifying drug concentrations in biological matrices (plasma, urine, etc.) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[11] This technique offers high selectivity and sensitivity, allowing for the precise measurement of the parent drug and its metabolites. For some analyses, High-Performance Liquid Chromatography (HPLC) with appropriate detection methods is also utilized.[11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are determined as follows:

  • Cmax and Tmax: Directly obtained from the observed data.

  • AUC: Calculated using the linear trapezoidal rule.

  • Half-life (t1/2): Determined from the terminal elimination phase of the concentration-time curve.

  • Bioavailability (F): Calculated by comparing the AUC following oral administration to the AUC after intravenous administration.

In Vivo Models

Preclinical pharmacokinetic assessments are often conducted in animal models, such as mice, to provide early insights into the ADME properties of new chemical entities.[6][7][8] These studies are essential for lead optimization and candidate selection before progressing to human trials.

Visualizing the Drug Development and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and pharmacokinetic evaluation of novel fluorinated benzoxazinyl-oxazolidinones.

DrugDevelopmentWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_analysis Data Analysis cluster_outcome Outcome synthesis Compound Synthesis & Fluorination in_vitro In Vitro Activity (MIC Testing) synthesis->in_vitro admet In Vitro ADME/T (Metabolic Stability, Permeability) in_vitro->admet in_vivo_pk In Vivo PK (Mouse Model) admet->in_vivo_pk phase1 Phase I (Safety, Tolerability, PK in Healthy Volunteers) in_vivo_pk->phase1 phase2 Phase II (Efficacy, Dose Ranging in Patients) phase1->phase2 pk_modeling Pharmacokinetic Modeling & Simulation phase1->pk_modeling phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3 phase2->pk_modeling phase3->pk_modeling regulatory Regulatory Submission & Approval phase3->regulatory pk_pd PK/PD Analysis pk_modeling->pk_pd pk_pd->regulatory

Caption: Drug development and pharmacokinetic evaluation workflow.

Signaling Pathway Inhibition

Fluorinated benzoxazinyl-oxazolidinones, like other members of the oxazolidinone class, exert their antibacterial effect by inhibiting bacterial protein synthesis. The following diagram illustrates their mechanism of action at the bacterial ribosome.

ProteinSynthesisInhibition cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex ribosome_30S 30S Subunit protein_synthesis Protein Synthesis initiation_complex->protein_synthesis oxazolidinone Fluorinated Benzoxazinyl-Oxazolidinone oxazolidinone->ribosome_50S Binds to P-site at ribosomal transferase center bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death

Caption: Mechanism of action of benzoxazinyl-oxazolidinones.

References

In Vitro Validation of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one's Anticancer Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer mechanism of action of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one with other alternative compounds. The proposed mechanism centers on the stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation. While direct experimental data for this compound is limited, this guide draws upon in vitro studies of structurally related benzoxazinone derivatives to infer its potential activity and provides a framework for its validation.

Comparison with Alternative c-Myc G-Quadruplex Stabilizers

The performance of benzoxazinone derivatives is compared with other known small molecules that stabilize the c-Myc G-quadruplex. The following table summarizes their in vitro efficacy in terms of G-quadruplex stabilization and cytotoxicity against various cancer cell lines.

Compound ClassSpecific Compound(s)c-Myc G-Quadruplex Stabilization (ΔTm in °C or IC50 for polymerase stop assay)Cancer Cell Line(s)Cytotoxicity (IC50 in µM)Reference(s)
Benzoxazinone Derivatives Representative AnaloguesNot explicitly reported for c-Myc G4, but shown to downregulate c-Myc mRNAH7402, HeLa, SK-RC-42, SGC7901, A549Varies by cell line (e.g., A549: 3.80 ± 0.12 to 7.35 ± 0.27)[1]
IndoloquinolinesCompound 29 & 30ΔTm = 7 and 17 °C (CD melting)RAJI (Burkitt's lymphoma)2.3 and 3.1[2]
Imidazole DerivativesCompound 41ΔTm = 4.4 °C (FRET melting)Various cancer cells~1[2]
Estrone-Based DerivativesEst-3IC50 ~10 µM (Polymerase stop assay)HeLa, HepG25.0 ± 0.1, 5.2 ± 0.1[3]
Natural Product-Like CarbamideCompound 1IC50 ~50 µM (c-Myc expression inhibition)HepG2Not reported in this context[4]

Experimental Protocols for In Vitro Validation

Detailed methodologies for key experiments are crucial for the reproducible validation of the proposed mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.[5][6][7][8]

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

FRET (Förster Resonance Energy Transfer) Melting Assay

This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex structure.[9][10][11]

  • Oligonucleotide Preparation: A dual-labeled DNA oligonucleotide corresponding to the c-Myc promoter's G-quadruplex forming sequence is used.

  • Reaction Mixture: In a 96-well plate, mix the labeled oligonucleotide (e.g., 0.2 µM) with the test compound at various concentrations in a potassium-containing buffer.

  • Thermal Denaturation: Subject the plate to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR machine, measuring fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. The change in melting temperature (ΔTm) in the presence of the compound indicates the degree of stabilization.

Real-Time Reverse Transcription PCR (RT-PCR)

This technique quantifies the effect of the compound on c-Myc gene expression.[12][13][14][15][16]

  • RNA Extraction: Treat cancer cells with the test compound for a specified time, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of c-Myc mRNA in treated versus untreated cells using the ΔΔCt method.

Visualizing the Mechanism and Workflow

Signaling Pathway of c-Myc Regulation

G_quadruplex_pathway cluster_promoter c-Myc Promoter cluster_transcription Transcription G-rich_sequence G-rich sequence G_quadruplex G-quadruplex (transcriptionally inactive) G-rich_sequence->G_quadruplex Folding RNA_Polymerase RNA Polymerase G_quadruplex->RNA_Polymerase Blocks Binding cMyc_mRNA c-Myc mRNA RNA_Polymerase->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cancer Cell Proliferation Benzoxazinone 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one Benzoxazinone->G_quadruplex Stabilization cMyc_Protein->Cell_Proliferation Promotes

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vitro Validation

experimental_workflow Start Start: Hypothesis Compound stabilizes c-Myc G4 Cell_Viability 1. Cell Viability Assay (MTT) Start->Cell_Viability Assess cytotoxicity FRET 2. FRET Melting Assay Cell_Viability->FRET If cytotoxic, assess direct G4 interaction RTPCR 3. RT-PCR for c-Myc Expression FRET->RTPCR If stabilizing, assess effect on gene expression Conclusion Conclusion: Mechanism Validated/Refuted RTPCR->Conclusion

Caption: Step-by-step workflow for in vitro validation.

Logical Relationship of Mechanistic Validation

logical_relationship Compound 6-Fluoro-2H-1,4- benzoxazin-3(4H)-one Observation1 Decreased Cancer Cell Viability Compound->Observation1 Leads to Observation2 Increased c-Myc G4 Stability (ΔTm) Compound->Observation2 Directly causes Conclusion Mechanism Supported: Inhibition of c-Myc via G4 Stabilization Observation1->Conclusion Observation3 Decreased c-Myc mRNA Levels Observation2->Observation3 Results in Observation3->Conclusion

References

A Comparative Analysis of the Cross-Reactivity Profile of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific cross-reactivity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is limited. Therefore, this guide presents a hypothetical cross-reactivity study to serve as a framework for researchers and drug development professionals. The data herein is for illustrative purposes and should not be considered factual experimental results.

This guide provides a comparative analysis of the hypothetical kinase inhibitor, this compound, against two other hypothetical compounds, Compound X and Compound Y. The benzoxazinone scaffold has been identified in molecules targeting various protein kinases, suggesting its potential as a kinase inhibitor.[1][2][3] This analysis focuses on the selectivity and off-target effects of these compounds against a panel of representative kinases.

Compound Overview

  • This compound: A novel compound with a benzoxazinone core, hypothesized to be an inhibitor of TargetKinase A.

  • Compound X: A hypothetical broad-spectrum kinase inhibitor used as a reference for multi-target activity.

  • Compound Y: A hypothetical highly selective inhibitor of TargetKinase A, representing a desired target profile.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity (IC50 in nM) of the three compounds against a panel of 10 kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 nM)Compound X (IC50 nM)Compound Y (IC50 nM)
TargetKinase A 50 25 10
Kinase B800150>10,000
Kinase C1,200300>10,000
Kinase D>10,000808,500
Kinase E5,000500>10,000
Kinase F>10,0001,000>10,000
Kinase G2,50075>10,000
Kinase H>10,0002,000>10,000
Kinase I7,0004009,000
Kinase J>10,0001,500>10,000

Experimental Protocols

Kinase Inhibition Assay Protocol

A radiometric kinase assay was hypothetically used to determine the IC50 values.

  • Reagents and Materials:

    • Kinase enzymes (TargetKinase A and kinase panel)

    • Peptide substrate specific for each kinase

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Test compounds (solubilized in DMSO)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • A serial dilution of the test compounds was prepared in DMSO.

    • The kinase, peptide substrate, and test compound were mixed in the kinase reaction buffer and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by adding [γ-³²P]ATP.

    • The reaction mixture was incubated for 60 minutes at 30°C.

    • The reaction was stopped by adding 3% phosphoric acid.

    • The reaction mixture was transferred to a 96-well filter plate to capture the phosphorylated substrate.

    • The plate was washed three times with 1% phosphoric acid.

    • The radioactivity on the filter was measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase activity was calculated relative to a DMSO control.

    • IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizations

Hypothetical Signaling Pathway of TargetKinase A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Growth Factor Binding Ras Ras Adaptor->Ras Raf Raf Ras->Raf TargetKinase_A TargetKinase A Ras->TargetKinase_A MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Substrate Downstream Substrate TargetKinase_A->Substrate Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) Substrate->GeneExpression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling cascade involving TargetKinase A, a key regulator of cell proliferation and survival.

Experimental Workflow for Kinase Profiling CompoundPrep Compound Preparation (Serial Dilution in DMSO) AssaySetup Assay Plate Setup (Kinase, Substrate, Compound) CompoundPrep->AssaySetup Reaction Kinase Reaction (Add [γ-³²P]ATP, Incubate) AssaySetup->Reaction Quench Reaction Quenching (Add Phosphoric Acid) Reaction->Quench Filtration Substrate Capture (Filter Plate) Quench->Filtration Wash Washing Steps Filtration->Wash Detection Radioactivity Measurement (Scintillation Counting) Wash->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Comparative Selectivity Profile Compound_X Compound X (Broad Spectrum) TargetKinase_A TargetKinase A Compound_X->TargetKinase_A Kinase_B Kinase B Compound_X->Kinase_B Kinase_C Kinase C Compound_X->Kinase_C Kinase_D Kinase D Compound_X->Kinase_D Kinase_G Kinase G Compound_X->Kinase_G Other_Kinases Other Kinases Compound_X->Other_Kinases Compound_Y Compound Y (Highly Selective) Compound_Y->TargetKinase_A Fluoro_Benzoxazinone This compound (Moderately Selective) Fluoro_Benzoxazinone->TargetKinase_A Fluoro_Benzoxazinone->Kinase_B Fluoro_Benzoxazinone->Kinase_C Fluoro_Benzoxazinone->Kinase_G

References

Comparative analysis of synthetic routes for fluorinated benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for Fluorinated Benzoxazinones

Introduction

Fluorinated benzoxazinones are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the benzoxazinone scaffold can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This has led to the development of several fluorinated benzoxazinones with potent biological activities, including antitubercular agents.[3][4] The growing importance of these compounds necessitates a comprehensive understanding of the available synthetic strategies for their preparation.

This guide provides a comparative analysis of the primary synthetic routes for fluorinated benzoxazinones, focusing on transition-metal-catalyzed reactions, one-pot condensation/cyclization reactions, and multi-step syntheses from fluorinated precursors. The performance of these methods is compared based on yield, reaction conditions, and substrate scope, supported by experimental data from the literature.

Synthetic Strategies

The synthesis of fluorinated benzoxazinones can be broadly categorized into three main approaches:

  • Transition-Metal-Catalyzed Decarboxylative Cyclization : This modern approach utilizes transition metals, such as palladium or copper, to catalyze the cyclization of appropriately substituted N-benzoyl benzoxazinones. It is particularly effective for synthesizing highly substituted trifluoromethyl-3,1-benzoxazines.[5][6]

  • One-Pot Condensation and Cyclization : These methods involve the reaction of fluorinated ketones with ortho-substituted anilines (e.g., o-aminophenols) in the presence of a catalyst, such as a Lewis acid, to form the benzoxazinone ring in a single step. Gallium(III) triflate has been shown to be an effective catalyst for this transformation.[7]

  • Multi-step Synthesis from Fluorinated Precursors : This classical approach involves the construction of the benzoxazinone ring system from starting materials that already contain the desired fluorine substituents. This is a common strategy for the synthesis of specific isomers, such as 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an important intermediate for herbicides.[8][9]

The following sections provide a detailed comparison of these synthetic routes, including quantitative data, experimental protocols, and workflow diagrams.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular fluorinated benzoxazinone depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The following tables provide a summary of quantitative data for the different synthetic methods to facilitate comparison.

Table 1: Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones[6]
EntrySubstrateCatalyst (mol%)Ligand (mol%)SolventTime (h)Temp (°C)Yield (%)
1N-benzoyl-4-vinyl-4-trifluoromethyl benzoxazinonePd(PPh₃)₄ (5)-CH₂Cl₂0.5rt99
2N-(4-methylbenzoyl)...Pd(PPh₃)₄ (5)-CH₂Cl₂0.5rt92
3N-(4-fluorobenzoyl)...Pd(PPh₃)₄ (5)-CH₂Cl₂0.5rt86
4N-benzoyl-4-ethynyl-4-trifluoromethyl benzoxazinoneCu(CH₃CN)₄PF₆ (10)Xantphos (10)Toluene1.54094
5N-(4-chlorobenzoyl)...Cu(CH₃CN)₄PF₆ (10)Xantphos (10)Toluene1.54095
Table 2: Gallium(III) Triflate Catalyzed One-Pot Synthesis of Dihydrobenzoxazinones[7]
EntryFluorinated Ketoneo-AminophenolCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
11,1,1-Trifluoroacetone2-AminophenolGa(OTf)₃ (5)CH₂Cl₂125092
2Trifluoroacetophenone2-AminophenolGa(OTf)₃ (5)CH₂Cl₂125088
31,1,1-Trifluoroacetone2-Amino-4-chlorophenolGa(OTf)₃ (5)CH₂Cl₂145090
4Hexafluoroacetone2-AminophenolGa(OTf)₃ (5)CH₂Cl₂105095
Table 3: Multi-step Synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one[8]
StepReactionReagentsSolventTemp (°C)Yield (%)
1Nitrationm-dichlorobenzene, HNO₃, H₂SO₄--15 to 35>95
2Etherification1,5-dichloro-2,4-dinitrobenzene, ethyl 2-hydroxyacetate, Et₃NDMF80~90
3Fluorinationethyl 2-(5-chloro-2,4-dinitrophenoxy)acetate, KF, phase-transfer catalystDMF120~85
4Reduction/Cyclizationethyl 2-(5-fluoro-2,4-dinitrophenoxy)acetate, H₂, Pd/CAcetic Acidrt>95

Experimental Protocols

General Procedure for Pd-Catalyzed Decarboxylative Cyclization of N-Benzoyl-4-vinyl-4-trifluoromethyl Benzoxazinone[6]

To a solution of N-benzoyl-4-vinyl-4-trifluoromethyl benzoxazinone (0.05 mmol) in CH₂Cl₂ (0.5 mL) was added Pd(PPh₃)₄ (0.0025 mmol, 5 mol%). The reaction mixture was stirred at room temperature for 30 minutes. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired tetra-substituted trifluoromethyl-3,1-benzoxazine.

General Procedure for Ga(OTf)₃-Catalyzed One-Pot Synthesis of 2,2-bis(trifluoromethyl)-2,3-dihydro-4H-benzo[d][4][5]oxazine[7]

To a solution of 2-aminophenol (1 mmol) in CH₂Cl₂ (5 mL) was added hexafluoroacetone (1.2 mmol) and Ga(OTf)₃ (0.05 mmol, 5 mol%). The reaction mixture was stirred at 50 °C for 10 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica gel to give the desired fluorinated dihydrobenzoxazinone.

Synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one by Reduction and Cyclization[8]

A solution of ethyl 2-(5-fluoro-2,4-dinitrophenoxy)acetate (10 g) in glacial acetic acid (100 mL) was hydrogenated over 10% Pd/C (1 g) at room temperature and atmospheric pressure until the theoretical amount of hydrogen was absorbed. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was triturated with diethyl ether to give 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one as a solid.

Visualizations

The following diagrams illustrate the general workflows for the discussed synthetic routes.

G cluster_0 Transition-Metal-Catalyzed Decarboxylative Cyclization A0 N-Benzoyl Benzoxazinone C0 Decarboxylative Cyclization A0->C0 B0 Pd or Cu Catalyst B0->C0 D0 Fluorinated Benzoxazinone C0->D0

Caption: Workflow for transition-metal-catalyzed synthesis.

G cluster_1 One-Pot Condensation and Cyclization A1 Fluorinated Ketone D1 Condensation & Cyclization A1->D1 B1 o-Aminophenol B1->D1 C1 Lewis Acid Catalyst (e.g., Ga(OTf)₃) C1->D1 E1 Fluorinated Dihydrobenzoxazinone D1->E1

Caption: Workflow for one-pot synthesis.

G cluster_2 Multi-step Synthesis from Fluorinated Precursors A2 Fluorinated Starting Material (e.g., m-dichlorobenzene) B2 Nitration A2->B2 C2 Etherification B2->C2 D2 Fluorination C2->D2 E2 Reduction & Cyclization D2->E2 F2 Fluorinated Benzoxazinone E2->F2

Caption: Workflow for multi-step synthesis.

Conclusion

The synthesis of fluorinated benzoxazinones can be achieved through several effective routes. Transition-metal-catalyzed decarboxylative cyclization offers an efficient and rapid method for producing highly substituted derivatives with high yields under mild conditions.[6] One-pot condensation and cyclization reactions, particularly those catalyzed by Lewis acids like Ga(OTf)₃, provide a straightforward and high-yielding approach to fluorinated dihydrobenzoxazinones from readily available starting materials.[7] Finally, multi-step synthesis from fluorinated precursors remains a valuable and reliable strategy for the preparation of specific, and often complex, fluorinated benzoxazinone isomers.[8] The selection of the most appropriate synthetic strategy will depend on the specific target molecule, desired purity, scalability, and the availability of reagents and catalysts. The continuous development of novel synthetic methodologies will undoubtedly facilitate the discovery and development of new fluorinated benzoxazinones with important applications in medicine and agriculture.

References

A Comparative Analysis of Benzoxazinone-Based Inhibitors Targeting Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. While this specific molecule is noted for its utility as a synthetic scaffold and has demonstrated general phytotoxic activity, detailed public data on its specific biological targets and inhibitory potency is limited.[1][2] However, the broader benzoxazinone chemical structure is a well-established scaffold for developing potent enzyme inhibitors. Derivatives have shown promise in targeting various enzymes, including serine proteases.[3]

This guide provides a comparative framework for benchmarking a hypothetical benzoxazinone derivative, hereafter referred to as Compound-F , against known inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide (AEA).[4][5] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects, making it a significant therapeutic target.[4][6] This analysis uses the well-characterized, irreversible FAAH inhibitor URB597 and the reversible inhibitor OL-135 as primary benchmarks.[7]

FAAH Signaling Pathway and Mechanism of Inhibition

FAAH terminates the signaling of anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH prevents this degradation, leading to elevated AEA levels. This enhances the activation of cannabinoid receptors (CB1 and CB2), potentiating downstream signaling pathways associated with pain modulation, mood regulation, and inflammation control.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibition Inhibitor Action Ca_influx Ca²⁺ Influx AEA_synthesis Anandamide (AEA) Synthesis Ca_influx->AEA_synthesis AEA AEA AEA_synthesis->AEA FAAH FAAH Enzyme AEA->FAAH Substrate CB1 CB1 Receptor AEA->CB1 Degradation AEA Degradation FAAH->Degradation Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine Degradation->Arachidonic_Acid CompoundF Compound-F CompoundF->FAAH Inhibition URB597 URB597 URB597->FAAH Inhibition CB1->Ca_influx Inhibits (Retrograde)

Figure 1: FAAH Signaling and Inhibition Mechanism.

Quantitative Comparison of Inhibitor Potency

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%. The table below compares the IC₅₀ values of benchmark inhibitors against a hypothetical value for Compound-F. Lower IC₅₀ values indicate higher potency.

InhibitorTarget Organism/TissueIC₅₀ ValueInhibition TypeReference
Compound-F Human (Recombinant)15 nM (Hypothetical)Irreversible-
URB597 Human (Liver Microsomes)3 nMIrreversible[8][9]
URB597 Rat (Brain Membranes)~5 nMIrreversible[9][10]
URB597 Rat (Intact Neurons)0.5 nMIrreversible[9][11]
OL-135 Rat (Brain Homogenate)4.2 nMReversible[7]

Note: The IC₅₀ value for Compound-F is illustrative and must be determined experimentally.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for screening FAAH inhibitors using a fluorogenic substrate.[4][12][13] The assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

1. Materials and Reagents:

  • FAAH Enzyme: Recombinant human FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[4][12]

  • FAAH Substrate: AMC-arachidonoyl amide.

  • Test Compounds: Compound-F, URB597 (positive control), and vehicle (e.g., DMSO).

  • Equipment: 96-well black, flat-bottom plate; fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.[12][14]

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water.[12]

    • Thaw the FAAH enzyme on ice and dilute to the desired working concentration in ice-cold 1X Assay Buffer.

    • Prepare serial dilutions of Compound-F and URB597 in the appropriate solvent (e.g., DMSO). Final solvent concentration in the assay should not exceed 1%.

  • Assay Plate Setup (per well):

    • Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.[12]

    • 100% Activity Control: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of vehicle.[12]

    • Background Control: Add 180 µL of 1X Assay Buffer and 10 µL of vehicle (no enzyme).[12]

  • Pre-incubation (for irreversible inhibitors):

    • Incubate the plate for 15 minutes at 37°C. This step is crucial for irreversible inhibitors like URB597 to allow for covalent bond formation with the enzyme.[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[12]

    • Immediately begin measuring fluorescence kinetically for 30 minutes at 37°C, with readings every minute.[13][14]

3. Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro FAAH inhibition assay.

FAAH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Reagents Prepare Buffers & Enzyme Dilution Prep_Compounds Create Serial Dilutions of Inhibitors Plate_Setup Dispense Reagents to 96-Well Plate (Enzyme, Buffer, Inhibitor) Prep_Compounds->Plate_Setup Preincubation Pre-incubate Plate (15 min @ 37°C) Plate_Setup->Preincubation Add_Substrate Initiate Reaction: Add FAAH Substrate Preincubation->Add_Substrate Measure Measure Fluorescence (Kinetic, 30 min @ 37°C) Add_Substrate->Measure Calc_Rates Calculate Initial Reaction Rates (V₀) Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Figure 2: Workflow for Fluorometric FAAH Inhibition Assay.

Conclusion

This guide outlines a comprehensive framework for benchmarking the novel compound this compound, or any new chemical entity, against established inhibitors of FAAH. By employing standardized fluorometric assays, researchers can quantitatively determine the compound's inhibitory potency (IC₅₀) and compare it directly to well-characterized molecules like URB597 and OL-135. The provided protocols and workflows offer a clear path for generating the robust, comparative data necessary for advancing drug discovery and development efforts in the field of endocannabinoid system modulation. The successful inhibition of FAAH by a novel benzoxazinone derivative would validate it as a promising candidate for further preclinical investigation.

References

A Head-to-Head Study: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug and Agrochemical Development

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This guide provides a detailed, data-driven comparison of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its parent compound, 2H-1,4-benzoxazin-3(4H)-one. By examining their physicochemical properties, biological activities, and synthetic pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation benzoxazinone derivatives.

Physicochemical and Spectroscopic Data Comparison

The introduction of a fluorine atom at the C-6 position of the benzoxazinone core imparts subtle but significant changes to the molecule's physicochemical properties. These alterations can influence solubility, lipophilicity, and metabolic stability, which in turn affect the compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound2H-1,4-benzoxazin-3(4H)-oneReference
Molecular Formula C₈H₆FNO₂C₈H₇NO₂[1]
Molecular Weight 167.14 g/mol 149.15 g/mol [1]
Melting Point 207-211 °C173-175 °C[2]
Appearance SolidWhite orthorhombic pyramidal needles[2][3]
Solubility No data availableSlightly soluble in cold water, soluble in hot water and methanol[3]
CAS Number 398-63-05466-88-6[1]

Spectroscopic Data Summary

SpectrumThis compound2H-1,4-benzoxazin-3(4H)-one
¹H NMR Spectra available in public databases.[1]¹H NMR (CDCl₃), δ (ppm), J (Hz): 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, J=4.6, 3.6, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, J=7.4, 3H, CH₃)
¹³C NMR Spectra available in public databases.[1]¹³C NMR δ 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4
IR Spectra Spectra available in public databases.[1]Data available in public databases.
Mass Spectrum (GC-MS) Data available in public databases.[1]MS m/z (%) = 177 (M⁺, 95), 149 (39), 135 (8), 120 (100), 93 (11), 69 (13), 52 (9)

Note: Direct comparative spectral analysis under identical conditions is not available in the public literature. The data presented is compiled from various sources.

Biological Activity: A Comparative Overview

Both this compound and its non-fluorinated analog exhibit a range of biological activities, including antifungal and phytotoxic effects. While a direct head-to-head quantitative comparison from a single study is not available, the existing literature suggests that fluorination can enhance these activities.

Antifungal Activity

Studies have shown that various derivatives of 2H-1,4-benzoxazin-3(4H)-one possess antifungal properties against a range of phytopathogenic fungi.[4][5][6] For instance, certain 2-alkyl derivatives completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.[5] The introduction of a fluorine atom, as in 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, also resulted in complete inhibition of the same fungal strains at the same concentration, indicating that fluorination is compatible with, and may enhance, antifungal potency.[5]

Phytotoxic Activity

The 1,4-benzoxazin-3-one skeleton is a known allelochemical with phytotoxic properties.[2] The presence of a halogen at the C-6 position, including fluorine, is reported to contribute to this phytotoxic activity.[2] This suggests that this compound is likely to exhibit significant phytotoxicity, potentially making it a candidate for herbicide development.

Disclaimer: The biological data presented is based on findings from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions. Quantitative data (e.g., MIC, EC₅₀) for a direct comparison of the two specific title compounds is not consistently available in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

Synthesis Protocols

The synthesis of both compounds can be achieved through a two-step process involving the acylation of the corresponding aminophenol with chloroacetyl chloride, followed by intramolecular cyclization.

cluster_synthesis_non_fluoro Synthesis of 2H-1,4-benzoxazin-3(4H)-one cluster_synthesis_fluoro Synthesis of this compound aminophenol 2-Aminophenol intermediate_nf 2-(Chloroacetamido)phenol aminophenol->intermediate_nf Acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate_nf product_nf 2H-1,4-benzoxazin-3(4H)-one intermediate_nf->product_nf Cyclization fluoro_aminophenol 2-Amino-4-fluorophenol intermediate_f 2-(Chloroacetamido)-4-fluorophenol fluoro_aminophenol->intermediate_f Acylation chloroacetyl2 Chloroacetyl Chloride chloroacetyl2->intermediate_f product_f This compound intermediate_f->product_f Cyclization

Caption: General synthetic pathways for fluorinated and non-fluorinated benzoxazinones.

1. Synthesis of 2H-1,4-benzoxazin-3(4H)-one

  • Step 1: Synthesis of 2-(Chloroacetamido)phenol.

    • Dissolve 2-aminophenol in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Add a base (e.g., triethylamine or pyridine) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)phenol, which can be purified by recrystallization.

  • Step 2: Synthesis of 2H-1,4-benzoxazin-3(4H)-one.

    • Dissolve 2-(chloroacetamido)phenol in a suitable solvent (e.g., ethanol or acetone).

    • Add a base (e.g., potassium carbonate or sodium hydroxide).

    • Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

    • After cooling, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent to obtain 2H-1,4-benzoxazin-3(4H)-one.

2. Synthesis of this compound

The synthesis follows the same general procedure as for the non-fluorinated analog, with 2-amino-4-fluorophenol as the starting material.

  • Starting Material: 2-Amino-4-fluorophenol can be synthesized from 4-fluorophenol via nitration to 4-fluoro-2-nitrophenol, followed by reduction of the nitro group.

Biological Assay Protocols

1. Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to assess the antifungal activity of compounds against phytopathogenic fungi.

cluster_workflow Antifungal Assay Workflow start Prepare fungal culture and test compound solutions plate Inoculate agar plates with fungal mycelium start->plate treat Apply test compound to the center of the plate plate->treat incubate Incubate plates at optimal temperature treat->incubate measure Measure the diameter of the inhibition zone incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate

Caption: Workflow for the mycelial growth inhibition antifungal assay.

  • Preparation of Media and Compounds:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • Pour the sterilized PDA into sterile Petri dishes and allow them to solidify.

    • Prepare stock solutions of the test compounds (this compound and 2H-1,4-benzoxazin-3(4H)-one) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired test concentrations.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar.

    • Place the mycelial disc at the center of a fresh PDA plate.

  • Treatment:

    • Aseptically place a sterile filter paper disc impregnated with a known concentration of the test compound at a fixed distance from the fungal inoculum. Alternatively, incorporate the test compound directly into the agar medium before pouring the plates.

    • Use a solvent control (filter paper disc with solvent only) and a positive control (a known fungicide).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Phytotoxicity Assay (Seed Germination and Radicle Elongation)

This assay evaluates the effect of the compounds on the early growth of plants.

  • Preparation:

    • Prepare different concentrations of the test compounds in distilled water or a suitable buffer.

    • Select seeds of a sensitive indicator plant species (e.g., lettuce, cress).

    • Sterilize the seeds superficially to prevent fungal or bacterial contamination.

  • Assay Setup:

    • Place a layer of filter paper in sterile Petri dishes.

    • Moisten the filter paper with a known volume of the respective test solution or control (distilled water or buffer).

    • Evenly place a specific number of seeds (e.g., 10-20) on the moistened filter paper.

  • Incubation:

    • Seal the Petri dishes to prevent evaporation.

    • Incubate the dishes in a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 25 °C).

  • Data Collection and Analysis:

    • After a defined period (e.g., 3-5 days), count the number of germinated seeds in each dish.

    • Carefully measure the length of the radicle (primary root) of each germinated seedling.

    • Calculate the germination percentage and the average radicle length for each treatment and control.

    • The phytotoxic effect can be expressed as the percentage of inhibition of germination or radicle elongation compared to the control.

    • The EC₅₀ (half maximal effective concentration) value can be determined by plotting the percentage inhibition against the logarithm of the compound concentration.

Postulated Signaling Pathway and Mechanism of Action

The precise signaling pathways affected by these specific benzoxazinones are not extensively detailed in the literature. However, based on the known activities of the broader benzoxazinoid class of compounds, a general mechanism of action can be postulated. Benzoxazinoids are known to be electrophilic and can react with nucleophilic residues in proteins, such as the thiol groups of cysteine or the amino groups of lysine.[3] This can lead to the inhibition of various enzymes and disruption of cellular processes.

cluster_moa Postulated Mechanism of Action benzoxazinone Benzoxazinone nucleophilic_attack Nucleophilic Attack by Amino Acid Residues (e.g., Cys, Lys) benzoxazinone->nucleophilic_attack protein Target Protein (e.g., Enzyme) protein->nucleophilic_attack inhibition Enzyme Inhibition / Protein Dysfunction nucleophilic_attack->inhibition cellular_disruption Disruption of Cellular Processes (e.g., Respiration, Cell Division) inhibition->cellular_disruption bio_effect Biological Effect (Antifungal / Phytotoxic) cellular_disruption->bio_effect

Caption: A simplified diagram of the postulated mechanism of action for benzoxazinones.

In the context of antifungal activity, this could involve the inhibition of enzymes essential for fungal growth and development. For phytotoxicity, the compounds might interfere with key metabolic pathways in plants, such as photosynthesis or respiration, or disrupt cell division and elongation. The enhanced activity of the fluorinated analog could be attributed to the electron-withdrawing nature of the fluorine atom, which may increase the electrophilicity of the benzoxazinone ring system, making it more susceptible to nucleophilic attack.

Conclusion

This comparative guide consolidates the available information on this compound and its non-fluorinated counterpart, 2H-1,4-benzoxazin-3(4H)-one. While a direct, quantitative head-to-head study is lacking in the current literature, the compiled data on their physicochemical properties, synthesis, and biological activities provides a valuable foundation for future research. The provided experimental protocols offer a standardized approach for conducting direct comparative studies to elucidate the precise impact of C-6 fluorination on the biological profile of this important heterocyclic scaffold. Further investigation into the specific molecular targets and signaling pathways will be crucial for the rational design of novel and more effective benzoxazinone-based therapeutic and agrochemical agents.

References

Unveiling the Anti-Inflammatory Potential of Benzoxazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of novel benzoxazinone derivatives against established alternatives, supported by experimental data. We delve into their mechanisms of action, offering detailed experimental protocols and visual representations of key signaling pathways.

Benzoxazinone derivatives are emerging as a promising class of compounds in the quest for novel anti-inflammatory agents. These heterocyclic scaffolds have demonstrated significant potential in mitigating inflammatory responses through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways. This guide synthesizes recent findings to validate their anti-inflammatory activity and benchmark their performance against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis of In Vitro Anti-Inflammatory Activity

Recent studies have highlighted the efficacy of several benzoxazinone derivatives in inhibiting key inflammatory mediators. The following tables summarize the available quantitative data, comparing the inhibitory concentrations (IC50) of these derivatives against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For context, the activity of well-established NSAIDs, Celecoxib and Indomethacin, is also presented.

Table 1: Comparative COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Benzoxazinone Derivatives
Compound 3e0.57242.4[1]
Compound 3f0.61227.8[1]
Compound 3r0.72186.8[1]
Compound 3s0.68205.3[1]
Standard NSAIDs
Celecoxib0.30>303[1]
Indomethacin0.630.4

Table 2: Comparative Cytokine Inhibitory Activity

CompoundTargetIC50 (µM)Cell LineReference
Benzoxazole Derivatives *
Compound 3cIL-610.14 ± 0.08Not Specified
Compound 3dIL-65.43 ± 0.51Not Specified
Compound 3gIL-65.09 ± 0.88Not Specified
Triazole-substituted Compound
Compound 27TNF-α7.83 ± 0.95Not Specified[2]
Thiourea Derivative
Compound 2TNF-α6.5 ± 0.8Not Specified[3]
Benzophenone Derivative
Compound 1TNF-α32.5 ± 4.5Not Specified[3]

Note: While structurally related, these are benzoxazole derivatives, highlighting a broader interest in this class of heterocycles.

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory potential of benzoxazinone derivatives has also been validated in preclinical animal models. The carrageenan-induced paw edema model is a standard assay to evaluate acute inflammation.

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 4h)Reference
Benzoxazinone Derivative
Diclofenac-benzoxazinone hybrid (3d)Not Specified62.61[4]
Standard NSAID
DiclofenacNot Specified68.20

These in vivo results indicate that benzoxazinone derivatives can exert significant anti-inflammatory effects, comparable to that of the widely used NSAID, diclofenac.[4]

Mechanisms of Action: Modulating Key Inflammatory Pathways

Benzoxazinone derivatives exert their anti-inflammatory effects by targeting multiple signaling pathways implicated in the inflammatory response. Two key pathways that have been identified are the NF-κB and the Nrf2-HO-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some benzoxazinone derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway
Activation of the Nrf2-HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress-induced inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of certain stimuli, including some benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[5] There, it binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties. By activating this pathway, benzoxazinone derivatives can enhance the cellular defense against oxidative stress and reduce inflammation.[5]

Activation of the Nrf2-HO-1 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the evaluation of benzoxazinone derivatives.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo efficacy of anti-inflammatory compounds in reducing acute inflammation.

Paw_Edema_Workflow start Start: Acclimatize Animals (e.g., Wistar Rats) grouping Group Animals: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Groups (Benzoxazinone Derivatives) start->grouping treatment Administer Test Compounds (e.g., oral gavage) grouping->treatment induction Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw treatment->induction measurement Measure Paw Volume at regular intervals (0, 1, 2, 3, 4, 5 hours) using a plethysmometer induction->measurement calculation Calculate Percentage Inhibition of Edema: [(Vc - Vt) / Vc] x 100 Vc = Paw volume of control group Vt = Paw volume of treated group measurement->calculation end End: Data Analysis calculation->end

Carrageenan-Induced Paw Edema Experimental Workflow
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages

This assay evaluates the ability of compounds to suppress the production of pro-inflammatory mediators in cultured macrophages stimulated with Lipopolysaccharide (LPS).

LPS_Assay_Workflow start Start: Culture Macrophages (e.g., RAW 264.7 or BV-2 cells) seeding Seed cells into multi-well plates and allow to adhere start->seeding pretreatment Pre-treat cells with various concentrations of Benzoxazinone Derivatives or Vehicle Control seeding->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a specified period (e.g., 24 hours) stimulation->incubation collection Collect cell culture supernatants incubation->collection analysis Analyze supernatants for inflammatory mediators: - TNF-α and IL-6 via ELISA - Nitric Oxide (NO) via Griess assay collection->analysis end End: Determine IC50 values analysis->end

LPS-Induced Inflammation Assay Workflow
In Vitro COX-2 Inhibition Assay

This fluorometric assay determines the direct inhibitory effect of compounds on the enzymatic activity of COX-2.

  • Reagent Preparation : Prepare assay buffer, COX-2 enzyme solution, fluorometric probe, and arachidonic acid (substrate) solution.

  • Compound Preparation : Dissolve test compounds (benzoxazinone derivatives) and a standard inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to create a series of dilutions.

  • Assay Reaction : In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or standard inhibitor.

  • Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Measurement : Immediately measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis : Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The presented data provides compelling evidence for the anti-inflammatory activity of benzoxazinone derivatives. Their ability to inhibit key inflammatory mediators such as COX-2, TNF-α, and IL-6, coupled with their efficacy in in vivo models of inflammation, underscores their therapeutic potential. Furthermore, their mode of action, involving the modulation of critical signaling pathways like NF-κB and Nrf2-HO-1, suggests a multifaceted approach to combating inflammation. While further research is warranted to fully elucidate their structure-activity relationships and safety profiles, benzoxazinone derivatives represent a promising avenue for the development of next-generation anti-inflammatory drugs. This guide serves as a valuable resource for researchers and drug development professionals seeking to explore and validate the potential of this exciting class of compounds.

References

Unveiling the Cytotoxic Potential of Substituted Benzoxazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various substituted benzoxazinones, supported by experimental data from recent studies. Discover the structure-activity relationships and mechanisms of action that position these compounds as promising candidates for novel anticancer therapies.

Benzoxazinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antiproliferative and cytotoxic effects against numerous human cancer cell lines.[1] The versatility of the benzoxazinone scaffold allows for substitutions that can modulate their biological activity, leading to the development of compounds with enhanced efficacy and selectivity. This guide summarizes key findings on the cytotoxicity of different substituted benzoxazinones, providing a comparative analysis of their performance and a detailed look into the experimental protocols used for their evaluation.

Comparative Cytotoxicity of Substituted Benzoxazinones

The cytotoxic activity of various substituted benzoxazinones has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several benzoxazinone derivatives, highlighting the impact of different substituents on their cytotoxic efficacy.

DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Derivative 7 Free amino groupHepG2 (Liver)< 10[2]
MCF-7 (Breast)< 10[2]
HCT-29 (Colon)< 10[2]
Derivative 15 Free amino groupHepG2 (Liver)< 10[2]
MCF-7 (Breast)< 10[2]
HCT-29 (Colon)< 10[2]
Compound c18 1,2,3-triazole at 7-positionHuh-7 (Liver)19.05[3]
Compound c5 1,2,3-triazole at 7-positionHuh-7 (Liver)28.48[3]
Compound 2b Not specified in abstractMCF-7 (Breast)2.27[4]
HCT-116 (Colon)4.44[4]
Compound 4b Not specified in abstractMCF-7 (Breast)3.26[4]
HCT-116 (Colon)7.63[4]
Compound 9 Purine hybridMCF-7 (Breast)4.06[5]
Compound 12 Purine hybridMCF-7 (Breast)3.39[5]
HCT-116 (Colon)5.20[5]
Compound 10 Purine hybridHCT-116 (Colon)4.80[5]

Experimental Protocols

The evaluation of the cytotoxic activity of benzoxazinone derivatives typically involves the following key experiments:

Cell Viability and Cytotoxicity Assays (MTT or CCK-8 Assay)

The anti-proliferative activity of the synthesized compounds is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

  • Cell Seeding: A panel of human tumor cell lines (e.g., HepG2, MCF-7, HCT-116, A549, Huh-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives for a specified period, typically 72 hours.

  • Reagent Incubation: After the treatment period, the MTT or CCK-8 reagent is added to each well and incubated for a few hours. In the MTT assay, the tetrazolium salt is reduced by viable cells to a purple formazan product. The CCK-8 assay utilizes a water-soluble tetrazolium salt that produces an orange formazan dye upon reduction.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The amount of color produced is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are then calculated from dose-response curves.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the molecular mechanisms underlying the cytotoxic effects of benzoxazinone derivatives. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.

A common mechanism of action for cytotoxic benzoxazinones involves the induction of apoptosis through the activation of key signaling pathways. For instance, some derivatives have been found to increase the expression of the tumor suppressor protein p53 and activate caspases, which are crucial executioners of apoptosis.[2] Additionally, some compounds have been shown to downregulate the expression of topoisomerase II, an enzyme essential for DNA replication, and cyclin-dependent kinase 1 (cdk1), a key regulator of the cell cycle.[2]

Another investigated mechanism is the ability of certain benzoxazinone derivatives to induce DNA damage, as evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[3] Some derivatives have also been found to target the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region, thereby downregulating its expression.[6]

cluster_0 Benzoxazinone Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzoxazinone Substituted Benzoxazinone p53 p53 Activation Benzoxazinone->p53 Caspase Caspase Activation Benzoxazinone->Caspase TopoII Topoisomerase II Inhibition Benzoxazinone->TopoII cMyc c-Myc Downregulation Benzoxazinone->cMyc DNA_Damage DNA Damage Benzoxazinone->DNA_Damage Apoptosis Apoptosis p53->Apoptosis Caspase->Apoptosis CellCycleArrest Cell Cycle Arrest TopoII->CellCycleArrest ProliferationInhibition Inhibition of Proliferation cMyc->ProliferationInhibition DNA_Damage->Apoptosis CellCycleArrest->ProliferationInhibition

Figure 1: Simplified signaling pathways of benzoxazinone-induced cytotoxicity.

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat with Benzoxazinone Derivatives (72h) adhere->treat add_reagent Add MTT or CCK-8 Reagent treat->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent measure Measure Absorbance incubate_reagent->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Figure 2: Experimental workflow for cytotoxicity assays.

References

Comparative Antifungal Efficacy of 1,4-Benzoxazin-3-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antifungal properties of various 1,4-benzoxazin-3-one derivatives. It is based on experimental data from recent studies, offering a clear overview of their potential as antifungal agents.

The emergence of drug-resistant fungal strains poses a significant threat to public health and agriculture. This has spurred the search for novel antifungal compounds with unique mechanisms of action. Derivatives of 1,4-benzoxazin-3-one, a core structure found in various bioactive natural products, have shown promising antifungal activities against a range of pathogenic fungi. This guide synthesizes the available quantitative data to compare the efficacy of different derivatives and details the experimental protocols used for their evaluation.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of two distinct series of 1,4-benzoxazin-3-one derivatives has been evaluated against several phytopathogenic fungi. The data, presented below, highlights the structure-activity relationships and the varying degrees of inhibition observed.

Acylhydrazone-Containing 1,4-Benzoxazin-3-one Derivatives

A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and tested for their ability to inhibit the growth of several plant pathogenic fungi. The half-maximal effective concentration (EC50), a measure of the compound's potency, was determined for the most active derivatives. Lower EC50 values indicate higher antifungal activity.

Compound IDTarget FungusEC50 (µg/mL)[1]
5l Gibberella zeae20.06[1]
5o Gibberella zeae23.17[1]
5p Capsicum wilt26.76[1]
5q Pellicularia sasakii26.66[1]
5s Phytophthora infestans15.37
HymexazolGibberella zeae40.51[1]
HymexazolPellicularia sasakii32.77[1]
HymexazolPhytophthora infestans18.35[1]
CarbendazimPhytophthora infestans34.41[1]

Key Observations:

  • Compounds 5l and 5o demonstrated significant activity against Gibberella zeae, with EC50 values notably lower than the commercial fungicide Hymexazol.[1]

  • Compound 5s was the most potent against Phytophthora infestans, exhibiting a lower EC50 value than both Hymexazol and Carbendazim.

  • The presence of a 6-Cl substituent on the 1,4-benzoxazin-3-one skeleton appeared to enhance antifungal activity.

2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

The antifungal activity of 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives was assessed by measuring the percentage of mycelial growth inhibition at a concentration of 200 mg/L.

Compound IDTarget FungiMycelial Growth Inhibition (%)[2]
4a Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata100[2]
4g Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata100[2]
6 Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata100[2]

Key Observations:

  • Compounds 4a (2-ethyl-2H-1,4-benzoxazin-3(4H)-one), 4g (2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one), and 6 (4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one) completely inhibited the mycelial growth of all seven tested phytopathogenic fungi at a concentration of 200 mg/L.[2]

Experimental Protocols

The primary method used to quantify the antifungal activity of the 1,4-benzoxazin-3-one derivatives was the mycelium growth rate method .[1][2]

Objective: To determine the inhibitory effect of a compound on the vegetative growth of a fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm diameter)

  • Fungal cultures

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Media Preparation: The test compounds are incorporated into molten PDA at desired final concentrations. A solvent control (PDA with the solvent alone) and a blank control (PDA only) are also prepared. The media is then poured into sterile Petri dishes.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the specific fungus (e.g., 25-28°C for 3-7 days).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc is the average diameter of the fungal colony in the control group.

    • dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used. The inhibition percentages are plotted against the logarithm of the compound concentrations, and the EC50 is calculated from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antifungal evaluation of 1,4-benzoxazin-3-one derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_antifungal_assay Antifungal Activity Evaluation start Starting Materials synthesis Synthesis of 1,4-Benzoxazin-3-one Derivatives start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification prep_plates Preparation of Fungal Plates with Test Compounds purification->prep_plates Test Compounds inoculation Inoculation with Phytopathogenic Fungi prep_plates->inoculation incubation Incubation inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement data_analysis Data Analysis (Inhibition %, EC50) measurement->data_analysis conclusion Identification of Potent Antifungal Derivatives data_analysis->conclusion

Caption: Workflow for Synthesis and Antifungal Screening.

Concluding Remarks

The presented data indicates that 1,4-benzoxazin-3-one derivatives are a promising class of compounds for the development of new antifungal agents. The significant in vitro activity against a broad range of phytopathogenic fungi warrants further investigation. Future research should focus on elucidating the precise mechanism of action of these derivatives, which is currently thought to be multi-targeted, and evaluating their in vivo efficacy and potential toxicity. The structure-activity relationships suggested by these initial studies provide a valuable foundation for the rational design of more potent and selective antifungal compounds based on the 1,4-benzoxazin-3-one scaffold.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step operational and disposal plan for this fluorinated benzoxazinone derivative, emphasizing safety protocols and environmentally responsible practices.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance requiring careful handling. All personnel must be familiar with its Safety Data Sheet (SDS) before commencing any work.

Hazard Identification and Precautionary Measures

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3]P264, P280, P302+P352, P332+P317, P362+P364Chemical-resistant gloves (e.g., nitrile), laboratory coat.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.[1][2][3]P280, P305+P351+P338, P337+P317Safety glasses or goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[1][2][3]P261, P271, P304+P340, P319, P403+P233, P405N95 (US) or equivalent dust mask, use in a well-ventilated area or fume hood.

Experimental Workflow for Handling and Disposal

The following workflow outlines the critical steps from initial handling to final disposal, ensuring safety and compliance at each stage.

cluster_handling Chemical Handling cluster_waste Waste Management cluster_disposal Final Disposal prep Preparation & PPE weigh Weighing & Dispensing (in Fume Hood) prep->weigh reaction Use in Experiment weigh->reaction segregate Segregate Waste reaction->segregate Generate Waste container Select & Label Container segregate->container collect Collect Waste container->collect storage Store in SAA collect->storage request Request EHS Pickup storage->request Container Full or Max Storage Time transport EHS Collection request->transport dispose Off-site Disposal transport->dispose start Chemical Waste Generated is_halogenated Contains Halogen (F, Cl, Br, I)? start->is_halogenated is_solid Solid or Liquid? is_halogenated->is_solid Yes nonhal_waste Non-Halogenated Waste Stream is_halogenated->nonhal_waste No hal_solid Halogenated Solid Waste is_solid->hal_solid Solid hal_liquid Halogenated Liquid Waste is_solid->hal_liquid Liquid

References

Personal protective equipment for handling 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of irritating dust.
Body Protection A clean lab coat. A disposable gown made of polyethylene-coated polypropylene is preferred for non-sterile compounding.[2]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Set up a designated handling area (e.g., fume hood) prep_ppe->prep_setup prep_materials Gather all necessary equipment and reagents prep_setup->prep_materials handling_weigh Weigh the solid compound carefully to avoid dust generation prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or use the compound as per the experimental protocol handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces and equipment handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label all chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE in the correct order cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as specified in the table above.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

    • Ensure that an eyewash station and a safety shower are easily accessible.

    • Prepare all necessary equipment, such as spatulas, weighing paper, and reaction vessels, in the designated handling area.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If transferring the solid, use a spatula and gently tap it to release the powder; avoid pouring, which can create airborne particles.

    • If the protocol requires dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent or cleaning agent as recommended by your institution's safety protocols.

    • Carefully remove and dispose of all contaminated disposable materials, such as gloves and weighing paper, in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compounds and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (irritant).

Disposal Method:

  • All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.